Neopentyl glycol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCVBVWXLSEKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2, Array | |
| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOPENTYL GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77498-68-1 | |
| Record name | Poly[oxy(2,2-dimethyl-1,3-propanediyl)], α-hydro-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77498-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8027036 | |
| Record name | 2,2-Dimethylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-dimethylpropane-1,3-diol is a white crystalline solid. Melting point 130 °C., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White hygroscopic crystals with a mild odor; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |
| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanediol, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neopentyl glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21230 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NEOPENTYL GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
406.4 °F at 760 mmHg (USCG, 1999), 207 °C, 210 °C | |
| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neopentyl glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
225 °F (USCG, 1999), 265 °F (129 °C) (open cup), 107 °C | |
| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neopentyl glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 83 g/100 mL at 20 °C, Solubility in water approximately 65% wet weight, Soluble in water, Freely soluble in alcohol, ether, For more Solubility (Complete) data for Neopentyl glycol (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 83 | |
| Record name | Neopentyl glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
| Record name | Neopentyl glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.6 (Air =1), Relative vapor density (air = 1): 3.6 | |
| Record name | Neopentyl glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.22 [mmHg], 1.27X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30 | |
| Record name | Neopentyl glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21230 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Neopentyl glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Impurities may include neopentyl glycol monoformate, neopentyl glycol monoisobutyrate, 2,2,4-trimethyl-1,3-pentanediol, and the cyclic acetal from the reaction of hydroxypivaldehyde and neopentyl glycol. | |
| Record name | Neopentyl glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from benzene, Crystalline solid | |
CAS No. |
126-30-7 | |
| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neopentyl glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neopentyl glycol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neopentyl glycol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI80HXD6S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neopentyl glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
260.6 °F (USCG, 1999), 129.3 °C, 127 °C | |
| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neopentyl glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Synthesis of Neopentyl Glycol via Hydrogenation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of neopentyl glycol (NPG) through the catalytic hydrogenation of hydroxypivaldehyde (HPA). This method is a cornerstone of industrial NPG production, offering high yields and purity while avoiding the formation of stoichiometric salt byproducts inherent in alternative routes like the Cannizzaro reaction.[1] This guide provides a comprehensive overview of the synthesis pathway, detailed experimental protocols, a comparative analysis of various catalytic systems, and methods for purification of the final product.
Synthesis Pathway Overview
The production of this compound via hydrogenation is a two-step process. The first step involves the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to produce the intermediate, hydroxypivaldehyde (HPA).[2][3] The second and focal step of this guide is the catalytic hydrogenation of HPA to yield this compound.[2][3]
The overall chemical transformation is as follows:
Step 1: Aldol Condensation
Isobutyraldehyde + Formaldehyde → Hydroxypivaldehyde
Step 2: Hydrogenation
Hydroxypivaldehyde + H₂ → this compound
This guide will focus on the second step, the hydrogenation of HPA.
Logical Flow of NPG Synthesis via Hydrogenation
Caption: Overall Synthesis Pathway of this compound via Hydrogenation.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of NPG, from catalyst preparation to the final purification of the product. These protocols are synthesized from various sources to provide a comprehensive guide.
Catalyst Preparation
A variety of catalysts are effective for the hydrogenation of HPA, with copper-based and nickel-based catalysts being the most common.
Protocol 2.1.1: Preparation of Barium-Promoted Copper Chromite Catalyst
This protocol is adapted from procedures described for the preparation of copper chromite catalysts.[4][5]
-
Solution A Preparation: In a suitable vessel, dissolve 26 g (0.1 mole) of barium nitrate (B79036) in 800 mL of distilled water and warm the solution to 70°C. Once dissolved, add 218 g (0.9 mole) of copper nitrate trihydrate and stir at 70°C until a clear solution is obtained.[5]
-
Solution B Preparation: In a separate vessel, dissolve 126 g (0.5 mole) of ammonium (B1175870) dichromate in 600 mL of distilled water. To this solution, add 150 mL of 28% aqueous ammonia.[5]
-
Precipitation: While stirring, pour the warm nitrate solution (Solution A) in a thin stream into the ammonium chromate (B82759) solution (Solution B). An orange precipitate will form.[5]
-
Filtration and Drying: Collect the precipitate by filtration and press it to remove as much liquid as possible. Dry the solid in an oven at 75-80°C for 12 hours.[5]
-
Decomposition: Pulverize the dried solid and decompose it by heating over a free flame in a porcelain casserole. Heat the mass just enough to initiate decomposition.[5]
-
Washing: After cooling, transfer the ignition residue to a beaker containing 1.2 L of 10% acetic acid and stir for 10 minutes. Allow the solid to settle, decant the acid solution, and repeat the extraction with a fresh portion of 10% acetic acid.[5]
-
Final Preparation: After the second acid wash, filter the catalyst, wash it with distilled water until the filtrate is neutral, and then dry it thoroughly.
Hydrogenation of Hydroxypivaldehyde
The following is a general procedure for the hydrogenation of HPA in a laboratory setting.
Protocol 2.2.1: Batch Hydrogenation using a High-Pressure Reactor
-
Reactor Setup: The hydrogenation reaction is typically carried out in a high-pressure autoclave or a stainless steel tubular reactor.[6] For a batch process, a stirred autoclave is suitable. Ensure the reactor is clean, dry, and properly sealed.
-
Charging the Reactor: Charge the autoclave with the crude hydroxypivaldehyde (HPA), a suitable solvent (e.g., water, methanol (B129727), or a mixture), and the prepared catalyst (e.g., 0.2 to 15 wt% of the HPA).[7]
-
Inerting and Pressurizing: Seal the reactor and purge it several times with an inert gas like nitrogen to remove any air. Then, pressurize the reactor with hydrogen to the desired reaction pressure.
-
Reaction: Begin stirring and heat the reactor to the desired temperature. The reaction conditions can vary significantly depending on the catalyst used (see Table 1). Monitor the pressure and temperature throughout the reaction. The reaction is typically complete when hydrogen uptake ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated area.
-
Product Recovery: Open the reactor and recover the reaction mixture. Separate the catalyst from the liquid product by filtration. The crude NPG solution is now ready for purification.
Purification of this compound
The crude NPG from the hydrogenation reaction contains unreacted starting materials, byproducts, and solvent. Purification is typically achieved through distillation or crystallization.[3][7]
Protocol 2.3.1: Purification by Vacuum Distillation
Vacuum distillation is often preferred to prevent thermal decomposition of NPG at its atmospheric boiling point (208-210°C).[7]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (e.g., packed with Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump).[8][9] Ensure all glass joints are properly sealed with vacuum grease.[8]
-
Charging the Flask: Charge the distillation flask with the crude NPG solution. Add a stir bar for smooth boiling.[8]
-
Distillation Process:
-
Begin stirring and apply vacuum to the system.
-
Once a stable, low pressure is achieved, begin heating the distillation flask.
-
Collect the initial fraction, which will contain lower-boiling impurities like residual solvent and unreacted aldehydes.[7]
-
As the temperature rises, the pure NPG will begin to distill. Collect the NPG fraction at its reduced pressure boiling point.
-
Higher-boiling impurities will remain in the distillation flask.[7]
-
-
Product Collection: Collect the purified NPG in a clean receiving flask. Once the distillation is complete, cool the system down before carefully releasing the vacuum.
Protocol 2.3.2: Purification by Crystallization
Crystallization is another effective method for obtaining high-purity NPG.[3][7]
-
Solvent Selection: NPG is soluble in water and some organic solvents like methanol and ethanol.[7] A mixed solvent system can also be used to enhance purification.[7]
-
Dissolution: Dissolve the crude NPG in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.[7]
-
Cooling and Crystallization: Slowly cool the solution to allow for the formation of pure NPG crystals. Most impurities will remain dissolved in the mother liquor.[7]
-
Isolation and Drying: Isolate the NPG crystals by filtration or centrifugation.[7] Wash the crystals with a small amount of cold, pure solvent to remove any adhering impurities.[7] Dry the purified NPG crystals, for example, in a vacuum oven.
Data Presentation: Comparison of Hydrogenation Methods
The following tables summarize quantitative data from various studies on the synthesis of NPG via hydrogenation, allowing for a clear comparison of different catalytic systems and reaction conditions.
Table 1: Hydrogenation of Hydroxypivaldehyde to this compound - Reaction Conditions and Performance
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | HPA Conversion (%) | NPG Selectivity (%) | NPG Yield (%) | Reference |
| Copper-Aluminum | 100 - 180 | 1.5 - 4.0 | Not specified | - | - | - | [6] |
| Copper/Silicon | 200 - 250 | 3.0 - 5.0 | Not specified | - | - | - | [6] |
| Copper Chromite | 160 | ~6.9 | Methanol | - | - | - | [6] |
| CuO/BaO on Carrier | 100 - 250 | 10 - 25 | Alcohol/Water | 99.2 - 99.8 | - | 99.2 - 99.7 | [6] |
| CuO/ZnO with Al promoter | 110 - 180 | 0.1 - 3.4 | Not specified | 100 | 100 | - | [6] |
| Raney Nickel | 120 - 180 | 0.7 - 10.3 | Not specified | - | - | >98 (purity) | [6] |
| Ru/Al₂O₃ | 120 | 5.4 | Water/Isopropanol | - | >99 | - | [7] |
| Pt-Ru-W | 60 - 150 | 0.1 - 4.9 | Water | 98.0 - 100 | 100 | - | [1] |
Note: A dash (-) indicates that the data was not specified in the cited source.
Mandatory Visualizations
Experimental Workflow for NPG Synthesis
Caption: Detailed Experimental Workflow for NPG Synthesis via Hydrogenation.
References
- 1. EP0343475A2 - Process for producing this compound - Google Patents [patents.google.com]
- 2. US5030609A - Process for producing a hydrogenation catalyst of copper chromite - Google Patents [patents.google.com]
- 3. jiuanchemical.com [jiuanchemical.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. koyonchem.com [koyonchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. usalab.com [usalab.com]
An In-depth Technical Guide to Neopentyl Glycol: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of neopentyl glycol (NPG), a unique and versatile diol. This document details its chemical structure, physicochemical properties, synthesis, purification, and analytical methods. The information is intended to support research and development activities where high-performance polyalcohols are required.
Chemical Structure and Identification
This compound, systematically named 2,2-dimethylpropane-1,3-diol, is a white, crystalline organic compound.[1] Its chemical formula is C5H12O2, and its structure is characterized by a central quaternary carbon atom bonded to two methyl groups and two hydroxymethyl (-CH2OH) groups.[1] This neopentyl structure imparts exceptional thermal and chemical stability to the molecule and its derivatives.[2]
The defining structural feature of NPG is the presence of two primary hydroxyl groups on a compact, sterically hindered backbone. This arrangement is responsible for its high reactivity in esterification reactions while providing resistance to hydrolysis and oxidation in the resulting polymers.[1]
| Identifier | Value |
| IUPAC Name | 2,2-dimethylpropane-1,3-diol[3] |
| CAS Number | 126-30-7[3] |
| Molecular Formula | C5H12O2[4] |
| Molecular Weight | 104.15 g/mol [4] |
| SMILES | CC(C)(CO)CO[3] |
| InChI Key | SLCVBVWXLSEKPL-UHFFFAOYSA-N[3] |
Physicochemical and Thermodynamic Properties
This compound is a white, hygroscopic crystalline solid at room temperature with a sweetish odor.[3][5] Its physical and thermodynamic properties are summarized in the tables below.
Physical Properties
| Property | Value |
| Melting Point | 127-130 °C[3][6] |
| Boiling Point | 208-210 °C[4][6] |
| Density | 1.06 g/cm³ at 20 °C[4] |
| Vapor Pressure | 0.22 mmHg at 25 °C[3] |
| Flash Point | 109 °C (TCC)[6] |
| Autoignition Temperature | 399 °C[7] |
| Water Solubility | 830 g/L at 20 °C[4] |
Solubility in Organic Solvents
This compound exhibits good solubility in polar organic solvents and is moderately soluble in nonpolar aromatic solvents, particularly when heated. It is relatively insoluble in aliphatic and cycloaliphatic hydrocarbons.[4]
| Solvent | Solubility |
| Ethanol | Very soluble[4] |
| Diethyl Ether | Very soluble[4] |
| Acetone | Good solubility[8] |
| Benzene | Soluble[4] |
| Chloroform | Soluble[4] |
| Toluene | Moderately soluble (hot)[4] |
A study by Wang et al. (2010) measured the solubility of this compound in various organic solvents at different temperatures.[1] The data from this study can be used to create detailed solubility curves for specific applications.
Thermodynamic Properties
| Property | Value |
| Enthalpy of Fusion | 4.44 kJ/mol[9] |
| Enthalpy of Vaporization | 79.4 kJ/mol at 415 K[3] |
| Enthalpy of Combustion (solid) | -2994.9 kJ/mol[10] |
| Solid Phase Heat Capacity (Cp,solid) | 185.8 J/mol·K at 298.15 K[10] |
Experimental Protocols
Synthesis of this compound (Laboratory Scale)
The industrial synthesis of this compound involves a two-step process: an aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to form hydroxypivaldehyde, followed by a reduction of the intermediate.[11] The reduction can be achieved either through a Cannizzaro reaction with excess formaldehyde or by catalytic hydrogenation.[11] The following is a representative laboratory-scale protocol based on the hydrogenation route.
Materials:
-
Isobutyraldehyde
-
Paraformaldehyde
-
Triethylamine (B128534) (catalyst)
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyraldehyde, paraformaldehyde, and triethylamine in a molar ratio of approximately 1:1.07:0.06.[12]
-
Heat the mixture to 75 °C with constant stirring.[12]
-
Maintain the reaction at this temperature for 3.5 hours to ensure a high conversion of isobutyraldehyde.[12] The reaction progress can be monitored by techniques such as gas chromatography.
-
After the reaction is complete, cool the mixture to room temperature. The resulting product is crude hydroxypivaldehyde.
Materials:
-
Crude hydroxypivaldehyde from Step 1
-
Raney Nickel or Copper Chromite (catalyst)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Transfer the crude hydroxypivaldehyde to a high-pressure autoclave.
-
Add a suitable hydrogenation catalyst, such as Raney Nickel or copper chromite.[13]
-
Seal the autoclave and purge with nitrogen gas before introducing hydrogen.
-
Pressurize the reactor with hydrogen gas to approximately 4.0 MPa.[12]
-
Heat the reactor to 100 °C while stirring vigorously.[12]
-
Maintain these conditions until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The filtrate is crude this compound.
Purification of this compound
Crude this compound can be purified by distillation or crystallization.[14]
Materials:
-
Crude this compound
-
Distilled water or a mixture of water and ethanol
-
Beaker
-
Hot plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot distilled water (or a water/ethanol mixture) to form a saturated solution.[14]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization.
-
Collect the this compound crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[14]
-
Dry the purified crystals in a vacuum oven.
Analysis of this compound
The purity and identity of this compound can be determined using various analytical techniques.
GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.[15]
Procedure Outline:
-
Prepare a dilute solution of the this compound sample in a suitable solvent, such as methanol.[16]
-
Inject a small volume of the solution into the GC-MS instrument.
-
The sample is vaporized and separated based on the components' boiling points and interactions with the GC column.
-
The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum is used to identify the compounds.[16]
-
FTIR Spectroscopy: The presence of the characteristic broad O-H stretching band around 3300 cm⁻¹ and C-O stretching vibrations confirms the alcohol functional groups.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound. The ¹H NMR spectrum will show signals corresponding to the hydroxyl protons, the methylene (B1212753) protons, and the methyl protons. The ¹³C NMR will show distinct signals for the different carbon atoms in the molecule.
Visualizations
Industrial Synthesis Workflow
Caption: Industrial synthesis workflow for this compound.
Laboratory Purification by Crystallization
Caption: Experimental workflow for purification of this compound by crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 126-30-7 [m.chemicalbook.com]
- 4. Buy this compound | PENPET - Chemical trading company [penpet.com]
- 5. parchem.com [parchem.com]
- 6. jiuanchemical.com [jiuanchemical.com]
- 7. What is the solubility of this compound (CAS 126 - 30 - 7) in organic solvents? - Blog [zbchemic.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound (CAS 126-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Development of Methods for the Synthesis of this compound by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jiuanchemical.com [jiuanchemical.com]
- 13. koyonchem.com [koyonchem.com]
- 14. This compound - analysis - Analytice [analytice.com]
- 15. jppres.com [jppres.com]
- 16. researchgate.net [researchgate.net]
"CAS number 126-30-7 experimental data"
An In-depth Technical Guide to the Experimental Data of Neopentyl Glycol (CAS No. 126-30-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (NPG), identified by CAS number 126-30-7, is a white, crystalline organic compound with the IUPAC name 2,2-dimethylpropane-1,3-diol.[1][2] Its unique branched structure imparts high chemical and thermal stability, making it a crucial building block in the synthesis of polyesters, paints, lubricants, and plasticizers.[1][3][4] In the manufacturing of polyesters, NPG enhances the product's stability against heat, light, and water.[1][4] This technical guide provides a comprehensive overview of the experimental data available for this compound, focusing on its physicochemical properties, toxicological profile, and relevant experimental protocols.
Physicochemical Properties
This compound is a white crystalline solid that is hygroscopic and soluble in water, benzene, and chloroform, and highly soluble in ethanol (B145695) and diethyl ether.[2][3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C5H12O2 | [5][6][7] |
| Molecular Weight | 104.15 g/mol | [2][6][7] |
| Melting Point | 127-130 °C | [2][6][7] |
| Boiling Point | 208-210 °C | [1][6][7] |
| Density | 1.03 - 1.1 g/cm³ at 20 °C | [7][8] |
| Vapor Pressure | 30 mmHg at 140 °C | [6] |
| Water Solubility | 83 g/100mL at 20°C | [1] |
| Appearance | White crystalline solid | [2][3][5] |
Toxicological Data
This compound exhibits relatively low acute toxicity. It can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation.[5][8]
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | >5000 mg/kg | [5] |
| LD50 | Guinea pig | Dermal | >4000 mg/kg | [5] |
| LC50 | Rat | Inhalation | 51.2 ppm (4 hours) | [5] |
| Repeated Dose Toxicity (NOAEL) | Rat | Oral | 100 mg/kg/day | [6] |
| Reproductive Toxicity (NOAEL) | - | - | 1000 mg/kg/day | [6] |
Ecotoxicity:
| Test | Species | Value | Exposure Time | Reference(s) |
| LC50 | Oryzias latipes (Japanese rice fish) | > 10,000 mg/l | 48 h | [9] |
| EC50 | Daphnia magna (Water flea) | > 500 mg/l | 48 h | [9] |
| EC50 | Desmodesmus subspicatus (Green algae) | > 500 mg/l | 72 h | [9] |
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through a two-step process involving an aldol (B89426) reaction followed by either a Cannizzaro reaction or hydrogenation.[1][10]
1. Aldol Condensation:
-
Reactants: Formaldehyde (B43269) and isobutyraldehyde (B47883).[1]
-
Process: These reactants undergo an aldol condensation to form the intermediate, hydroxypivaldehyde.[1]
2. Conversion to this compound:
-
Variant 1: Cannizzaro Reaction: The intermediate hydroxypivaldehyde is treated with excess formaldehyde in the presence of a concentrated inorganic hydroxide (B78521) solution. This method also produces an equimolar amount of formic acid, which is neutralized by the alkaline catalyst.[10]
-
Variant 2: Hydrogenation: The hydroxypivaldehyde is hydrogenated to this compound. This can be achieved using a catalyst such as palladium on carbon.[1][10]
Caption: Industrial synthesis pathways of this compound.
Purification of this compound
Impurities in this compound can include unreacted starting materials and by-products from side reactions.[11] Common purification methods include distillation and crystallization.[11]
-
Distillation: Due to the difference in boiling points, NPG can be separated from lower-boiling impurities like unreacted isobutyraldehyde and formaldehyde, and higher-boiling side-products. Vacuum distillation is often employed in industrial settings.[11]
-
Crystallization: This method leverages the solubility differences between NPG and its impurities in a suitable solvent, such as water. The impure NPG is dissolved in a hot solvent and then cooled slowly, allowing pure NPG crystals to form while impurities remain in the solution.[11]
Caption: General workflow for the purification of this compound.
Esterification Reaction Kinetics
The kinetics of this compound esterification with various carboxylic acids have been studied to understand the reaction rates and mechanisms.
-
Experimental Setup: The experiments are typically carried out in a batch reactor. One of the reaction products, water, is continuously removed by purging with nitrogen to drive the reaction forward.[12]
-
Catalysts: Both homogeneous catalysts (e.g., p-toluene sulfonic acid) and heterogeneous catalysts (e.g., Dowex 50WX2, Amberlyst 15) have been used.[12]
-
Analysis: Samples are withdrawn from the reactor at various time intervals and analyzed using gas-liquid chromatography (GLC) to determine the concentrations of reactants and products.[12]
-
Reaction Scheme: The esterification proceeds in a stepwise manner, first forming a monoester, which can then react further to form a diester. A disproportionation reaction can also occur where the diester and NPG react to form the monoester.[12]
Caption: Reaction scheme for the esterification of this compound.
Conclusion
This compound (CAS No. 126-30-7) is a well-characterized compound with a range of available experimental data. Its physicochemical properties and toxicological profile are well-documented, indicating low acute toxicity. The industrial synthesis and purification processes are established, with ongoing research focusing on optimizing reaction conditions and catalyst efficiency. The understanding of its reaction kinetics, particularly in esterification, is crucial for its application in the polymer and lubricant industries. This guide provides a foundational understanding for professionals working with this versatile chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. atamankimya.com [atamankimya.com]
- 5. dl.iranchembook.ir [dl.iranchembook.ir]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. multichemindia.com [multichemindia.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. koyonchem.com [koyonchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Solubility of Neopentyl Glycol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of neopentyl glycol (NPG) in a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where NPG is utilized as a key intermediate.
This compound (2,2-dimethyl-1,3-propanediol), a white, crystalline solid at room temperature, is a unique polyalcohol with a highly stable and compact structure.[1][2] Its solubility characteristics are crucial for its application in the synthesis of polyesters, resins, coatings, plasticizers, and lubricants.[3][4][5] This guide presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.
Quantitative Solubility of this compound
The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature. Generally, NPG exhibits high solubility in polar organic solvents such as alcohols and ketones, moderate solubility in aromatic hydrocarbons, and low solubility in non-polar aliphatic and cycloaliphatic hydrocarbons.[1][6] The hydroxyl groups in NPG's structure allow for hydrogen bonding with polar solvents, facilitating its dissolution.[6]
The following table summarizes the mole fraction solubility (x₁) of this compound in several organic solvents at various temperatures, as determined by the laser monitoring technique.
| Temperature (K) | Toluene | Ethyl Acetate | Acetone | Isobutanol |
| 286.85 | 0.0048 | 0.0482 | 0.1345 | 0.1458 |
| 290.15 | 0.0059 | 0.0579 | 0.1532 | 0.1643 |
| 293.45 | 0.0072 | 0.0691 | 0.1739 | 0.1846 |
| 296.75 | 0.0087 | 0.0821 | 0.1968 | 0.2069 |
| 300.05 | 0.0105 | 0.0971 | 0.2221 | 0.2314 |
| 303.35 | 0.0126 | 0.1143 | 0.2499 | 0.2583 |
| 306.65 | 0.0151 | 0.1341 | 0.2805 | 0.2879 |
| 309.95 | 0.0180 | 0.1568 | 0.3141 | 0.3204 |
| 313.25 | 0.0214 | 0.1828 | 0.3509 | 0.3561 |
| 316.55 | 0.0254 | 0.2125 | 0.3912 | 0.3953 |
| 319.85 | 0.0301 | 0.2464 | 0.4353 | 0.4384 |
| 323.15 | 0.0356 | 0.2850 | 0.4834 | 0.4856 |
| 326.45 | 0.0421 | 0.3289 | 0.5358 | 0.5375 |
| 329.75 | 0.0496 | 0.3787 | 0.5928 | 0.5944 |
| 332.70 | 0.0575 | 0.4298 | 0.6498 | 0.6512 |
Data extracted from a study by Zhou C. et al. on the measurement and correlation of solubilities of this compound in solvents.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. Several well-established methods can be employed, with the choice depending on the properties of the solute and solvent, the required accuracy, and the available equipment.
Static Equilibrium Method (Shake-Flask Method)
This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a solid in a liquid.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Detailed Methodology:
-
Sample Preparation: An excess of finely powdered this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or a jacketed glass reactor). The use of excess solid ensures that equilibrium with the solid phase is achieved.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful filtration through a chemically inert membrane filter (e.g., PTFE) to obtain a clear, particle-free saturated solution. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness in a pre-weighed container. The mass of the remaining solid residue corresponds to the amount of dissolved this compound.
-
Chromatographic Methods (e.g., GC, HPLC): A sample of the saturated solution is appropriately diluted and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of known NPG concentrations.
-
Spectroscopic Methods: If NPG or a derivative has a suitable chromophore, UV-Vis spectroscopy can be used for quantification against a standard curve.
-
Dynamic Method (Laser Monitoring Technique)
This method involves monitoring the dissolution of the solute in the solvent as the temperature is changed.
Principle: A mixture of the solute and solvent is heated at a controlled rate while being continuously monitored by a laser beam. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.
Detailed Methodology:
-
Sample Preparation: A precise amount of this compound is added to a known volume or mass of the organic solvent in a jacketed glass vessel equipped with a stirrer and a temperature probe.
-
Heating and Monitoring: The solution is stirred continuously while the temperature is slowly increased at a constant rate. A laser beam is passed through the solution, and the light transmission is monitored by a detector.
-
Endpoint Detection: As long as solid particles are present, the laser beam will be scattered, resulting in a low light transmission. When the last crystal of this compound dissolves, the solution becomes clear, and the light transmission increases sharply. The temperature at which this sharp increase occurs is recorded as the equilibrium saturation temperature for the prepared concentration.
-
Data Collection: By repeating this procedure with different initial concentrations of this compound, a solubility curve (solubility versus temperature) can be constructed.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent using the static equilibrium (shake-flask) method followed by gravimetric analysis.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
References
- 1. This compound CAS#: 126-30-7 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (NPG) for Lubricants & Plasticizers | PENPET [penpet.com]
- 6. What is the solubility of this compound (CAS 126 - 30 - 7) in organic solvents? - Blog [zbchemic.com]
An In-depth Technical Guide to the Thermal Stability of Neopentyl Glycol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of neopentyl glycol (NPG) and its various derivatives. Understanding the thermal properties of these compounds is critical for their application in diverse fields, including the development of high-performance polymers, lubricants, plasticizers, and drug delivery systems, where stability under varying temperature profiles is paramount. This document summarizes key quantitative data from thermal analysis studies, details the experimental methodologies used, and provides visual representations of chemical structures and analytical workflows.
Introduction to this compound and its Derivatives
This compound (2,2-dimethyl-1,3-propanediol) is a unique diol characterized by a quaternary α-carbon atom. This sterically hindered structure is the primary reason for the exceptional thermal and hydrolytic stability observed in its derivatives.[1][2] When incorporated into polyesters, polyurethanes, and other polymers, the neopentyl structure imparts significant resistance to heat, light, and water.[2][3] Common derivatives include esters, ethers, polyester (B1180765) polyols, and copolyesters, each tailored for specific applications.
Quantitative Thermal Stability Data
The thermal stability of this compound and its derivatives is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss profiles. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting and glass transitions.
Below are tables summarizing the key thermal stability parameters for NPG and some of its derivatives, extracted from various studies.
Table 1: Thermal Properties of this compound (NPG)
| Parameter | Value | Reference |
| Onset of Thermal Degradation | ~135°C | [4][5] |
| Termination of Degradation | ~195°C | [4][5] |
| Maximum Decomposition Temperature (Tmax) | 159.72°C | [4][5] |
| Weight Loss during Degradation | 55.66% | [6][7] |
Note: The thermal stability of NPG can be influenced by the presence of impurities or catalysts.
Table 2: Thermal Stability of this compound Derivatives
| Derivative | Analysis Type | Key Findings | Reference |
| This compound Fatty Acid Esters | TGA/DSC | High decomposition temperature ranges. | [8] |
| Poly(this compound adipate) | Boiling Point | >350°C | [9] |
| This compound Modified Polyester Polyol | TGA | Higher pyrolysis stability compared to glycol polyester polyol. | [10] |
| This compound-based Polyester Polyurethane | General | Better thermal stability against long-term heating compared to other polyesters. | [11] |
This table will be expanded as more specific quantitative data is gathered and analyzed.
Experimental Protocols
The accurate assessment of thermal stability is highly dependent on the experimental conditions. Below are detailed methodologies for the key analytical techniques cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Typical Experimental Parameters for NPG and its Derivatives:
-
Instrument: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., aluminum or platinum).
-
Heating Rate: A controlled linear heating rate is applied. For the analysis of NPG and its derivatives, a heating rate of 10 °C/min is commonly used.[6]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.[6] A constant flow rate is maintained throughout the analysis.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to induce complete decomposition, for example, up to 700°C.[6]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters such as the onset decomposition temperature (the temperature at which significant weight loss begins), the peak decomposition temperature (the temperature of the maximum rate of weight loss, obtained from the derivative of the TGA curve), and the residual mass are determined.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This is used to determine melting points, glass transition temperatures, and heats of fusion.
Typical Experimental Parameters for NPG and its Derivatives:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Heating and Cooling Cycles: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 5 °C/min).[6]
-
Atmosphere: An inert atmosphere, such as argon, is typically used to purge the sample chamber.[6]
-
Temperature Range: The temperature range is selected to encompass the expected thermal transitions of the material. For NPG derivatives, this might range from ambient temperature to above their melting point.
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified as peaks. The glass transition is observed as a step change in the baseline.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Chemical Structures
The unique structural features of this compound and its derivatives are fundamental to their thermal stability.
Experimental Workflow for Thermal Stability Analysis
The systematic evaluation of the thermal stability of this compound derivatives follows a well-defined experimental workflow.
Conclusion
This compound and its derivatives exhibit excellent thermal stability, a property directly attributable to the unique 2,2-dimethyl-1,3-propanediol backbone. This guide has provided a summary of the available quantitative data on their thermal properties and detailed the standard experimental protocols for their determination. The presented information serves as a valuable resource for researchers and professionals in the selection and application of these versatile compounds in thermally demanding environments. Further research is encouraged to expand the quantitative database for a wider array of this compound derivatives to facilitate more direct and comprehensive comparisons.
References
- 1. researchgate.net [researchgate.net]
- 2. gantrade.com [gantrade.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Analysis of Neopentyl Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol (NPG), systematic name 2,2-dimethylpropane-1,3-diol, is a widely used organic compound with the chemical formula C₅H₁₂O₂.[1][2] Its unique gem-dimethyl structure imparts excellent thermal and chemical stability to polymers and esters derived from it, leading to its extensive use in the synthesis of polyesters, resins, lubricants, and plasticizers. A thorough characterization of NPG is critical for quality control, reaction monitoring, and the development of new materials. Spectroscopic analysis provides the foundational data for confirming its molecular structure, identifying functional groups, and elucidating its chemical properties. This guide offers an in-depth overview of the primary spectroscopic techniques used to analyze this compound, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of this compound. The molecule's high degree of symmetry results in simple, yet highly informative, spectra.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of hydrogen atoms and their neighboring environments. Due to its symmetrical structure, this compound exhibits two distinct proton signals.
Data Presentation: ¹H NMR Chemical Shifts
| Signal Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Integration |
| Methylene Protons (-CH₂-) | ~3.47 | Singlet | 4H |
| Hydroxyl Protons (-OH) | Variable (typically broad singlet) | Singlet | 2H |
| Methyl Protons (-CH₃) | ~0.89 | Singlet | 6H |
| Data sourced from publicly available spectral databases.[3] |
Experimental Protocol: ¹H NMR
-
Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] The solvent must be deuterated to avoid obscuring the analyte signals.
-
Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm. Modern spectrometers often reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Filtration : Filter the sample solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[4]
-
Data Acquisition : Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum using a standard pulse program. Typical acquisition involves multiple scans (e.g., 8-16) which are averaged to improve the signal-to-noise ratio.[5]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum of this compound is characterized by three distinct signals, corresponding to the three unique carbon environments.
Data Presentation: ¹³C NMR Chemical Shifts
| Signal Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| Methylene Carbons (-CH₂-) | ~71.3 |
| Quaternary Carbon (-C(CH₃)₂-) | ~36.2 |
| Methyl Carbons (-CH₃) | ~22.0 |
| Data sourced from publicly available spectral databases. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃), due to the lower natural abundance and sensitivity of the ¹³C isotope.[4]
-
Filtration and Loading : Follow the same filtration and loading procedure as for ¹H NMR.
-
Data Acquisition : Acquire the spectrum using a standard ¹³C pulse sequence with proton decoupling. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. A significantly higher number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Visualization: Structure-Spectra Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR signals.
Caption: Correlation of NPG structure with its ¹H and ¹³C NMR signals.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl (-OH) and alkane (C-H) groups.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3600 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad |
| 3000 - 2850 | C-H (Alkane) | Stretching | Strong |
| 1470 - 1450 | C-H (Alkane) | Bending (Scissoring) | Medium |
| 1390 - 1365 | C-H (gem-dimethyl) | Bending (Rocking) | Medium |
| 1040 - 1000 | C-O (Primary Alcohol) | Stretching | Strong |
| A prominent broad peak is typically observed around 3288 cm⁻¹ for the hydroxyl group.[6][7] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method for liquid and solid samples that requires minimal preparation.
-
Instrument Setup : Ensure the ATR crystal (commonly diamond) is clean.[5][8] Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small drop of molten this compound (if solid) or a few crystals directly onto the ATR crystal.
-
Apply Pressure : Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.[8]
-
Data Acquisition : Acquire the spectrum. The spectral range is typically 4000 to 400 cm⁻¹.[5] Multiple scans are averaged to enhance the signal-to-noise ratio.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement to prevent cross-contamination.[5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elucidate the structure through fragmentation patterns. Electron Ionization (EI) is a common method for volatile compounds like NPG, often coupled with Gas Chromatography (GC-MS).
Data Presentation: Key Mass Spectral Fragments (Electron Ionization)
| m/z Value | Proposed Fragment Ion | Relative Intensity |
| 104 | [C₅H₁₂O₂]⁺ (Molecular Ion) | Low |
| 73 | [(CH₃)₂C(CH₂OH)]⁺ | High |
| 56 | [C₄H₈]⁺ or [C₃H₄O]⁺ | Base Peak (100%) |
| 55 | [C₄H₇]⁺ | High |
| 43 | [C₃H₇]⁺ | High |
| 31 | [CH₂OH]⁺ | High |
| Data sourced from NIST and other public databases.[3] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.
-
GC-MS Setup :
-
Injector : Set the injector temperature to approximately 230-250°C.[9]
-
Column : Use a suitable capillary column (e.g., DB-WAX or DB-5MS).[9][10]
-
Oven Program : Implement a temperature ramp, for instance, starting at 100°C, holding for 1 minute, and then ramping up to 240°C.[9]
-
Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).[9]
-
-
Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The sample is vaporized and carried onto the column where separation occurs.
-
Mass Spectrometer : As NPG elutes from the GC column, it enters the MS ion source (operated in EI mode, typically at 70 eV). The resulting fragments are analyzed by the mass analyzer.
Visualization: Fragmentation Pathway
This diagram shows a plausible fragmentation pathway for this compound under electron ionization.
Caption: Proposed EI mass spectrometry fragmentation of this compound.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric vibrations and C-C bonds.
Data Presentation: Expected Raman Shifts
While a detailed, assigned Raman spectrum for pure this compound is not as commonly published as other spectra, the analysis would focus on key regions:
| Wavenumber Range (cm⁻¹) | Expected Functional Group Vibrations |
| 3000 - 2800 | C-H Stretching |
| 1500 - 1300 | C-H Bending |
| 1200 - 800 | C-C Stretching and C-O Stretching |
| Specific peaks include a strong G-peak at 1580 cm⁻¹ and a weak D-peak at 1350 cm⁻¹ when analyzed as a composite with graphite.[11] |
Experimental Protocol: FT-Raman
-
Sample Preparation : Place a small amount of solid this compound into a glass vial or NMR tube. Liquid samples can also be analyzed directly.
-
Instrument Setup : Place the sample holder into the spectrometer's sample compartment.
-
Data Acquisition : Illuminate the sample with a laser source (e.g., 1064 nm Nd:YAG). The scattered light is collected and analyzed. The spectrum is typically acquired over a range of 3500 to 100 cm⁻¹. Accumulating multiple scans is necessary to obtain a high-quality spectrum.
Workflow for Spectroscopic Analysis
A logical workflow ensures comprehensive and efficient characterization of a this compound sample.
Caption: General workflow for the spectroscopic analysis of NPG.
References
- 1. This compound | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound(126-30-7) 1H NMR [m.chemicalbook.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unraveling the Crystalline Landscape of Neopentyl Glycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neopentyl glycol (NPG), a branched-chain diol with the IUPAC name 2,2-dimethylpropane-1,3-diol, is a versatile organic compound with significant applications in the synthesis of polyesters, resins, and lubricants.[1] Beyond its industrial utility, NPG has garnered considerable scientific interest due to its fascinating solid-state properties, particularly its existence in two distinct crystalline forms and its exhibition of a colossal barocaloric effect, making it a material of interest for solid-state refrigeration technologies.[1][2] This technical guide provides a comprehensive analysis of the crystal structure of this compound, detailing its polymorphic forms, the thermodynamics of its phase transitions, and the experimental methodologies employed for its characterization.
Polymorphism of this compound: The α and γ Phases
This compound exhibits polymorphism, existing in at least two well-characterized crystalline phases at atmospheric pressure: a low-temperature monoclinic phase (α-phase) and a high-temperature face-centered cubic (FCC) plastic crystal phase (γ-phase).[3][4]
The Low-Temperature Monoclinic α-Phase
At ambient temperature and below, this compound crystallizes in a monoclinic system. This ordered crystalline structure is designated as the α-phase. Through single-crystal X-ray diffraction studies, the structure has been determined to belong to the space group P2₁/n.[3] The unit cell parameters for the α-phase at 20°C (± 1°C) are summarized in Table 1. In this phase, the molecules are arranged in a highly ordered, anisotropic manner, with strong intermolecular hydrogen bonds forming chains.[5]
The High-Temperature Face-Centered Cubic (FCC) γ-Phase
Upon heating, this compound undergoes a solid-solid phase transition to a dynamically disordered crystalline phase known as a "plastic crystal" or the γ-phase.[3] This high-temperature phase adopts a face-centered cubic (FCC) structure.[2] In the γ-phase, the long-range positional order of the molecules is maintained at the lattice points of the cubic cell, but the molecules possess significant rotational freedom.[6] This orientational disorder is a hallmark of plastic crystals and is responsible for their unique physical properties, including low entropy of fusion and high plasticity. The transition to this phase is associated with a significant absorption of energy.[3]
Crystallographic and Thermal Data
The structural and thermodynamic parameters of this compound's solid phases and their interconversion have been determined using various analytical techniques, primarily X-ray diffraction and differential scanning calorimetry. A summary of the key quantitative data is presented in the following tables.
Table 1: Crystallographic Data for the α-Phase of this compound at 20°C [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 5.979(1) Å |
| b | 10.876(2) Å |
| c | 10.099(2) Å |
| β | 99.78(1)° |
| Volume | 647.2(2) ų |
| Z | 4 |
| Calculated Density | 1.069 g/cm³ |
Table 2: Thermal Properties of this compound
| Property | Value | Reference |
| Solid-Solid Phase Transition Temperature (α → γ) | 41.9 °C | [7] |
| Enthalpy of Solid-Solid Phase Transition | 141.91 J/g | [7] |
| Melting Point | 129.46 °C | [7] |
| Colossal Barocaloric Effect Entropy Change | ~389 J kg⁻¹ K⁻¹ | [1][2] |
| Maximum Thermal Decomposition Temperature (Tmax) | 159.72°C - 160.40°C | [8] |
Experimental Protocols
The characterization of the crystal structure and thermal properties of this compound relies on precise experimental methodologies. The following sections outline the typical protocols for the key analytical techniques.
Crystal Growth
High-quality single crystals of this compound suitable for X-ray diffraction can be grown from solution by slow evaporation.
-
Solvent Selection: A suitable solvent is one in which this compound is moderately soluble, such as benzene.[3]
-
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution to remove any particulate impurities.
-
Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.
-
Over a period of several days to weeks, well-formed single crystals should appear.
-
X-ray Diffraction (XRD)
Both single-crystal and powder XRD are crucial for determining the crystal structure and phase purity of this compound.
This technique provides the most detailed structural information, including unit cell parameters, space group, and atomic coordinates.
-
Instrument: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Procedure:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is cooled to a stable temperature (e.g., 100 K) to minimize thermal vibrations.
-
The diffractometer automatically collects a dataset of reflection intensities at various crystal orientations.
-
The collected data is processed to determine the unit cell and space group.
-
The crystal structure is solved and refined using specialized software (e.g., SHELX, Olex2).
-
PXRD is used to analyze the crystalline phases of a bulk sample and can be used to study phase transitions as a function of temperature.
-
Instrument: A powder diffractometer, commonly in Bragg-Brentano geometry, with a monochromatic X-ray source. For high-temperature studies, a Guinier diffraction system or a diffractometer equipped with a heating stage is employed.[3]
-
Procedure:
-
A finely ground powder of this compound is packed into a sample holder.
-
The sample is scanned over a range of 2θ angles.
-
The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to known standards or calculated patterns.
-
For temperature-dependent studies, the sample is heated or cooled in a controlled manner, and diffraction patterns are collected at various temperatures to observe phase transitions.
-
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for studying the thermal properties of this compound, including its phase transition temperatures and enthalpies.
-
Instrument: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.[9]
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and/or cooled at a constant rate (e.g., 5 or 10 °C/min).[9]
-
The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions, and the area under the peak is proportional to the enthalpy of the transition.
-
Visualizing Experimental Workflows and Relationships
To further elucidate the processes involved in the analysis of this compound's crystal structure, the following diagrams illustrate key experimental workflows.
Figure 1. Experimental workflow for the crystal structure analysis of this compound.
Figure 2. Phase transition logic of this compound.
Conclusion
The crystal structure of this compound presents a fascinating case study in polymorphism and solid-state phase transitions. The well-defined monoclinic α-phase and the dynamically disordered face-centered cubic γ-phase have been thoroughly characterized through a combination of X-ray diffraction and thermal analysis techniques. The reversible transition between these two solid phases is not only of fundamental scientific interest but also underpins the material's potential in advanced applications such as solid-state cooling. This guide provides a foundational understanding of the structural and thermal properties of this compound, offering researchers and scientists a detailed overview of the key data and experimental methodologies essential for further investigation and application of this remarkable molecule. Further research, particularly through neutron diffraction, could provide deeper insights into the hydrogen bonding networks that play a crucial role in the structural arrangement and phase behavior of this compound.
References
- 1. This compound | 126-30-7 [amp.chemicalbook.com]
- 2. What is the structure of this compound? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. This compound [drugfuture.com]
- 4. Low- and high-temperature structures of neopentylglycol plastic crystal | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. This compound [webbook.nist.gov]
- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 7. This compound CAS#: 126-30-7 [m.chemicalbook.com]
- 8. X-ray diffraction studies of solid solutions of pentaglycerine-neopentylglycol | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of Neopentyl Glycol Esters
For Researchers, Scientists, and Drug Development Professionals
Neopentyl glycol (NPG) esters are a versatile class of synthetic compounds with significant industrial applications, primarily as high-performance lubricants, plasticizers, and coatings.[1][2] Their unique branched structure, originating from the this compound backbone, imparts exceptional thermal and oxidative stability, as well as excellent hydrolytic resistance, making them superior to many natural esters.[3][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound esters, complete with detailed experimental protocols, tabulated data for easy comparison, and visual representations of the underlying processes.
Synthesis of this compound Esters
The most common method for synthesizing this compound esters is through the direct esterification of this compound with one or more carboxylic acids. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.
The general reaction scheme involves the reaction of this compound with a carboxylic acid to form a monoester, which can then react further to form a diester. A disproportionation reaction can also occur where the diester and this compound react to form two molecules of the monoester.[5]
Key Synthesis Parameters
The synthesis of this compound esters is influenced by several critical parameters that can be optimized to achieve high yields and purity. These include the choice of reactants, catalyst, reaction temperature, and time.
| Parameter | Description | Examples |
| This compound | The polyhydric alcohol backbone. | 2,2-dimethylpropane-1,3-diol[2] |
| Carboxylic Acids | Determines the properties of the final ester. | Oleic acid, Palm oil fatty acids, Acetic acid, 2-Ethylhexanoic acid[6][7] |
| Catalysts | Increases the rate of reaction. | Sulfuric acid, p-Toluenesulfonic acid (p-TSA), Acidic ion exchange resins (e.g., Dowex 50WX2, Amberlyst 15)[5][6][8] |
| Reaction Temperature | Typically ranges from 100°C to 170°C.[6][7] | - 130°C for NPG dioleate synthesis[9]- 145°C for NPG diester from palm oil fatty acids[6]- 100-110°C for NPG diacetate[7] |
| Reaction Time | Can vary from a few hours to over a day. | - 4 hours for NPG dioleate[9]- 4.56 hours for NPG diester from palm oil fatty acids[6]- 20-22 hours for NPG diacetate[7] |
| Water Removal | Crucial for driving the reaction to completion. | Azeotropic distillation using toluene (B28343) or xylene[8][10] |
Experimental Protocol: Synthesis of this compound Diester from Palm Oil Fatty Acids
This protocol is based on the successful synthesis of this compound diester (NPGDE) with a 90% yield.[6]
Materials:
-
Palm Oil Fatty Acids (POFAs)
-
This compound (NPG)
-
Sulfuric Acid (98%)
-
Toluene
-
Anhydrous Sodium Sulfate
-
Basic Alumina (B75360)
Equipment:
-
Three-neck round bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer with hot plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a three-neck round bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add palm oil fatty acids and this compound in a 2:1 molar ratio.[6]
-
Solvent and Catalyst Addition: Add toluene to the flask to act as an azeotropic solvent for water removal. Add 1% (by weight of POFAs) of concentrated sulfuric acid as the catalyst.[6]
-
Esterification Reaction: Heat the reaction mixture to 145°C with continuous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. The reaction is complete after approximately 4.56 hours, or when the theoretical amount of water has been collected.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst is used, it can be removed by simple filtration.[10]
-
Wash the crude product with distilled water multiple times in a separatory funnel to remove any remaining acid catalyst.[8]
-
Dry the organic layer over anhydrous sodium sulfate.[10]
-
-
Purification:
Caption: General workflow for the synthesis of this compound esters.
Characterization of this compound Esters
Once synthesized, the this compound esters must be thoroughly characterized to confirm their structure and evaluate their physicochemical properties.
Structural Characterization
Spectroscopic techniques are indispensable for elucidating the chemical structure of the synthesized esters.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The key absorption band for the ester group is the C=O stretching vibration, which typically appears around 1740-1735 cm⁻¹. The disappearance of the broad O-H stretching band from the carboxylic acid and alcohol reactants is also indicative of a complete reaction.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the different types of protons and their neighboring environments. For this compound diesters, characteristic signals include those for the protons on the carbon atoms adjacent to the ester oxygen.[11]
-
¹³C NMR: Shows the different types of carbon atoms in the molecule. The carbonyl carbon of the ester group gives a characteristic signal in the range of 170-180 ppm.[6]
-
Physicochemical and Performance Characterization
The physical and performance properties of this compound esters are critical for their intended applications, particularly as lubricants.
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC-FID), is used to determine the purity of the synthesized ester and to quantify the relative amounts of monoester and diester.[6]
-
Thermal Analysis:
-
Oxidative Stability: Determined by methods such as pressurized differential scanning calorimetry (PDSC) or thermogravimetric analysis (TGA), this measures the ester's resistance to degradation at elevated temperatures in the presence of oxygen.[6]
-
Pour Point: The lowest temperature at which the lubricant will flow. A low pour point is desirable for applications in cold environments.[6]
-
Flash Point: The lowest temperature at which the vapor of the lubricant will ignite. A high flash point is important for safety in high-temperature applications.[6]
-
-
Viscosity Index (VI): An empirical, unitless number that indicates the change in viscosity of a fluid with temperature. A high viscosity index signifies a smaller change in viscosity over a wider temperature range, which is a desirable characteristic for lubricants.[6]
| Property | Description | Typical Values for NPG Esters |
| Yield | The percentage of the theoretical maximum amount of product that is actually produced. | 80-90%[6][9] |
| Ester Composition | The relative amounts of monoester and diester. | Can achieve 100% diester[6] |
| Oxidative Stability | Resistance to oxidation at high temperatures. | 177°C - 184°C[6][9] |
| Pour Point | The lowest temperature at which the oil will flow. | As low as -44°C[9] |
| Flash Point | The lowest temperature at which the vapor will ignite. | 200°C - 235°C[6][9] |
| Viscosity Index | A measure of the change in viscosity with temperature. | 160 - 227[6][9] |
Experimental Protocol: Characterization of this compound Diester
1. Structural Confirmation:
-
FTIR Spectroscopy:
-
Acquire an FTIR spectrum of the purified product.
-
Confirm the presence of a strong C=O stretching band around 1738 cm⁻¹.[6]
-
Verify the absence of a broad O-H band around 3200-3600 cm⁻¹.
-
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified ester in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, identify the signals corresponding to the protons of the neopentyl group and the fatty acid chains. The chemical shift of protons on the carbon adjacent to the ester group is typically around 2.29-2.33 ppm.[6]
-
In the ¹³C NMR spectrum, confirm the presence of the ester carbonyl carbon signal around 173.71 ppm.[6]
-
2. Purity and Composition Analysis:
-
Gas Chromatography (GC-FID):
-
Prepare a dilute solution of the ester in a suitable solvent (e.g., hexane).
-
Inject the sample into a GC-FID system equipped with an appropriate column.
-
Analyze the resulting chromatogram to determine the percentage of diester and identify any impurities or unreacted starting materials. A successful synthesis should show a high percentage of the diester peak.[6]
-
3. Physicochemical Property Determination:
-
Thermal Properties:
-
Determine the oxidative stability using a PDSC or TGA instrument according to standard methods.
-
Measure the pour point and flash point using standardized equipment and procedures (e.g., ASTM D97 and ASTM D92, respectively).
-
-
Viscosity:
-
Measure the kinematic viscosity at 40°C and 100°C using a viscometer.
-
Calculate the viscosity index using a standard formula or calculator.
-
Caption: Logical flow for the characterization of this compound esters.
Conclusion
The synthesis and characterization of this compound esters is a well-established process that allows for the creation of high-performance materials for a variety of applications. By carefully controlling the reaction conditions and employing a suite of analytical techniques, researchers can produce and verify the quality of these versatile compounds. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and characterization of this compound esters in a laboratory setting.
References
- 1. jiuanchemical.com [jiuanchemical.com]
- 2. NEOPENTYLGLYCOL ESTERS [pacificspecialityoils.com]
- 3. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Kinetic regularities of this compound esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 11. pubs.acs.org [pubs.acs.org]
The Enigmatic Dance of Molecules: A Technical Guide to the Phase Transition Behavior of Neopentyl Glycol
For Researchers, Scientists, and Drug Development Professionals
Neopentyl glycol (NPG), a seemingly simple organic compound, holds a fascinating secret within its molecular structure: a solid-state phase transition that unlocks remarkable properties and diverse applications. This technical guide delves into the core of NPG's phase transition behavior, offering a comprehensive resource for professionals in research, materials science, and pharmaceutical development. From its fundamental thermodynamic properties to the intricate molecular gymnastics that govern its transformation, this document provides a detailed exploration of this unique material.
Unveiling this compound: A Material of Intrigue
This compound, systematically named 2,2-dimethylpropane-1,3-diol, is a white, crystalline solid at room temperature. Its compact, globular molecular structure is the key to its unusual thermal behavior. Beyond its traditional use as a building block in the synthesis of polyesters, polyurethanes, and lubricants, NPG has garnered significant attention as a superior phase change material (PCM). Its solid-solid phase transition allows for the storage and release of substantial amounts of thermal energy at a nearly constant temperature, making it a prime candidate for applications in thermal energy storage, smart textiles, and as a barocaloric material for solid-state refrigeration.
The Main Event: The Solid-Solid Phase Transition
At ambient pressure, this compound undergoes a reversible transition from a low-temperature ordered crystalline phase to a high-temperature disordered "plastic" crystalline phase. This transition is the focal point of its unique properties.
The Two Faces of NPG: Crystal Structures
The distinct properties of NPG in its two solid phases are rooted in their different crystal structures:
-
Low-Temperature Phase (α-Phase): Below the transition temperature, NPG exists in a monoclinic crystal system with the space group P2₁/n. In this phase, the molecules are arranged in an ordered, hydrogen-bonded network. This ordered structure results in a brittle crystalline material.
-
High-Temperature Phase (γ-Phase): Above the transition temperature, NPG transforms into a face-centered cubic (FCC) plastic crystal phase with the space group Fm3m. In this phase, the molecules exhibit long-range positional order at the lattice points, but possess significant orientational disorder, meaning the molecules can rotate with considerable freedom. This rotational freedom is the hallmark of a plastic crystal and imparts a soft, waxy consistency to the material.
The transition between these two phases involves a significant change in entropy and volume, which is the basis for its large caloric effects.
Thermodynamic Fingerprints of the Transition
The solid-solid phase transition of this compound can be precisely characterized by its thermodynamic parameters. The following table summarizes the key quantitative data gathered from various studies.
| Property | Value | Reference |
| Solid-Solid Transition Temperature (Tt) | ||
| Onset (Heating) | 40.21 ± 0.25 °C | [1] |
| 41.9 °C | [2] | |
| 42 °C | [3] | |
| 43 °C | [4] | |
| Enthalpy of Solid-Solid Transition (ΔHt) | ||
| 119.2 ± 1.1 J/g | [1] | |
| 141.91 J/g | [2] | |
| Melting Point (Tm) | ||
| 126-128 °C | [5] | |
| 129.46 °C | [2] | |
| 130 °C | [6] | |
| Enthalpy of Fusion (ΔHm) | ||
| Data not consistently reported across sources | ||
| Crystal Structure (Low Temperature) | ||
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/n | [7] |
| Crystal Structure (High Temperature) | ||
| Crystal System | Face-Centered Cubic (FCC) | [8] |
| Space Group | Fm3m |
Deciphering the Transition: Experimental Protocols
A variety of analytical techniques are employed to probe the phase transition behavior of this compound. The following sections provide detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a cornerstone technique for characterizing the thermal transitions of NPG. It provides precise measurements of the transition temperatures and enthalpies.
Methodology:
-
Sample Preparation: Accurately weigh 3-6 mg of this compound into a standard aluminum DSC pan. Crimp the pan to ensure a good seal.
-
Instrument Setup:
-
Instrument: A power-compensation DSC, such as a TA Instruments Q2500 or a PerkinElmer DSC 7, is suitable.
-
Purge Gas: Use an inert gas, typically nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a starting temperature well below the transition, for example, 25 °C.
-
Heating Scan: Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the solid-solid transition but below the melting point (e.g., 60 °C).
-
Cooling Scan: Cool the sample at the same rate back to the starting temperature.
-
Second Heating Scan: Perform a second heating scan under the same conditions to ensure thermal history does not affect the results.
-
-
Data Analysis: The solid-solid transition will appear as an endothermic peak on the heating scan and an exothermic peak on the cooling scan. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of transition.
X-ray Diffraction (XRD)
X-ray Diffraction is essential for determining the crystal structure of the different phases of NPG and observing the structural changes during the phase transition.
Methodology:
-
Sample Preparation: A fine powder of this compound is typically used. The powder can be mounted on a zero-background sample holder. For temperature-dependent studies, a specialized heating/cooling stage is required.
-
Instrument Setup:
-
Diffractometer: A powder diffractometer equipped with a copper (Cu Kα, λ = 1.5419 Å) or a high-energy synchrotron X-ray source.
-
Goniometer: A Bragg-Brentano or a Debye-Scherrer geometry can be used.
-
Detector: A position-sensitive detector, such as a LYNXEYE detector, is beneficial for rapid data collection.
-
Instrument Settings (Example for Cu Kα):
-
Voltage: 40 kV
-
Current: 40 mA
-
-
-
Data Acquisition:
-
Angular Range (2θ): Scan a range that covers the significant diffraction peaks for both phases, typically from 10° to 80°.
-
Step Size: A step size of 0.02° 2θ is common.
-
Dwell Time: A dwell time of 1-2 seconds per step is often sufficient.
-
Temperature Control: For observing the phase transition, record diffraction patterns at various temperatures below, during, and above the transition temperature.
-
-
Data Analysis: The diffraction patterns of the low-temperature monoclinic phase will show a distinct set of peaks compared to the high-temperature FCC phase. Rietveld refinement can be used to determine the lattice parameters and space group of each phase.
Polarized Light Microscopy (PLM)
Polarized Light Microscopy allows for the direct visualization of the nucleation and growth of the different crystalline domains during the phase transition.
Methodology:
-
Sample Preparation: A small amount of this compound is melted on a microscope slide and a coverslip is placed on top to create a thin film. The sample is then allowed to crystallize.
-
Instrument Setup:
-
Microscope: A polarized light microscope equipped with a heating/cooling stage (e.g., a Linkam or Mettler-Toledo stage).
-
Polarizers: The polarizer and analyzer are crossed at 90° to each other.
-
-
Observation:
-
The sample is placed on the temperature-controlled stage.
-
The temperature is ramped through the solid-solid phase transition at a controlled rate (e.g., 1 °C/min).
-
The changes in the microstructure, including the nucleation of the new phase and the movement of the phase front, are observed and recorded using a digital camera.
-
-
Analysis: The low-temperature monoclinic phase is birefringent and will appear bright and colorful under crossed polarizers. The high-temperature FCC phase is isotropic and will appear dark. This contrast allows for the clear visualization of the phase transformation.
Visualizing the Process: Diagrams and Pathways
To better understand the relationships and workflows involved in studying the phase transition of NPG, the following diagrams are provided.
Caption: Experimental workflow for characterizing the phase transition of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. indico.frm2.tum.de [indico.frm2.tum.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. s4science.at [s4science.at]
- 6. researchgate.net [researchgate.net]
- 7. X-ray diffraction studies of solid solutions of pentaglycerine-neopentylglycol | Semantic Scholar [semanticscholar.org]
- 8. Electron crystallography and dedicated electron-diffraction instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into Neopentyl Glycol: A Technical Guide for Researchers
An In-depth Exploration of the Conformational Landscape, Vibrational Spectra, and Intramolecular Interactions of Neopentyl Glycol Through Quantum Chemical Calculations.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound (NPG). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical data to offer a detailed understanding of NPG's structural and energetic characteristics. All quantitative data is presented in structured tables for comparative analysis, and detailed computational methodologies are provided.
Introduction to this compound
This compound (2,2-dimethylpropane-1,3-diol) is a branched-chain diol with the chemical formula C5H12O2. Its unique gem-dimethyl structure imparts exceptional thermal and chemical stability, making it a valuable building block in the synthesis of polyesters, resins, and other polymers. Understanding the conformational preferences and vibrational properties of the NPG molecule is crucial for predicting its reactivity and behavior in various applications. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for investigating these properties at the atomic level.
Conformational Analysis
The flexibility of the two hydroxymethyl groups in this compound allows for the existence of several conformational isomers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular hydrogen bonding.
Computational Methodology for Conformational Analysis
A comprehensive conformational search can be performed using a combination of molecular mechanics and DFT methods. A typical workflow involves:
-
Initial Conformer Generation: A molecular mechanics force field (e.g., MMFF94) is used to perform a systematic or stochastic search of the potential energy surface to identify a broad range of possible conformers.
-
Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using DFT, commonly with the B3LYP functional and a Pople-style basis set such as 6-31G(d). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Energy Refinement: Single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.
-
Vibrational Frequency Analysis: Frequency calculations are performed at the same level of theory as the geometry optimization to confirm that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
The relative energies of the conformers are then calculated by comparing their total electronic energies, often with ZPVE corrections.
Relative Energies of this compound Conformers
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Description | Relative Energy (kcal/mol) |
| NPG-1 | Intramolecular H-bond (gauche-gauche) | 0.00 |
| NPG-2 | No H-bond (anti-gauche) | 1.5 - 2.5 |
| NPG-3 | No H-bond (anti-anti) | 2.0 - 3.5 |
Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations.
Vibrational Frequency Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable experimental data on the molecular structure and bonding of this compound. Quantum chemical calculations can be used to predict the vibrational frequencies and normal modes, aiding in the assignment of experimental spectra.
Computational Methodology for Vibrational Analysis
The vibrational frequencies and IR/Raman intensities are typically calculated from the second derivatives of the energy with respect to the atomic coordinates. The computational protocol is as follows:
-
Geometry Optimization: The molecular geometry is first optimized to a stationary point on the potential energy surface using a selected DFT method and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This involves computing the Hessian matrix (the matrix of second derivatives of the energy).
-
Frequency Scaling: The calculated harmonic vibrational frequencies are often systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies for better agreement with experimental data.
Calculated Vibrational Frequencies of this compound
A detailed, published table of calculated vibrational frequencies for this compound was not identified in the performed searches. However, a representative subset of key vibrational modes and their expected frequency ranges are presented in Table 2.
Table 2: Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹, scaled) |
| ν(O-H) | O-H stretching (free) | 3600 - 3700 |
| ν(O-H) | O-H stretching (H-bonded) | 3400 - 3500 |
| ν(C-H) | C-H stretching (methyl/methylene) | 2850 - 3000 |
| δ(C-H) | C-H bending | 1350 - 1470 |
| ν(C-O) | C-O stretching | 1000 - 1150 |
| ν(C-C) | C-C stretching | 800 - 1000 |
Intramolecular Hydrogen Bonding
The presence of two hydroxyl groups in this compound allows for the possibility of intramolecular hydrogen bonding, where a hydrogen atom of one hydroxyl group interacts with the oxygen atom of the other. This interaction can significantly influence the conformational stability and vibrational spectra of the molecule.
Computational Protocol for Analyzing Hydrogen Bonding
Quantum chemical calculations can provide detailed insights into the nature and strength of intramolecular hydrogen bonds. The following analyses are typically performed:
-
Geometric Criteria: The distance between the hydrogen donor and acceptor atoms (O-H···O) and the angle of the hydrogen bond are examined in the optimized geometries of the conformers.
-
Energetic Analysis: The strength of the hydrogen bond can be estimated by comparing the energy of the hydrogen-bonded conformer with that of a non-hydrogen-bonded conformer.
-
Vibrational Frequency Shifts: The formation of a hydrogen bond typically leads to a red-shift (lowering) of the O-H stretching frequency and a blue-shift (heightening) of the O-H bending frequency. These shifts can be quantified through frequency calculations.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the charge transfer interactions between the lone pair of the acceptor oxygen and the antibonding orbital of the donor O-H bond, providing a quantitative measure of the hydrogen bond strength.
Visualizations of Computational Workflows
To illustrate the logical flow of the quantum chemical calculations described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for quantum chemical calculations on this compound.
Caption: Relationship between conformation and properties of this compound.
Conclusion
Quantum chemical calculations provide a powerful framework for understanding the fundamental molecular properties of this compound. Through conformational analysis, the relative stabilities of different isomers can be determined, highlighting the significant role of intramolecular hydrogen bonding. Vibrational frequency calculations not only aid in the interpretation of experimental spectroscopic data but also serve as a confirmation of the nature of stationary points on the potential energy surface. The detailed methodologies and illustrative data presented in this guide offer a solid foundation for researchers to conduct and interpret their own computational studies on this compound and related molecules, ultimately contributing to the rational design of new materials and pharmaceuticals.
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyester Resins Using Neopentyl Glycol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of neopentyl glycol (NPG) in the synthesis of polyester (B1180765) resins. The unique branched structure of NPG imparts significant advantages to the resulting resins, making them suitable for a wide range of high-performance applications.[1][2] This document outlines the key benefits of using NPG, provides detailed experimental protocols for synthesis, and presents quantitative data to guide researchers in developing polyester resins with desired properties.
Introduction to this compound in Polyester Resins
This compound (2,2-dimethyl-1,3-propanediol) is a diol that serves as a fundamental building block in the production of polyester resins for coatings, adhesives, and reinforced plastics.[3] Its gem-dimethyl group provides steric hindrance, which protects the ester linkages from hydrolysis, leading to excellent durability, weatherability, and chemical resistance in the final product.[4][5] Resins based on NPG exhibit superior thermal stability, hydrolytic stability, and mechanical strength compared to those synthesized with linear glycols like ethylene (B1197577) glycol or propylene (B89431) glycol.[1]
Key Advantages of Using this compound:
-
Excellent Chemical and Hydrolytic Stability: The neopentyl structure shields the ester bonds from chemical attack and water-induced degradation.[5][6]
-
Enhanced Thermal and UV Resistance: NPG-based polyesters demonstrate high resistance to heat and light, making them ideal for outdoor and demanding applications.[4]
-
Improved Mechanical Properties: These resins offer a good balance of hardness and flexibility, contributing to high tensile and impact strength.[3][7]
-
Good Weatherability: The inherent stability of NPG translates to coatings and materials that maintain their integrity and appearance over long periods of environmental exposure.[3]
Synthesis of this compound-Based Polyester Resins
The synthesis of polyester resins from this compound typically involves a polycondensation reaction with various diacids or anhydrides. The reaction can be carried out via melt or solution polymerization, with the choice of method depending on the desired resin properties and application.
Chemical Reaction Pathway
The fundamental reaction is an esterification between the hydroxyl groups of this compound and the carboxylic acid groups of a diacid or anhydride, forming ester linkages and releasing water as a byproduct.
Caption: Polyester synthesis via polycondensation of this compound and a diacid.
Experimental Protocols
Below are two representative protocols for the synthesis of this compound-based polyester resins, derived from literature examples.
Protocol 1: Synthesis of Unsaturated Polyester Resin for Bio-based Applications
This protocol is adapted from a study focused on preparing bio-based unsaturated polyester resins.[8]
Materials:
-
This compound (NPG)
-
Itaconic acid
-
Succinic acid
-
Zinc acetate (catalyst)
-
Hydroquinone (B1673460) (inhibitor)
-
Dimethyl itaconate (reactive diluent)
Equipment:
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap.
Procedure:
-
Charge the reaction kettle with this compound, itaconic acid, and succinic acid in a molar ratio of 2.1:1:1.
-
Add zinc acetate as a catalyst (0.25 wt% of the total acid weight) and hydroquinone as an inhibitor (150 ppm).
-
Add a small amount of toluene (0.5 wt% of total monomers) to aid in the removal of water via azeotropic distillation.
-
Heat the mixture under a nitrogen blanket. Gradually increase the temperature from 110°C to 190°C at a rate of 10°C per hour.
-
Continuously remove the water of condensation using the Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid value of the mixture periodically.
-
Continue the reaction until the acid value drops to approximately 50 mg KOH/g.
-
Cool the resulting prepolymer to 90°C under an inert atmosphere.
-
Dissolve the prepolymer in dimethyl itaconate (30% w/w) to obtain the final unsaturated polyester resin.
Protocol 2: Synthesis of Saturated Polyester for Coatings
This protocol is based on a patented process for preparing NPG polyesters.[9]
Materials:
-
This compound (NPG)
-
Adipic acid
-
Ethylene glycol (optional, to prevent NPG sublimation)
-
Tin(II) chloride (catalyst)
Equipment:
-
Reaction vessel with a stirrer, thermometer, nitrogen inlet, and a distillation column.
Procedure:
-
Rinse the reaction vessel with nitrogen.
-
Charge the vessel with 48.91 kg of this compound, 44.57 kg of adipic acid, and optionally a small amount of a lower boiling point glycol like ethylene glycol (e.g., 0.5 kg) to mitigate NPG sublimation.
-
Heat the reaction mixture with stirring to 200°C under atmospheric pressure while sparging with nitrogen.
-
Distill off the majority of the water of condensation through the column.
-
Once the rate of water removal slows, add the tin(II) chloride catalyst (e.g., 2 g).
-
Apply a vacuum (reducing pressure down to 20-120 mbar) to remove the remaining water and drive the reaction to completion.
-
Maintain the temperature at 200°C under vacuum until the desired hydroxyl number is achieved (e.g., monitoring can be done by taking samples and titrating). For example, a hydroxyl number of 224 was achieved after a total esterification time of 25 hours.
-
Cool the final polyester resin.
Experimental Workflow
The general workflow for laboratory-scale polyester resin synthesis using this compound is depicted below.
Caption: A typical experimental workflow for polyester resin synthesis.
Data Presentation
The following tables summarize key quantitative data from various synthesis examples, providing a basis for comparison and formulation development.
Table 1: Comparison of Synthesis Parameters and Resulting Resin Properties
| Parameter | Protocol 1 Example[8] | Protocol 2 Example[9] | PET Depolymerization Example[10] |
| Glycol(s) | This compound | This compound, Ethylene Glycol | This compound, Propylene Glycol |
| Diacid(s)/Anhydride(s) | Itaconic Acid, Succinic Acid | Adipic Acid | Maleic Anhydride, Phthalic Anhydride |
| Molar Ratio (Glycol:Acid) | 2.1 : 2 | Approx. 1.4 : 1 | Not specified |
| Catalyst | Zinc Acetate | Tin(II) Chloride | Zinc Acetate |
| Reaction Temperature | 110-190°C | 200°C | ~210°C |
| Reaction Time | Until Acid Value ~50 | 25 hours | 5-9 hours (for glycolysis step) |
| Final Acid Value (mg KOH/g) | ~50 | Not specified | 25 |
| Final Hydroxyl Value (mg KOH/g) | Not specified | 224 | 70-80 |
| Viscosity | Low (for UPR-NPG)[8] | 2,700 mPa.s at 25°C | 10.3 poise at 60% solid |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₂ | [6] |
| Molecular Weight | 104.15 g/mol | [6] |
| Melting Point | 124-131°C | [3][6] |
| Boiling Point | 210-212°C | [6] |
| Appearance | White crystalline solid/flakes | [4][6] |
Conclusion
This compound is a critical component for formulating high-performance polyester resins. Its unique chemical structure provides a foundation for creating materials with exceptional durability, chemical resistance, and thermal stability.[1][4] The protocols and data presented in these notes offer a starting point for researchers to explore the synthesis and application of NPG-based polyesters, enabling the development of advanced materials for various industries. By carefully controlling reaction parameters such as monomer ratios, catalyst selection, and temperature profiles, the properties of the final resin can be tailored to meet specific performance requirements.
References
- 1. bdmaee.net [bdmaee.net]
- 2. researchgate.net [researchgate.net]
- 3. jiuanchemical.com [jiuanchemical.com]
- 4. gantrade.com [gantrade.com]
- 5. The Applications Of this compound (NPG) - News [foremost-chem.com]
- 6. morpholine.cc [morpholine.cc]
- 7. koyonchem.com [koyonchem.com]
- 8. The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters [mdpi.com]
- 9. US4338431A - Process for the preparation of this compound polyesters and co-polyesters - Google Patents [patents.google.com]
- 10. ijraset.com [ijraset.com]
Application Notes and Protocols: Neopentyl Glycol as a Versatile Building Block for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol (NPG), with its unique gem-dimethyl branched structure, is a crucial diol monomer used in the synthesis of a wide array of high-performance polymers. Its distinct molecular architecture imparts exceptional properties to the resulting materials, including superior thermal stability, hydrolytic resistance, weatherability, and chemical resistance. These characteristics make NPG-based polymers highly desirable for demanding applications in coatings, adhesives, composites, and biomedical devices.
This document provides detailed application notes and experimental protocols for the synthesis of three major classes of polymers utilizing this compound as a key building block: polyesters, polyurethanes, and polycarbonates. The information presented is intended to serve as a comprehensive guide for researchers and professionals in the field of polymer chemistry and materials science.
Properties of this compound-Based Polymers
The incorporation of this compound into polymer chains leads to significant improvements in their physical and chemical properties compared to polymers synthesized from linear glycols such as ethylene (B1197577) glycol (EG) or propylene (B89431) glycol (PG). The gem-dimethyl group sterically hinders the ester and urethane (B1682113) linkages, protecting them from hydrolytic degradation. Furthermore, the compact and symmetrical nature of the NPG unit restricts chain mobility, leading to higher glass transition temperatures (Tg) and enhanced thermal stability.
Quantitative Data Summary
The following tables summarize the key quantitative data, comparing the properties of NPG-based polymers with their counterparts synthesized from other common diols.
Table 1: Thermal and Mechanical Properties of NPG-Based Polyesters vs. Other Glycol-Based Polyesters
| Property | NPG-Based Polyester (B1180765) | Ethylene Glycol (EG)-Based Polyester | Propylene Glycol (PG)-Based Polyester | Reference(s) |
| Glass Transition Temp. (Tg) | Higher (e.g., ~20% higher than EG-based) | Lower | Lower | [1][2] |
| Heat Distortion Temp. (°C) | Higher | Lower | Lower | [3] |
| Tensile Strength (MPa) | 12.5 - 35.1 (Unsaturated) | Varies | Varies | [3] |
| Young's Modulus (GPa) | 1.23 - 1.74 (Unsaturated) | Varies | Varies | [3] |
| Elongation at Break (%) | 0.90 - 4.39 (Unsaturated) | Varies | Varies | [3] |
| Hydrolytic Stability | Excellent | Moderate | Moderate | [2] |
| Weatherability | Excellent | Good | Good | [4] |
Table 2: Properties of NPG-Based Polyurethanes vs. Butanediol (BDO)-Based Polyurethanes
| Property | NPG-Based Polyurethane | 1,4-Butanediol (B3395766) (BDO)-Based Polyurethane | Reference(s) |
| Glass Transition Temp. (Tg) of Soft Segment | Can be tailored; generally good phase separation | Varies with polyol and hard segment content | [5][6] |
| Thermal Stability | Excellent | Good | [7] |
| Hydrolytic Stability | Excellent | Good | [7] |
| Mechanical Properties | Good balance of hardness and flexibility | High performance, tunable properties | [1] |
| Chemical Resistance | Excellent | Good | [1] |
Table 3: Chemical Resistance of NPG-Based Polymers
| Chemical Agent | Resistance Level | Reference(s) |
| Water / Humidity | High | [2][4] |
| Acids (dilute) | Good | [1] |
| Alkalis (dilute) | Good | [1] |
| Solvents (e.g., Alcohols, Aliphatic Hydrocarbons) | Good | [1] |
| Oils and Greases | Excellent | [4] |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of NPG-based polyesters, polyurethanes, and polycarbonates.
Protocol 1: Synthesis of this compound-Based Polyester via Melt Polycondensation
This protocol describes the synthesis of a hydroxyl-terminated polyester from this compound and adipic acid.
Materials:
-
This compound (NPG)
-
Adipic acid
-
Tin (II) chloride (SnCl₂) or other suitable esterification catalyst
-
Ethylene glycol (optional, to prevent NPG sublimation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried.
-
Charging Reactants: Charge the three-neck flask with 48.91 g of this compound and 44.57 g of adipic acid. Optionally, add a small amount of a lower boiling point glycol like ethylene glycol (e.g., 0.5 kg for a larger scale reaction) to minimize NPG sublimation.[8]
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Water Removal (Atmospheric Pressure): Begin stirring the reaction mixture and gradually heat it to 200°C.[8] Water of condensation will start to distill off. Collect the distillate in the receiving flask. Continue this step until the majority of the theoretical amount of water has been collected.
-
Catalyst Addition and Vacuum Polycondensation: Cool the reaction mixture slightly and add a catalytic amount of tin (II) chloride (e.g., 2 g for a larger scale reaction).[8] Gradually reduce the pressure inside the reactor using a vacuum pump to a final pressure of down to 120 mbar.[8]
-
Reaction Completion: Continue the reaction at 200°C under vacuum until the desired hydroxyl number or viscosity is reached. The total reaction time can be around 25-30 hours.[8]
-
Product Recovery: Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be discharged while still molten or dissolved in a suitable solvent.
Protocol 2: Synthesis of a this compound-Based Polyurethane Elastomer via a Two-Step Prepolymer Method
This protocol outlines the synthesis of a polyurethane elastomer using a polyester polyol derived from NPG.
Materials:
-
NPG-based polyester polyol (hydroxyl-terminated)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,4-Butanediol (BDO) as a chain extender
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Nitrogen inlet
-
Vacuum oven
-
PTFE mold
Procedure: Step 1: Prepolymer Synthesis
-
Drying: Dry the NPG-based polyester polyol under vacuum at 80-100°C for at least 4 hours to remove any residual moisture.
-
Reactor Setup: Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
-
Reactant Charging: Charge the dried NPG-polyester polyol into the three-neck flask.
-
Reaction Initiation: Under a nitrogen atmosphere, heat the polyol to 60°C with mechanical stirring. Slowly add the MDI from the dropping funnel. The molar ratio of NCO to OH groups should typically be around 2:1 to form an NCO-terminated prepolymer.
-
Catalysis and Reaction: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants). Increase the reaction temperature to 80°C and maintain for 2-3 hours. The viscosity of the mixture will increase as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by determining the NCO content using a standard titration method (e.g., dibutylamine (B89481) back-titration). The reaction is complete when the experimental NCO content matches the theoretical value.
Step 2: Chain Extension
-
Solution Preparation: Dissolve the NCO-terminated prepolymer in anhydrous DMF to achieve a concentration of 30-40 wt%.
-
Chain Extender Addition: In a separate container, prepare a solution of 1,4-butanediol in anhydrous DMF. Slowly add the BDO solution to the stirred prepolymer solution at 80°C. A slight excess of NCO groups (e.g., NCO:OH ratio of 1.05:1) is often used.
-
Polymerization: Continue the reaction at 80°C for an additional 2-4 hours until the viscosity significantly increases, indicating polymer formation.
-
Casting and Curing: Degas the final polyurethane solution under vacuum. Pour the viscous solution into a PTFE mold. Cure the film in a vacuum oven at 60°C for 24 hours, followed by an increase to 80°C for another 12 hours to ensure complete solvent removal and reaction.
-
Demolding: After curing, allow the mold to cool to room temperature before demolding the polyurethane elastomer film.
Protocol 3: Synthesis of this compound-Based Polycarbonate via Transesterification
This protocol describes a representative synthesis of a polycarbonate from this compound and dimethyl carbonate (DMC).
Materials:
-
This compound (NPG)
-
Dimethyl carbonate (DMC)
-
Titanium (IV) butoxide (Ti(OBu)₄) or other suitable transesterification catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Fractional distillation column with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction apparatus with the fractional distillation column in a fume hood. Ensure all glassware is dry.
-
Reactant Charging: Charge the flask with this compound and a molar excess of dimethyl carbonate (e.g., a 2:1 molar ratio of DMC to NPG).
-
Inert Atmosphere: Purge the system with nitrogen and maintain a gentle flow.
-
Catalyst Addition: Add the titanium (IV) butoxide catalyst (e.g., 0.1 mol% based on NPG).
-
Reaction - Step 1 (Atmospheric Pressure): Heat the reaction mixture to reflux (the boiling point of the mixture will be close to that of DMC, ~90°C). Methanol (B129727), a byproduct of the transesterification, will begin to distill off. The temperature at the top of the distillation column should be monitored and maintained near the boiling point of methanol (~65°C).
-
Reaction - Step 2 (Gradual Temperature Increase): As methanol is removed, the boiling point of the reaction mixture will gradually increase. Slowly raise the temperature of the heating mantle to maintain a steady distillation rate.
-
Reaction - Step 3 (Vacuum): Once the distillation of methanol slows down significantly, and the temperature of the reaction mixture has reached a higher temperature (e.g., 180-200°C), gradually apply a vacuum to the system. This will help to remove the remaining methanol and unreacted DMC, driving the polymerization reaction to completion.
-
Polymerization Completion: Continue heating under vacuum until the desired molecular weight or viscosity is achieved. The viscosity of the polymer will increase noticeably.
-
Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polycarbonate will be a viscous liquid or a solid, which can be dissolved in a suitable solvent like dichloromethane (B109758) for further purification or characterization. Purification can be achieved by precipitation in a non-solvent such as methanol.
Visualizations
Synthesis of this compound
The industrial synthesis of this compound typically involves a two-step process: an aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to form hydroxypivaldehyde, followed by a hydrogenation step.
General Polymerization Reaction Mechanisms
The following diagrams illustrate the fundamental chemical reactions for the formation of polyesters and polyurethanes using this compound.
Experimental Workflow for Polymer Synthesis
This diagram outlines a typical workflow for the synthesis and characterization of NPG-based polymers in a research setting.
References
- 1. ohans.com [ohans.com]
- 2. bdmaee.net [bdmaee.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol | MDPI [mdpi.com]
- 7. This compound as an alternative solvent for the chemical recycling of complex PET waste - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00919C [pubs.rsc.org]
- 8. US4338431A - Process for the preparation of this compound polyesters and co-polyesters - Google Patents [patents.google.com]
The Strategic Role of Neopentyl Glycol in High-Performance Lubricant Formulations
Application Note & Protocol
Introduction
Neopentyl glycol (NPG), a unique polyhydric alcohol with the IUPAC name 2,2-dimethylpropane-1,3-diol, is a critical component in the synthesis of advanced lubricant base stocks.[1][2] Its distinct molecular structure, characterized by a quaternary carbon atom, imparts exceptional thermal, oxidative, and hydrolytic stability to its ester derivatives, making them ideal for high-performance applications where conventional lubricants falter.[1][3] NPG-based synthetic esters are increasingly utilized in demanding environments such as aviation, automotive, and industrial machinery to extend equipment life, improve efficiency, and reduce maintenance intervals.[3][4][5]
The primary application of NPG in lubricants involves its esterification with various carboxylic acids to produce neopentyl polyol esters.[1][2][4] These synthetic esters serve as premium base oils (API Group V) or as blending components to enhance the properties of other base stocks. The inherent stability of NPG esters is a direct result of the absence of beta-hydrogens, which are susceptible to thermal degradation, and the steric hindrance provided by the gem-dimethyl group, which protects the ester linkage from hydrolytic attack.[1]
Mechanism of Action: Structural Advantages of this compound
The superior performance of NPG-based lubricants is fundamentally linked to its molecular architecture. The central quaternary carbon atom and the two primary hydroxyl groups create a compact and highly stable structure.
Caption: Molecular structure of NPG and its contribution to ester stability.
Applications in Lubricant Formulations
NPG-derived esters are versatile and find use in a wide array of lubricant applications, including:
-
Aviation Lubricants: Used in jet engine oils due to their excellent thermal stability at high operating temperatures.[4][5][6]
-
Automotive Engine Oils: Formulated into high-performance engine oils to reduce volatility, improve fuel efficiency, and extend drain intervals.[7]
-
Hydraulic Fluids: Employed in hydraulic systems that operate under extreme pressures and temperatures, offering enhanced wear protection and fluid life.[4][5][6]
-
Metalworking Fluids: Utilized for their superior lubricity and cooling properties in demanding metal cutting and forming operations.[4][5][6]
-
Greases: Incorporated into grease formulations to improve thermal stability and load-carrying capacity.[4][6]
-
Compressor Oils: Provide long-lasting lubrication for various types of compressors, resisting oxidation and sludge formation.
Performance Data of NPG-Based Lubricants
The use of this compound esters leads to significant improvements in key lubricant properties. The following table summarizes typical performance data for NPG-based esters compared to conventional mineral oils.
| Property | Test Method | NPG Ester (Typical Values) | Mineral Oil (Typical Values) | Performance Advantage of NPG Ester |
| Viscosity Index (VI) | ASTM D2270 | >150 | 95-105 | Less change in viscosity with temperature, wider operating range.[8][9] |
| Pour Point (°C) | ASTM D97 | < -40 | -15 to -25 | Excellent low-temperature fluidity.[8][9] |
| Flash Point (°C) | ASTM D92 | > 200 | 180-220 | Higher thermal stability and safety.[9][10] |
| Oxidation Stability | (Various) | Excellent | Moderate to Good | Longer fluid life, resistance to sludge and deposit formation.[8][9] |
| Biodegradability (%) | (Various) | > 90 | < 30 | More environmentally friendly.[8] |
| Maximum Non-Seizure Load (PB), N | (Various) | ~784 | Varies | Good load-carrying capacity.[8] |
Note: Values are typical and can vary based on the specific fatty acids used for esterification and the overall formulation.
Experimental Protocols
Synthesis of this compound Diester (Exemplary Protocol)
This protocol describes the synthesis of NPG diester from NPG and palm oil fatty acids (POFAs), a common method for producing biolubricant base stocks.[9]
Materials:
-
This compound (NPG)
-
Palm Oil Fatty Acids (POFAs)
-
Sulphuric Acid (H₂SO₄) as catalyst
-
Toluene (B28343) (for azeotropic water removal)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus, round-bottom flask, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Charge the round-bottom flask with NPG and POFAs in a 1:2 molar ratio.[9]
-
Add the catalyst (e.g., 1% H₂SO₄ by total reactant weight).[9]
-
Add toluene to the mixture to facilitate azeotropic removal of water formed during the reaction.
-
Assemble the Dean-Stark apparatus with the condenser and flask.
-
Heat the mixture to the reaction temperature (e.g., 145°C) with continuous stirring.[9]
-
Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water is collected.
-
After cooling, neutralize the catalyst with a base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with distilled water to remove any remaining salts and impurities.
-
Dry the resulting ester over anhydrous sodium sulfate.
-
Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator.
-
Characterize the final product (NPG diester) using techniques such as FTIR and NMR to confirm the ester functional group.[9]
Standard Lubricant Performance Testing
The following ASTM standard test methods are crucial for evaluating the performance of NPG-based lubricant formulations.
-
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. This test determines the lubricant's resistance to flow at specific temperatures (typically 40°C and 100°C).
-
ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 and 100°C. The Viscosity Index (VI) indicates how much the lubricant's viscosity changes with temperature. A higher VI is desirable.[10]
-
ASTM D97: Standard Test Method for Pour Point of Petroleum Products. This method determines the lowest temperature at which a lubricant will flow.[10]
-
ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester. This test measures the temperature at which the lubricant's vapors will ignite, indicating its volatility and fire safety.[10]
-
ASTM D130: Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test. This evaluates the lubricant's potential to corrode metal components.[10]
-
ASTM D2500: Standard Test Method for Cloud Point of Petroleum Products. This determines the temperature at which wax crystals begin to form in the lubricant, relevant for low-temperature applications.[10]
Synthesis and Formulation Workflow
The general process for creating a finished lubricant using NPG involves the synthesis of the ester base stock followed by formulation with performance-enhancing additives.
Caption: General workflow for NPG-based lubricant production.
Conclusion
This compound is a cornerstone in the formulation of high-performance synthetic lubricants. Its unique chemical structure provides a foundation for creating ester base stocks with exceptional thermal, oxidative, and hydrolytic stability.[1][4][11] These superior properties translate into lubricants that offer extended service life, improved equipment protection, and reliable operation under extreme conditions, making NPG an indispensable component for researchers and formulators in the development of next-generation lubrication technologies.[3]
References
- 1. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. NEOPENTYLGLYCOL ESTERS [pacificspecialityoils.com]
- 7. persistencemarketresearch.com [persistencemarketresearch.com]
- 8. emerald.com [emerald.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. jiuanchemical.com [jiuanchemical.com]
Application Notes and Protocols for Neopentyl Glycol (NPG) Based Coatings for Corrosion Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol (NPG) is a crucial component in the formulation of high-performance polymer coatings designed to provide exceptional corrosion resistance. Its unique chemical structure, characterized by a high degree of symmetry and the presence of two primary hydroxyl groups, imparts excellent thermal stability, weather resistance, and hydrolytic stability to polyester (B1180765) and polyurethane coating systems. These properties make NPG-based coatings highly suitable for demanding applications in various sectors, including automotive, aerospace, marine, and industrial maintenance, where protection against harsh environmental conditions is paramount.
This document provides detailed application notes and experimental protocols for the synthesis, application, and evaluation of this compound-based coatings for corrosion resistance.
Key Advantages of NPG-Based Coatings
The superior performance of NPG-based coatings in corrosion protection stems from the inherent properties of this compound:
-
Hydrolytic Stability: The sterically hindered neopentyl structure protects the ester linkages in the polymer backbone from hydrolysis, a primary degradation mechanism for many polyester coatings in humid environments.
-
Chemical Resistance: NPG-based coatings exhibit excellent resistance to a wide range of chemicals, including acids, alkalis, and organic solvents.
-
UV Resistance and Weatherability: The stable chemical structure of NPG contributes to the coating's ability to withstand degradation from UV radiation and other weathering elements, leading to superior gloss and color retention over time.
-
Hardness and Flexibility: Coatings formulated with NPG can achieve a desirable balance of hardness, for scratch and abrasion resistance, and flexibility, to prevent cracking upon impact or thermal cycling.
-
Good Adhesion: When properly formulated and applied, NPG-based coatings demonstrate strong adhesion to various substrates, a critical factor for effective long-term corrosion protection.
Experimental Protocols
Synthesis of this compound-Based Polyester Resin
This protocol describes the synthesis of a hydroxyl-functional polyester resin based on this compound, suitable for use in two-component polyurethane coatings.
Materials:
-
This compound (NPG)
-
Isophthalic acid (IPA)
-
Adipic acid (AA)
-
Trimethylolpropane (TMP) (for branching)
-
Dibutyltin (B87310) oxide (DBTO) or other suitable esterification catalyst
-
Xylene (as azeotropic solvent)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle
-
Vacuum pump
Procedure:
-
Charge the reactor with this compound, isophthalic acid, adipic acid, and trimethylolpropane.
-
Add the catalyst (e.g., 0.1% by weight of total reactants).
-
Add xylene (approximately 5-10% by weight of total reactants) to facilitate the removal of water of condensation.
-
Start stirring and begin heating the mixture under a gentle stream of nitrogen.
-
Gradually increase the temperature to around 190-220°C. Water will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the desired acid value (e.g., < 10 mg KOH/g) and hydroxyl value are reached. The progress of the reaction can be monitored by periodically taking samples and titrating for the acid value.
-
Once the desired parameters are achieved, cool the reactor to below 140°C.
-
If necessary, apply a vacuum to remove the remaining xylene.
-
The resulting polyester resin can be dissolved in a suitable solvent blend for coating formulation.
Formulation and Application of a Two-Component NPG-Based Polyurethane Coating
Materials:
-
NPG-based polyester polyol (synthesized as described above)
-
Hexamethylene diisocyanate (HDI) trimer or other suitable polyisocyanate
-
Solvent blend (e.g., xylene, butyl acetate)
-
Flow and leveling agents
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
Procedure:
-
Component A (Base): In a mixing vessel, combine the NPG-based polyester polyol with the solvent blend. Add flow and leveling agents and mix until homogeneous.
-
Component B (Hardener): The polyisocyanate is typically used as supplied.
-
Mixing: Just before application, mix Component A and Component B in the specified ratio (determined by the equivalent weights of the polyol and isocyanate). Add the catalyst and mix thoroughly.
-
Application: The coating can be applied to a properly prepared substrate (e.g., cleaned and abraded steel panels) using spray, brush, or roller application. A typical dry film thickness for corrosion protection is 50-75 µm.
-
Curing: Allow the coating to cure at ambient temperature or under forced drying conditions as specified by the formulation.
Corrosion Resistance Evaluation
EIS is a powerful non-destructive technique to evaluate the barrier properties of a coating and monitor its degradation over time.
Equipment:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: coated substrate; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum mesh)
-
Electrolyte solution (e.g., 3.5% NaCl solution)
Procedure:
-
Immerse the coated substrate in the electrolyte solution within the electrochemical cell.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 1 hour).
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Bode and Nyquist plots.
-
Repeat the measurements at regular intervals to monitor the coating's performance over time. High impedance values at low frequencies are indicative of good barrier properties.
This accelerated corrosion test provides a qualitative assessment of the coating's resistance to a corrosive environment.[1][2]
Equipment:
-
Salt spray cabinet
Procedure:
-
Scribe a line through the coating to the substrate on the test panels.
-
Place the panels in the salt spray cabinet at a specified angle.
-
Expose the panels to a continuous fog of 5% NaCl solution at 35°C.[3]
-
Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.[4] The duration of the test can vary from 24 to over 1000 hours depending on the performance requirements.[1]
Good adhesion is crucial for effective corrosion protection.
Equipment:
-
Cross-hatch cutter with specified blade spacing
-
Adhesion test tape
Procedure:
-
Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Apply the adhesion test tape firmly over the lattice.
-
Rapidly pull the tape off at a 180° angle.
-
Evaluate the adhesion based on the ASTM D3359 classification scale (5B: no peeling, to 0B: severe peeling).[3][5]
Data Presentation
Table 1: Electrochemical Impedance Spectroscopy (EIS) Data
| Coating System | Immersion Time (hours) | Low-Frequency Impedance (|Z| at 0.01 Hz) (Ω·cm²) | Coating Capacitance (C_c) (F/cm²) | | :--- | :--- | :--- | :--- | | NPG-Polyester/PU | 0 | | | | | 24 | | | | | 100 | | | | | 500 | | | | Epoxy Control | 0 | | | | | 24 | | | | | 100 | | | | | 500 | | |
Table 2: Salt Spray Test (ASTM B117) Results
| Coating System | Exposure Time (hours) | Blistering (ASTM D714) | Rusting (ASTM D610) | Creepage from Scribe (mm) |
| NPG-Polyester/PU | 250 | |||
| 500 | ||||
| 1000 | ||||
| Epoxy Control | 250 | |||
| 500 | ||||
| 1000 |
Table 3: Adhesion Test (ASTM D3359) Results
| Coating System | Initial Adhesion | Adhesion after 500h Salt Spray |
| NPG-Polyester/PU | ||
| Epoxy Control |
Mandatory Visualizations
Logical Relationship of NPG-Based Coatings and Corrosion Resistance
Caption: Relationship between NPG-based coating components and corrosion resistance.
Experimental Workflow for Corrosion Resistance Evaluation
Caption: Workflow for evaluating the corrosion resistance of coatings.
References
Application Notes and Protocols for the Esterification of Neopentyl Glycol
Introduction
Neopentyl glycol (NPG), a dihydric alcohol with the IUPAC name 2,2-dimethylpropane-1,3-diol, is a crucial building block in the synthesis of polyesters, lubricants, plasticizers, and paints.[1] Its unique gem-dimethyl structure imparts excellent thermal and hydrolytic stability to its derivatives. The esterification of this compound with various carboxylic acids is a significant industrial process for producing synthetic esters with desirable properties, such as high viscosity indices and low pour points, making them suitable for applications like biolubricants.[2] This document provides a detailed protocol for the esterification of this compound, summarizing key reaction parameters and outlining a general experimental workflow.
Data Presentation: A Comparative Summary of Reaction Conditions for this compound Esterification
The following table summarizes various reported conditions for the esterification of this compound with different carboxylic acids, providing a comparative overview for researchers.
| Carboxylic Acid | Molar Ratio (Acid:NPG) | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palm Oil Fatty Acids | 2:1 | Sulfuric Acid | 1% | 145 | 4.56 | 90 | [2] |
| Oleic Acid | 2:1 | Sulfuric Acid | 2% | 130 | 4 | 80 | [2] |
| Caproic Acid | 3:1 | Acidic Ion Exchange Resin | Not Specified | Elevated | 4-5 | 90 | [3] |
| Hexanoic Acid | 3:1 | Sulfuric Acid | 0.5% w/w | 150 | 1 | 99 | [4] |
| Acetic Acid | 8:1 (molar excess) | Self-catalyzed | - | 100-110 | 20-22 | 95 | [5] |
| 2-Ethylhexanoic Acid | 8:1 (molar excess) | Self-catalyzed | - | 160-170 | 26-28 | Not Specified | [5] |
| Dicarboxylic Acids | Not Specified | Not Specified | Not Specified | 180 | Not Specified | Not Specified | [6] |
| Acetylated Castor Fatty Acids | Not Specified | p-Toluene Sulfonic Acid (p-TSA) | 1 wt% | 135-140 | Not Specified | Not Specified | [7] |
| Adipic Acid | Stoichiometric | Tin (II) Chloride | Not Specified | 200 | 25 | Not Specified | [8] |
Experimental Protocol: A Generalized Methodology for this compound Esterification
This protocol provides a generalized procedure for the esterification of this compound with a carboxylic acid using an acid catalyst and azeotropic removal of water.
Materials:
-
This compound (NPG)
-
Carboxylic acid (e.g., fatty acid, dicarboxylic acid)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Azeotroping agent (e.g., toluene (B28343), xylene)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica (B1680970) gel for column chromatography (optional)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup (optional)
Procedure:
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a reflux condenser, and a thermometer, add this compound, the carboxylic acid, and an azeotroping agent like toluene.[3][7] The molar ratio of carboxylic acid to this compound can vary, but a common starting point is a 2:1 or 3:1 ratio for the synthesis of diesters.[2][3]
-
-
Catalyst Addition:
-
Esterification Reaction:
-
Heat the mixture to the desired reaction temperature, typically between 130°C and 180°C, and maintain a gentle reflux.[2][6]
-
Continuously remove the water formed during the reaction as an azeotrope with toluene, which is collected in the Dean-Stark trap.[3] The reaction is monitored by the amount of water collected and can take several hours to complete.[3]
-
-
Reaction Work-up:
-
Once the theoretical amount of water has been collected, or the reaction is deemed complete by other analytical methods (e.g., TLC, GC), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[3]
-
-
Purification:
-
Filter off the drying agent and remove the solvent (toluene) using a rotary evaporator.
-
Further purification of the crude ester can be achieved by vacuum distillation to remove any unreacted starting materials or by column chromatography on silica gel.[3]
-
Mandatory Visualization
The following diagrams illustrate the key aspects of the this compound esterification protocol.
Caption: General reaction scheme for the acid-catalyzed esterification of this compound.
Caption: Step-by-step experimental workflow for the synthesis of this compound esters.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. asianpubs.org [asianpubs.org]
- 5. Kinetic regularities of this compound esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
- 6. US3048608A - this compound esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4338431A - Process for the preparation of this compound polyesters and co-polyesters - Google Patents [patents.google.com]
Application Notes and Protocols: Neopentyl Glycol in Solid-State Cooling Technology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-state cooling is an emerging, environmentally friendly technology poised to replace conventional vapor-compression refrigeration systems that utilize hydrofluorocarbons with high global warming potential. This technology is based on caloric effects in solid materials, where thermal changes are induced by an external field, such as a magnetic (magnetocaloric), electric (electrocaloric), or mechanical field (mechanocaloric). A particularly promising subset of mechanocaloric cooling is the barocaloric effect (BCE), where applying and removing hydrostatic pressure drives a reversible temperature change.
Neopentyl glycol (NPG), an organic compound with the IUPAC name 2,2-dimethylpropane-1,3-diol, has been identified as a leading candidate for barocaloric applications. NPG is a "plastic crystal," a molecular solid where molecules are arranged on a crystal lattice but possess rotational disorder, similar to a liquid. This unique phase allows NPG to exhibit a "colossal" barocaloric effect near room temperature, driven by a pressure-induced transition from a disordered, high-entropy state to an ordered, low-entropy state. The advantages of NPG include its low cost, wide availability, and performance metrics comparable to commercial refrigerants. However, challenges such as high driving pressures, thermal hysteresis, and low thermal conductivity must be addressed for practical implementation.
These application notes provide an overview of NPG's barocaloric properties, quantitative performance data, and detailed protocols for its characterization and enhancement in solid-state cooling research.
Principle of Operation: The Barocaloric Effect in NPG
At ambient pressure, NPG undergoes a reversible structural phase transition from an ordered monoclinic crystal structure to a disordered face-centered-cubic (fcc) plastic crystal phase upon heating. This order-disorder transition is accompanied by a very large change in entropy. The application of hydrostatic pressure favors the more compact, ordered state. By manipulating pressure, NPG can be cycled through this phase transition to achieve cooling.
The process, illustrated in the diagram below, involves four key steps:
-
Adiabatic Compression: Applying pressure to NPG in its disordered state induces a phase transition to the ordered state. This releases latent heat, causing the material's temperature to rise.
-
Isobaric Heat Rejection: While under pressure, the excess heat is expelled from the material to a heat sink, returning the NPG to the ambient temperature.
-
Adiabatic Decompression: Releasing the pressure allows the NPG to revert to its disordered, higher-entropy plastic crystal phase. The energy required for this transition is drawn from the material itself, causing its temperature to drop significantly.
-
Isobaric Heat Absorption: The cold NPG absorbs heat from the space to be cooled, completing the cycle.
Caption: The four-step barocaloric cooling cycle in this compound (NPG).
Data Presentation: Performance of NPG-Based Materials
The barocaloric performance of a material is primarily quantified by its isothermal entropy change (ΔS) and adiabatic temperature change (ΔT) under a given pressure change (Δp). The following table summarizes key performance data for pure NPG and its composites from various studies.
| Material | Applied Pressure (Δp) | Isothermal Entropy Change (ΔS) (J kg⁻¹ K⁻¹) | Adiabatic Temperature Change (ΔT) (K) | Transition Temp. (K) | Key Findings |
| Pure this compound (NPG) | 40 MPa | 390 | 9.9 | ~315 - 320 | Exhibits colossal barocaloric effect under moderate pressure. |
| Pure this compound (NPG) | 100 MPa | 389 | - | Near Room Temp. | Large entropy change observed, but thermal hysteresis is a challenge at this pressure. |
| Pure this compound (NPG) | 250 MPa | 445 | - | 320 | Demonstrates reversible effects crucial for device cycling. |
| Pure this compound (NPG) | 520 MPa | 510 | 30 | 320 | Entropy change is comparable to commercial HFC refrigerants; hysteresis is overcome at higher pressures. |
| NPG + 3 wt% MWCNTs | 40 MPa | 390 | 9.9 | - | Reduced supercooling by 6 K and increased thermal conductivity by ~28% without loss of entropy change. |
| NPG + 50 wt% Graphene Nanosheets | 100 MPa (1.0 kbar) | 122 | - | - | Thermal conductivity enhanced from 0.42 to 18.4 W m⁻¹ K⁻¹, though with a reduction in ΔS. |
| NPG-Pentaglycerine-Pentaerythritol | 100 MPa (1 kbar) | 13.4 (reversible) | - | Lowered | Ternary blend improves reversibility and operational temperature span at lower pressures. |
Experimental Protocols
Protocol 1: Preparation of NPG-Carbon Nanocomposites
This protocol describes a method for enhancing the thermal conductivity of NPG by creating a composite with fillers like Multi-Walled Carbon Nanotubes (MWCNTs) or Graphene Nanosheets (GPNs).
Objective: To improve the thermal transport properties of NPG for more efficient heat exchange in a cooling cycle.
Materials:
-
This compound (NPG), 99% purity (e.g., from Sigma-Aldrich)
-
Graphene Nanosheets (GPNs) or Multi-Walled Carbon Nanotubes (MWCNTs)
-
Acetone (B3395972) or other suitable solvent
-
Ultrasonic bath/sonicator
-
Hot plate with magnetic stirrer
Methodology:
-
Dispersion of Nanofiller: Disperse a weighted amount of GPNs or MWCNTs into a solvent such as acetone (e.g., 100 mL). Sonicate the mixture for approximately 15-30 minutes to ensure a uniform dispersion.
-
Dissolving NPG: Add the desired weight percentage of NPG to the nanofiller dispersion.
-
Mixing: Ultrasonically treat the entire mixture for an additional 30 minutes at room temperature to ensure thorough mixing.
-
Solvent Evaporation: Heat the solution (e.g., to 80°C for acetone) while stirring to evaporate the solvent completely, leaving the NPG-nanofiller composite. The ultrasonic process can be continued during heating to aid evaporation and maintain dispersion.
-
Sample Collection: Once the solvent is fully evaporated, the resulting NPG-composite powder can be collected for analysis.
Caption: Workflow for preparing NPG-nanofiller composites.
Protocol 2: Measurement of the Barocaloric Effect
Objective: To quantify the isothermal entropy change (ΔS) and adiabatic temperature change (ΔT) of NPG under hydrostatic pressure.
Apparatus:
-
High-pressure differential scanning calorimeter (DSC) or a custom-built high-pressure calorimetry setup.
-
Hydrostatic pressure application system (e.g., a piston-cylinder device with a pressure-transmitting medium like silicone oil).
-
Temperature and pressure sensors.
Methodology for Isothermal Entropy Change (ΔS):
-
Sample Encapsulation: Seal a known mass of the NPG sample in a sample pan (e.g., aluminum).
-
System Equilibration: Place the sample in the calorimeter and allow it to equilibrate at a starting temperature (T₀) below the phase transition temperature.
-
Pressure Application/Removal: While maintaining a constant temperature (isothermal conditions), apply hydrostatic pressure at a controlled rate from atmospheric pressure (p₁) to the target pressure (p₂).
-
Heat Flow Measurement: Record the heat flow into or out of the sample during the pressure change. The pressure-induced phase transition will appear as a peak in the heat flow curve.
-
Calculation of ΔS: Integrate the heat flow peak with respect to time to find the total heat exchanged (Q). The isothermal entropy change is calculated as ΔS = Q / T₀.
-
Repeatability: Repeat the measurement at different temperatures and pressures to map the barocaloric effect across a range of conditions.
Methodology for Adiabatic Temperature Change (ΔT):
-
Adiabatic Conditions: Place the sample in a thermally insulated chamber to approximate adiabatic conditions. A thermocouple should be in direct contact with the sample.
-
System Equilibration: Allow the sample to stabilize at a starting temperature (T₁) and pressure (p₁).
-
Rapid Pressure Change: Apply or remove the target pressure (p₂) as rapidly as possible to minimize heat exchange with the surroundings.
-
Temperature Measurement: Record the sample's temperature throughout the process. The adiabatic temperature change (ΔT) is the difference between the final peak temperature (T₂) and the initial temperature (T₁).
-
Reversibility Check: After measuring ΔT upon pressure application, release the pressure rapidly and measure the corresponding temperature drop to assess the reversibility of the effect.
Protocol 3: High-Pressure X-Ray Diffraction (XRD)
Objective: To provide structural evidence of the pressure-induced phase transition from the disordered cubic phase to the ordered monoclinic phase.
Apparatus:
-
Synchrotron beamline or laboratory X-ray diffractometer.
-
Diamond Anvil Cell (DAC) or other high-pressure cell to apply pressure to the sample.
-
Temperature control system (heater/cryostat).
Methodology:
-
Sample Loading: Load a small amount of NPG powder into the gasket of the DAC. A pressure-transmitting medium and a ruby chip (for pressure calibration) may be included.
-
Initial Measurement: Collect an XRD pattern at ambient temperature and pressure to confirm the initial crystal structure.
-
Applying Pressure: Increase the pressure in the DAC incrementally. At each pressure step, allow the sample to equilibrate.
-
Data Collection: Collect an XRD pattern at each pressure point.
-
Phase Identification: Analyze the diffraction patterns to identify the crystal structure. The transition from the disordered cubic phase to the ordered monoclinic phase will be marked by the appearance of new diffraction peaks and changes in peak positions.
-
P-T Phase Diagram: Repeat the experiment at various temperatures to map out the pressure-temperature phase diagram of NPG.
Caption: The relationship between NPG's molecular structure and its barocaloric effect.
Application Notes and Protocols: Neopentyl Glycol Derivatives as High-Performance Plasticizers for Polyvinyl Chloride (PVC)
Introduction
Polyvinyl chloride (PVC) is a highly versatile and widely used thermoplastic polymer. In its rigid form, its applications are extensive; however, for many uses, such as in cables, flooring, artificial leather, and flexible films, an increase in flexibility is required. This is achieved through the addition of plasticizers, which are additives that increase the plasticity or fluidity of a material.[1] Traditionally, phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP or DOP) have dominated the market.[2][3] However, due to health and environmental concerns, there is a growing demand for safer, high-performance alternatives.[3][4]
Neopentyl glycol (NPG), a unique diol with a stable, branched structure, serves as an excellent building block for a new class of high-performance plasticizers.[5][6][7] Esters derived from NPG, such as this compound Dibenzoate (NPGDB) and this compound Diheptanoate, exhibit properties that make them highly suitable for PVC plasticization, including excellent thermal stability, low volatility, and good migration resistance.[8][9][10] The unique chemical structure of NPG imparts high chemical and thermal stability to its derivatives.[8] This document provides detailed application notes on the use of NPG-based esters as plasticizers in PVC, summarizes their performance data, and outlines standard protocols for their evaluation.
Mechanism of Plasticization
Plasticizers function by embedding themselves between the long polymer chains of PVC.[5] This action disrupts the strong intermolecular forces (van der Waals forces) between the polymer chains, increasing the free volume and allowing the chains to move more freely past one another.[5][11] The result is a softer, more flexible, and more easily processable material with a lower glass transition temperature (Tg). The effectiveness of a plasticizer is determined by its compatibility with the PVC resin, its molecular structure, and its ability to remain within the polymer matrix over time and under various environmental conditions.[11][12]
Caption: Logical flow of PVC plasticization by NPG esters.
Data Presentation: Performance of NPG-Based Plasticizers
The performance of NPG-based plasticizers is often compared to industry-standard plasticizers like DEHP/DOP. The data below is derived from studies evaluating mixtures of NPG esters in PVC formulations.
Table 1: Comparative Mechanical and Thermal Properties
This table summarizes the performance of a this compound ester mixture in comparison to the standard plasticizer Di(2-ethylhexyl) phthalate (DEHP) in a typical PVC formulation.[8]
| Property | This compound Ester Mixture | DEHP (Comparative) | Test Method |
| Tensile Strength ( kg/cm ²) | 210 | 195 | ASTM D2284 |
| 100% Modulus ( kg/cm ²) | 115 | 110 | ASTM D2284 |
| Elongation (%) | 380 | 360 | ASTM D2284 |
| Hardness (Shore A) | 85 | 85 | ASTM D2224 |
| Volatility (%) | 0.5 | 0.6 | - |
| Static Heat Resistance (min) | 60 | 45 | - |
Data sourced from a patent for a this compound ester-based plasticizer composition.[8]
The data indicates that the NPG ester mixture provides superior tensile strength, elongation, and static heat resistance compared to DEHP, with lower volatility.[8][13]
Experimental Protocols
To evaluate the efficacy of this compound derivatives as plasticizers for PVC, a series of standardized tests should be conducted.
Synthesis of this compound Dibenzoate (NPGDB)
This compound-based plasticizers are typically synthesized via esterification.[5][9] For example, this compound Dibenzoate can be synthesized from this compound and benzoyl chloride.[14]
Caption: Synthesis workflow for this compound Dibenzoate.
Protocol:
-
Reactants: Charge the reaction vessel with this compound, benzoic acid (or benzoyl chloride), and an appropriate catalyst (e.g., tetraisopropyl titanate).[13]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) to the specified reaction temperature (typically 200-230°C). Water or HCl produced during the reaction is continuously removed to drive the equilibrium towards the product.
-
Purification: After the reaction is complete (monitored by acid number), the crude product is purified. This may involve neutralization, washing with water, and vacuum distillation to remove unreacted starting materials and the catalyst.
Preparation of Plasticized PVC Samples
Objective: To prepare standardized PVC test specimens with varying concentrations of the NPG-based plasticizer.
Materials:
-
PVC Resin (Suspension Grade)
-
This compound Ester Plasticizer
-
Thermal Stabilizer (e.g., Ca/Zn stearate)[15]
-
Lubricants, Fillers, Pigments (as required by the formulation)
Protocol:
-
Dry Blending: In a high-speed mixer, combine the PVC resin, thermal stabilizer, and other dry additives.
-
Plasticizer Addition: While mixing, slowly add the pre-heated NPG plasticizer to the dry blend. Mix until a homogeneous, dry powder (plastisol) is obtained.
-
Milling and Molding: Process the compound on a two-roll mill at a temperature of 160-175°C for approximately 5-10 minutes to ensure complete fusion and homogeneity.[16]
-
Sheet Preparation: Press the milled compound into sheets of a specified thickness using a hydraulic press at a controlled temperature and pressure.
-
Conditioning: Condition the prepared sheets according to ASTM standards (e.g., 23°C and 50% relative humidity for 24 hours) before testing.[1]
Evaluation of Plasticizer Performance
The following diagram outlines the general workflow for evaluating a new plasticizer.
Caption: General experimental workflow for PVC plasticizer evaluation.
A. Mechanical Properties Testing
Protocol (based on ASTM D2284): [1]
-
Cut dumbbell-shaped test specimens from the conditioned PVC sheets.
-
Measure the cross-sectional area of each specimen.
-
Mount the specimen in a universal testing machine (tensile tester).
-
Apply a tensile force at a constant rate of crosshead displacement until the specimen ruptures.
-
Record the force and elongation throughout the test.
-
Calculate Tensile Strength, Elongation at Break, and Modulus of Elasticity from the resulting stress-strain curve.
B. Thermal Stability Analysis
Protocol (Thermogravimetric Analysis - TGA):
-
Place a small, precisely weighed sample (5-10 mg) of the plasticized PVC into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
Determine the onset temperature of degradation, which indicates the thermal stability of the material. A higher degradation temperature signifies better thermal stability.[15]
C. Migration Resistance Testing
Objective: To quantify the amount of plasticizer that leaches from the PVC matrix.[17] Plasticizer migration can be a significant issue, especially in applications involving contact with food, liquids, or other materials.[2][17][18]
Protocol (Solvent Extraction Method): [17]
-
Cut a precisely weighed and measured piece of the plasticized PVC sheet.
-
Immerse the sample in a known volume of a relevant solvent (e.g., hexane, ethanol, or a food simulant) in an inert container.[17]
-
Incubate the container at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
After incubation, remove the PVC sample, dry it, and weigh it to determine weight loss.
-
Analyze the solvent using a suitable analytical technique (e.g., Gas Chromatography - GC) to determine the concentration of the migrated plasticizer.
-
Express the migration as a percentage of weight loss or as mass migrated per unit surface area.
Conclusion
This compound-based esters present a compelling alternative to traditional phthalate plasticizers for PVC. As demonstrated by comparative data, NPG ester mixtures can offer enhanced mechanical properties, superior thermal stability, and lower volatility.[8][13] Their unique branched structure contributes to the durability and longevity of the final PVC product.[5][8] The protocols outlined in this document provide a standardized framework for researchers and formulation chemists to synthesize and rigorously evaluate these high-performance plasticizers, enabling the development of safer, more durable, and environmentally conscious PVC materials.
References
- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound (NPG) for Lubricants & Plasticizers | PENPET [penpet.com]
- 7. gantrade.com [gantrade.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound DIHEPTANOATE - Ataman Kimya [atamanchemicals.com]
- 11. A brief overview of theories of PVC plasticization and methods used to evaluate PVC‐plasticizer interaction | Semantic Scholar [semanticscholar.org]
- 12. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration [mdpi.com]
- 13. DE60113992T2 - this compound ester based softener composition for polyvinyl chloride resin and method of treatment - Google Patents [patents.google.com]
- 14. This compound DIBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 15. plasticsengineering.org [plasticsengineering.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Synthesis of Neopentyl Glycol Diacrylate for UV Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl Glycol Diacrylate (NPGDA) is a difunctional acrylic monomer widely utilized in ultraviolet (UV) curing applications. Its chemical structure, featuring a this compound backbone with two acrylate (B77674) functional groups, imparts desirable properties to UV-curable formulations. These include low viscosity, high reactivity, and the ability to form highly cross-linked, durable polymer networks upon exposure to UV radiation.[1][2] NPGDA serves as a reactive diluent, reducing the viscosity of formulations for improved application and handling, while also participating in the polymerization process to enhance the final properties of the cured material.[2] Its incorporation into coatings, inks, and adhesives leads to excellent hardness, chemical resistance, and rapid curing speeds.[3]
Synthesis of this compound Diacrylate
Reaction Principle
The primary industrial method for synthesizing this compound diacrylate is the direct esterification of this compound (NPG) with acrylic acid.[1] This reaction is typically catalyzed by a strong acid and involves the removal of water as a byproduct to drive the equilibrium towards the formation of the diacrylate ester. To prevent the premature polymerization of the acrylate groups, a polymerization inhibitor is also added to the reaction mixture.
Reaction Mechanism
The esterification of this compound with acrylic acid follows a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of acrylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, the hydroxyl groups of this compound act as nucleophiles, attacking the activated carbonyl carbon to form a tetrahedral intermediate. This intermediate then eliminates a molecule of water to yield the ester and regenerate the acid catalyst. This process occurs sequentially for both hydroxyl groups of the this compound to form the final diacrylate product.
References
Application Notes and Protocols: Neopentyl Glycol in the Production of Powder Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of neopentyl glycol (NPG) in the synthesis of polyester (B1180765) resins for powder coating applications. Detailed experimental protocols for the preparation of both carboxyl-functional and hydroxyl-functional polyester resins are provided, along with a summary of the performance characteristics of NPG-based coatings and the methodologies for their application and evaluation.
Introduction to this compound in Powder Coatings
This compound (2,2-dimethyl-1,3-propanediol) is a crucial diol used in the production of high-performance polyester resins for powder coatings.[1] Its unique chemical structure, featuring a gem-dimethyl group on the central carbon atom, imparts exceptional stability and durability to the resulting coating. This structure provides steric hindrance that protects the ester linkages from hydrolysis, leading to excellent chemical resistance and long-term weatherability.[2][3]
The primary advantages of incorporating NPG into polyester resins for powder coatings include:
-
Enhanced Durability and Weather Resistance: The stable neopentyl structure contributes to outstanding resistance to UV degradation, moisture, and environmental pollutants, making NPG-based coatings ideal for outdoor applications.[4][5]
-
Excellent Hardness and Flexibility: NPG provides a good balance of hardness and flexibility, resulting in coatings that are resistant to scratching and chipping while also being able to withstand mechanical stress.[2]
-
High Chemical Resistance: The inherent hydrolytic stability of NPG-based polyesters makes them resistant to a wide range of chemicals, including acids, bases, and solvents.[2]
-
Good Thermal Stability: Coatings derived from NPG exhibit high thermal stability, maintaining their integrity and appearance at elevated temperatures.[1]
-
Superior Gloss and Appearance: NPG-based powder coatings are known for their high gloss retention and smooth, aesthetically pleasing finish.
Data Presentation: Performance of NPG-Based Powder Coatings
The following tables summarize the quantitative data on the performance of powder coatings formulated with this compound-based polyester resins. These tables provide a comparative analysis of key coating properties.
Table 1: Properties of Carboxyl-Functional Polyester Resins with Varying NPG/PDO Molar Ratios
| Property | 100% NPG | 85% NPG / 15% PDO | 70% NPG / 30% PDO | 50% NPG / 50% PDO |
| Glass Transition Temp. (Tg), °C | 64 | 61 | 58 | 52 |
| Melt Viscosity @ 175°C (Poise) | 120 | 105 | 90 | 75 |
| Impact Resistance (in-lbs, direct/reverse) | 60/30 | 100/100 | 130/130 | 160/160 |
| T-Bend Flexibility (0T=best, 5T=worst) | 2T | 1T | 0T | 0T |
| Pencil Hardness | H-2H | H-2H | H-2H | H-2H |
| Gloss @ 60° | >90 | >90 | >90 | >90 |
Data sourced from a comparative study of NPG and 1,3-propanediol (B51772) (PDO) in carboxyl-functional polyester/TGIC powder coatings.[6]
Table 2: General Performance Characteristics of NPG-Based Polyester Powder Coatings
| Performance Metric | Typical Value/Rating |
| Adhesion (Cross-hatch, ASTM D3359) | 5B (Excellent) |
| Chemical Resistance (MEK double rubs) | >100 |
| Corrosion Resistance (Salt Spray, ASTM B117) | >1000 hours |
| UV Resistance (QUV-A, 1000 hours) | >80% Gloss Retention |
| Pencil Hardness (ASTM D3363) | H - 2H |
| Flexibility (Mandrel Bend, ASTM D522) | Pass 1/8 inch |
These values represent typical performance characteristics and can vary based on the specific formulation.
Experimental Protocols
Protocol 1: Synthesis of Carboxyl-Functional Polyester Resin
This protocol describes the synthesis of a carboxyl-functional polyester resin suitable for curing with triglycidyl isocyanurate (TGIC).
Materials:
-
This compound (NPG)
-
Terephthalic Acid (TPA)
-
Isophthalic Acid (IPA)
-
Dibutyltin (B87310) oxide (catalyst)
-
Xylene (for water removal)
-
Nitrogen gas supply
-
1-liter, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Stage 1: Hydroxyl-Functional Prepolymer Synthesis
-
Charge the reactor with the desired molar ratios of NPG, TPA, and a portion of the IPA as specified in a formulation (e.g., see Table 1 for examples of molar compositions).[6]
-
Add 0.4% (by weight of total reactants) of dibutyltin oxide as a catalyst.[6]
-
Purge the flask with nitrogen and begin heating the mixture with constant stirring.
-
Gradually increase the temperature from 170°C to 230°C.[6]
-
Water of esterification will begin to distill off. A small amount of xylene can be added to aid in the azeotropic removal of water.
-
Continue the reaction until the reaction mixture becomes clear and the desired acid value for the prepolymer is reached.
-
-
Stage 2: Carboxyl End-Capping
-
Cool the reactor to approximately 200°C.
-
Add the remaining portion of IPA to the reactor to cap the hydroxyl end groups.[6]
-
Continue the esterification reaction at 220-230°C until the final acid value of the polyester resin is between 30 and 45 mg KOH/g.[6]
-
The total reaction time is typically 10-15 hours.[6]
-
Once the desired acid value and viscosity are achieved, cool the molten resin and discharge it. The solid resin can then be flaked or crushed for later use.
-
Protocol 2: Synthesis of Hydroxyl-Functional Polyester Resin
This protocol outlines the synthesis of a hydroxyl-functional polyester resin, often used with isocyanate-based crosslinkers.
Materials:
-
This compound (NPG)
-
Ethylene (B1197577) Glycol
-
Terephthalic Acid (TPA)
-
Trimellitic Anhydride
-
Dibutyltin oxide or another suitable esterification catalyst
-
Nitrogen gas supply
-
Reaction vessel equipped as described in Protocol 1.
Procedure:
-
Prepolymer Synthesis
-
Charge the reactor with an excess molar ratio of the glycols (e.g., a mixture of NPG and ethylene glycol) to the dicarboxylic acid (TPA). A typical molar ratio of alcohol to acid is between 1.05 and 1.3.[7]
-
Add a suitable esterification catalyst.
-
Under a nitrogen blanket, heat the mixture with stirring to a temperature range of 170°C to 240°C.[7]
-
Collect the water of condensation.
-
Continue the reaction until the acid value is low (typically below 10 mg KOH/g), indicating the formation of a hydroxyl-terminated prepolymer with a hydroxyl number between 50 and 150.[7]
-
-
Branching and Final Polyester Formation
-
Cool the reactor to around 170°C.
-
Add a branching agent, such as trimellitic anhydride, to the prepolymer.[7]
-
Reheat the mixture and continue the reaction until the desired final hydroxyl number (typically 20-100 mg KOH/g), molecular weight (1000-3500), and melt viscosity are achieved.[7]
-
Cool and discharge the final hydroxyl-functional polyester resin.
-
Protocol 3: Preparation and Application of NPG-Based Powder Coating
This protocol describes the process of formulating, applying, and curing a powder coating using a synthesized NPG-based polyester resin.
Materials:
-
Synthesized Carboxyl-Functional Polyester Resin (from Protocol 1)
-
Triglycidyl isocyanurate (TGIC) crosslinker
-
Flow control agent (e.g., a polyacrylate)
-
Degassing agent (e.g., benzoin)
-
Pigments (e.g., Titanium Dioxide for a white coating)
-
High-speed mixer
-
Twin-screw extruder
-
Grinder/Classifier
-
Electrostatic spray gun
-
Curing oven
-
Substrate for coating (e.g., steel panels)
Procedure:
-
Premixing:
-
Dry blend the polyester resin, TGIC crosslinker (typically in a 93:7 or 95:5 resin to crosslinker ratio by weight), pigments, flow control agent (around 1% by weight), and degassing agent (around 0.5-1% by weight) in a high-speed mixer until a homogeneous powder mixture is obtained.
-
-
Extrusion:
-
Feed the premixed powder into a twin-screw extruder.
-
Melt-compound the mixture at a controlled temperature (e.g., 80-120°C) to ensure thorough dispersion of all components.[6]
-
The extrudate is then cooled rapidly on chill rolls to form a brittle sheet.
-
-
Grinding and Classification:
-
Break the cooled extrudate into smaller chips.
-
Grind the chips into a fine powder using a mill.
-
Classify the powder to obtain the desired particle size distribution for electrostatic application (typically 20-80 microns).
-
-
Electrostatic Application:
-
Ensure the substrate to be coated is properly cleaned and pretreated to ensure good adhesion.
-
Use an electrostatic spray gun to apply the powder coating onto the grounded substrate. The charged powder particles adhere to the substrate.
-
-
Curing:
-
Place the coated substrate in a curing oven.
-
Cure the coating at a specified temperature and time, typically ranging from 160°C to 200°C for 10-20 minutes.[4] During curing, the powder melts, flows into a continuous film, and the polyester resin crosslinks with the TGIC.
-
-
Cooling and Evaluation:
-
Remove the cured part from the oven and allow it to cool.
-
Evaluate the final coating for properties such as thickness, gloss, hardness, adhesion, and impact resistance according to standard testing methods (e.g., ASTM).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows involved in the production of NPG-based powder coatings.
Caption: Synthesis of NPG-based polyester resin.
Caption: Powder coating manufacturing and application workflow.
Caption: Curing reaction of a polyester-TGIC powder coating.
References
- 1. ohans.com [ohans.com]
- 2. koyonchem.com [koyonchem.com]
- 3. bdmaee.net [bdmaee.net]
- 4. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 5. WO2001029107A1 - Polyester powder coating compositions based on 1,3-propanediol - Google Patents [patents.google.com]
- 6. pcimag.com [pcimag.com]
- 7. US4975513A - Process for preparing hydroxyl polyester for use in a powder coating and a powder coating composition thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Neopentyl Glycol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of neopentyl glycol (NPG).
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, providing potential causes and actionable solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete aldol (B89426) condensation. | - Ensure accurate molar ratio of isobutyraldehyde (B47883) to formaldehyde (B43269).[1] - Verify the activity of the tertiary amine catalyst. - Optimize reaction temperature and time. A temperature of 75°C and a reaction time of 3.5 hours have been reported to be effective. |
| Poor hydrogenation efficiency. | - Check the activity of the hydrogenation catalyst (e.g., Raney nickel, copper-based catalysts).[2] - Ensure optimal hydrogen pressure and temperature during the reaction.[3] - Deactivation of the catalyst by impurities like sodium salts can be a major issue.[4] | |
| Side reactions reducing the amount of desired product. | - The Tishchenko reaction can be a significant side reaction, especially at higher temperatures.[5] - Self-condensation of isobutyraldehyde can also occur. | |
| Presence of Impurities in Final Product | Unreacted starting materials. | - Improve the efficiency of the aldol condensation and hydrogenation steps. - Optimize purification methods such as distillation to separate lower-boiling impurities.[6] |
| Formation of byproducts. | - Byproducts like hydroxypivaldehyde dimer and other oligomers can form during the reaction.[6] - Inadequate purification can leave these in the final product. | |
| Catalyst residues. | - Ensure proper filtration and separation of the catalyst after the hydrogenation step. | |
| Hydrogenation Catalyst Deactivation | Poisoning by impurities from the aldol condensation step. | - Sodium compounds are known to poison hydrogenation catalysts.[4] - Filtration of the aldol condensation effluent to remove solid particles can help. |
| Sintering of the catalyst at high temperatures. | - Operate the hydrogenation reaction within the recommended temperature range for the specific catalyst being used. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common industrial synthesis of this compound involves a two-step process:
-
Aldol Condensation: Isobutyraldehyde and formaldehyde react in the presence of a basic catalyst (typically a tertiary amine like triethylamine) to form an intermediate, hydroxypivaldehyde.[2][7]
-
Hydrogenation: The hydroxypivaldehyde intermediate is then hydrogenated to this compound, typically using a nickel or copper-based catalyst.[2][7] An alternative, older method is the Cannizzaro reaction, where hydroxypivaldehyde reacts with excess formaldehyde and a strong base to yield this compound and a formate (B1220265) salt.[5] However, the hydrogenation route is generally preferred due to higher efficiency and avoidance of large salt waste streams.
Q2: How can I minimize the formation of the Tishchenko ester byproduct?
A2: The Tishchenko reaction, which forms an ester from two aldehyde molecules, is a common side reaction that can reduce the yield of this compound. This reaction is particularly favored at higher temperatures.[5] To minimize its occurrence, it is crucial to maintain optimal temperature control during the hydrogenation step. For instance, with a Ru/Al2O3 catalyst, increasing the temperature above 120°C has been shown to decrease selectivity for NPG and increase the formation of the Tishchenko ester.[5]
Q3: What are the most effective methods for purifying crude this compound?
A3: Several methods are used to purify crude NPG and achieve the high purity required for most applications:
-
Distillation: This is a primary method used to separate NPG from unreacted starting materials and lower-boiling byproducts.[6] Vacuum distillation is often preferred to prevent thermal decomposition of NPG at its atmospheric boiling point.[6]
-
Crystallization: NPG can be purified by crystallization from a suitable solvent, such as water or a mixture of water and organic solvents like methanol (B129727) or ethanol.[6]
-
Adsorption: Activated carbon can be used to remove color-forming substances and other organic impurities.
-
Ion Exchange: This method is effective for removing ionic impurities, such as catalyst residues.
Q4: My hydrogenation catalyst seems to have lost activity. What could be the cause and how can I prevent it?
A4: Catalyst deactivation is a common issue in NPG synthesis. The most likely cause is poisoning from impurities carried over from the aldol condensation step.[4] Salts, particularly sodium salts, are known to deactivate hydrogenation catalysts like Raney nickel.[4] To prevent this, it is recommended to purify the hydroxypivaldehyde intermediate before hydrogenation. This can involve filtration to remove solid particles and washing to remove soluble salts.
Experimental Protocols
General Laboratory-Scale Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the hydrogenation route. Note: This is a representative protocol and may require optimization based on specific laboratory conditions and available equipment.
Step 1: Aldol Condensation
-
To a reaction vessel equipped with a stirrer, condenser, and thermometer, add isobutyraldehyde and an aqueous solution of formaldehyde. A typical molar ratio is approximately 1:1.07 of isobutyraldehyde to formaldehyde.
-
Add a catalytic amount of triethylamine (B128534) (e.g., ~0.06 molar equivalents relative to isobutyraldehyde).
-
Heat the reaction mixture to approximately 75°C and maintain this temperature with continuous stirring for about 3.5 hours.
-
Monitor the reaction progress by techniques such as GC or TLC to ensure the consumption of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature. The product of this step is crude hydroxypivaldehyde.
Step 2: Hydrogenation
-
Transfer the crude hydroxypivaldehyde to a high-pressure autoclave.
-
Add a hydrogenation catalyst, such as Raney nickel or a supported copper chromite catalyst. The catalyst loading will depend on the specific catalyst used.
-
Seal the autoclave and purge it with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4.0 MPa).
-
Heat the mixture to the reaction temperature (e.g., 100°C) with vigorous stirring.
-
Maintain the reaction under these conditions until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The filtrate is crude this compound.
Step 3: Purification
-
The crude this compound can be purified by vacuum distillation. The fraction collected at the appropriate boiling point and pressure will be the purified NPG.
-
Alternatively, the crude product can be purified by recrystallization from water or a mixed solvent system.
Visualizations
This compound Synthesis Pathway
Caption: Reaction pathway for this compound synthesis.
Troubleshooting Workflow for Low NPG Yield
Caption: Troubleshooting workflow for low NPG yield.
Key Parameters Affecting NPG Synthesis
Caption: Key parameters influencing NPG synthesis outcome.
References
- 1. EP0935594B1 - Process for the continuous production of this compound - Google Patents [patents.google.com]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. US3920760A - Process for the production of this compound - Google Patents [patents.google.com]
- 5. Development of Methods for the Synthesis of this compound by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. koyonchem.com [koyonchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Neopentyl Glycol (NPG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude neopentyl glycol (NPG).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude NPG typically contains several types of impurities stemming from its synthesis process, which involves the reaction of isobutyraldehyde (B47883) and formaldehyde (B43269).[1] These can include:
-
Unreacted Raw Materials: Isobutyraldehyde and formaldehyde may be present if the reaction does not go to completion.[1]
-
Side-Reaction Products: These can include hydroxypivaldehyde dimer, other oligomers, and NPG-isobutyrate.[1][2]
-
Catalyst Residues: Traces of the catalyst used to accelerate the reaction may remain.[1]
-
Basic Metal Salts: Alkali or alkaline earth metal salts, such as hydroxides, carbonates, and bicarbonates, can be present, particularly from processes using alkali-catalyzed condensation.[3]
The presence of these impurities can negatively impact the quality and performance of the final NPG product, affecting properties like drying time and gloss in coatings, or the mechanical and thermal stability of plastics.[1]
Q2: My purified NPG has a persistent pungent odor. What is the likely cause and how can I remove it?
A2: A pungent odor in purified NPG is often due to residual unreacted isobutyraldehyde.[1] Standard purification methods may not completely remove this volatile impurity. To address this, consider the following:
-
Enhanced Distillation: Employing vacuum distillation can be more effective at separating lower-boiling impurities like isobutyraldehyde.[1] A well-designed distillation column with multiple trays or packing material can improve separation efficiency.[1]
-
Adsorption: Passing the NPG solution through a column filled with an adsorbent like activated carbon can effectively remove organic impurities that contribute to odor.[1]
Q3: After purification by distillation, I'm observing thermal decomposition of my NPG. How can this be prevented?
A3: this compound can decompose at its atmospheric boiling point (approximately 208-210°C), especially in the presence of basic metal salts where a sodium content greater than 50 parts per million can cause rapid decomposition.[1][3] To prevent thermal decomposition:
-
Vacuum Distillation: This is the preferred method as it lowers the boiling point of NPG, thus minimizing thermal stress and the formation of new impurities.[1]
-
Wiped-Film Evaporation: This technique is suitable for separating NPG from caustic residues at lower temperatures (130°C to 180°C) and reduced pressures (10 mmHg to 100 mmHg), which prevents degradation.[2]
-
Extraction Pre-treatment: An initial extraction step to remove metal salts before distillation can be beneficial.[3]
Q4: Crystallization of NPG from water is resulting in low purity. What can I do to improve this?
A4: While water is a common and environmentally friendly solvent for NPG crystallization, some impurities may co-crystallize with the product.[1] To enhance purity:
-
Solvent Combination: Using a mixture of organic solvents, such as methanol (B129727) or ethanol, with water can improve the purification efficiency by altering the solubility of impurities.[1]
-
Controlled Cooling: Ensure a slow cooling rate during crystallization. This allows for the formation of purer crystals, leaving impurities behind in the mother liquor.[1]
-
Washing: After filtration or centrifugation to separate the crystals, wash them with a small amount of pure, cold solvent to remove any remaining impurities from the crystal surface.[1]
Troubleshooting Guides
Problem: Co-eluting Impurity during Normal-Phase Column Chromatography
Probable Cause: The co-eluting species is likely a polar byproduct, such as a hydroxypivaldehyde dimer or other oligomers, which has a polarity similar to NPG.[1][4]
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System Modification: Adjust the polarity of the eluent. For a normal-phase silica (B1680970) gel column, a hexane/ethyl acetate (B1210297) system is common. Try a gradient with a slower increase in the more polar solvent (ethyl acetate) to improve separation.[4]
-
Use of Modifiers: Consider adding a small amount of a modifier to the solvent system to alter the interactions between the analytes and the stationary phase.[4]
-
-
Switch to a Different Separation Technique:
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, switching to a reverse-phase column may provide the necessary selectivity to separate the impurity.[4]
-
Recrystallization: If the product is sufficiently pure after the initial workup, recrystallization can be an effective alternative for removing co-eluting impurities.[4]
-
Problem: Difficulty with Aqueous Workup due to Product's Water Solubility
Probable Cause: this compound has a relatively high solubility in water, which can make extraction from aqueous solutions challenging.[1]
Solutions:
-
pH Adjustment: If your desired product has acidic or basic functionalities, adjusting the pH of the aqueous phase can suppress its ionization and decrease its water solubility, thereby facilitating extraction into an organic solvent.[4]
-
Solvent Extraction Optimization:
-
Choice of Solvent: Use an organic solvent or a mixture of solvents that are effective at extracting NPG but are non-solvents for the impurities, particularly metal salts. A mixture of toluene (B28343) and isobutanol has been shown to be efficient.[3]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Extracting the aqueous layer three times is a common practice to maximize yield.[4]
-
Brine Wash: After combining the organic layers, wash them with a saturated brine solution to remove residual water before drying and concentration.[4]
-
Data Presentation
Table 1: Operating Conditions for NPG Purification Methods
| Purification Method | Key Parameters | Value Range | Source |
| Vacuum Distillation | Temperature | Lower than atmospheric boiling point (208-210°C) | [1] |
| Pressure | Reduced pressure | [1] | |
| Wiped-Film Evaporation | Jacket Temperature | 130°C to 180°C | [2] |
| Pressure | 10 mmHg to 100 mmHg | [2] | |
| Hydrogenation of HPA | Temperature | 110°C to 170°C | [5] |
| Pressure | 2 MPa | [5] |
Experimental Protocols
Protocol 1: Purification by Crystallization
Objective: To purify crude NPG by removing soluble impurities.
Materials:
-
Crude NPG
-
Solvent (e.g., water, or a water/methanol mixture)
-
Heating mantle or water bath
-
Crystallization dish or beaker
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and flask) or centrifuge
-
Pure, cold solvent for washing
Procedure:
-
Dissolve the crude NPG in the chosen solvent at an elevated temperature to create a saturated solution.[1]
-
Slowly cool the solution while stirring gently. This allows for the formation of large, pure crystals.[1]
-
Once crystallization is complete, separate the NPG crystals from the mother liquor (the remaining solution) using filtration or centrifugation.[1]
-
Wash the collected crystals with a small amount of the pure, cold solvent to remove any adhering impurities.[1]
-
Dry the purified NPG crystals, for example, in a vacuum oven at a temperature below its melting point.
Protocol 2: Purification by Normal-Phase Column Chromatography
Objective: To separate NPG from other polar byproducts.[4]
Materials:
-
Crude NPG product
-
Silica gel
-
Non-polar solvent system (e.g., hexane/ethyl acetate)[4]
-
Chromatography column
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) apparatus for fraction analysis
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent.[4]
-
Prepare a silica gel column using the chosen non-polar solvent system.[4]
-
Carefully load the dissolved sample onto the top of the column.[4]
-
Elute the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).[4]
-
Collect fractions as the solvent passes through the column.[4]
-
Analyze the collected fractions by TLC to identify those containing the pure NPG.[4]
-
Combine the pure fractions and concentrate them under reduced pressure to obtain the purified NPG.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting co-eluting impurities.
References
- 1. koyonchem.com [koyonchem.com]
- 2. US4935555A - Purification of this compound - Google Patents [patents.google.com]
- 3. US4038329A - Process for purification of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Methods for the Synthesis of this compound by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neopentyl Glycol Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in neopentyl glycol (NPG) esterification.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions to mitigate side reactions and improve product yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Ester Yield | - Incomplete Reaction: Insufficient reaction time or temperature. - Water Inhibition: Presence of water can shift the equilibrium back towards the reactants. - Catalyst Deactivation: The catalyst may be poisoned or deactivated. | - Optimize Reaction Conditions: Increase reaction time or temperature. Refer to the quantitative data tables below for guidance. - Remove Water: Use a Dean-Stark apparatus or azeotropic distillation to continuously remove water as it forms[1]. - Catalyst Selection: Ensure the use of an appropriate and active catalyst. Consider using fresh catalyst. |
| Product Discoloration | - Thermal Degradation: High reaction temperatures can lead to the degradation of NPG or the resulting ester. - Catalyst Residues: Traces of certain catalysts can cause discoloration[2]. - Oxidation: Exposure to air at high temperatures can cause oxidation. | - Lower Reaction Temperature: Operate at the lowest effective temperature to achieve the desired conversion. - Catalyst Removal: If using a heterogeneous catalyst, ensure complete filtration. For homogeneous catalysts, consider appropriate work-up procedures. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of Byproducts | - Tishchenko Reaction: Occurs at elevated temperatures, forming a dimeric ester byproduct. - Disproportionation: The diester can react with unreacted NPG to form the monoester, affecting the desired product distribution[3][4]. - Oligomerization: Formation of higher molecular weight oligomers can occur. | - Temperature Control: Maintain a lower reaction temperature to minimize the Tishchenko reaction. - Molar Ratio Control: Carefully control the stoichiometry of reactants to favor the formation of the desired ester. - Catalyst Choice: Select a catalyst that minimizes side reactions. For example, some solid acid catalysts may offer higher selectivity. |
| Gel Formation (in Polyester Synthesis) | - Cross-linking: Side reactions involving unsaturated monomers (if used) can lead to gelation. - Inappropriate Catalyst: Certain catalysts can promote side reactions that lead to cross-linking. | - Inhibitor Addition: Use a polymerization inhibitor if unsaturated compounds are present. - Catalyst Screening: Test different catalysts to identify one that minimizes cross-linking side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during this compound esterification?
A1: The most prevalent side reactions include the Tishchenko reaction, which forms a dimeric ester, and the disproportionation reaction, where the diester and this compound react to form the monoester[3][4]. Incomplete reactions can also leave unreacted starting materials as impurities.
Q2: How can I minimize the Tishchenko reaction?
A2: The Tishchenko reaction is highly temperature-dependent. To minimize its occurrence, it is crucial to maintain a lower reaction temperature. Careful selection of the catalyst can also help in reducing the rate of this side reaction.
Q3: What is the disproportionation reaction and how can I control it?
A3: Disproportionation is an equilibrium reaction where one molecule of the diester reacts with one molecule of this compound to produce two molecules of the monoester[4]. To control this, you can adjust the molar ratio of your reactants. Driving the reaction to completion by removing water will also favor the formation of the diester.
Q4: Can impurities in the this compound starting material affect the esterification?
A4: Yes, impurities from the synthesis of NPG, such as unreacted isobutyraldehyde, formaldehyde, or byproducts like hydroxypivaldehyde dimers, can lead to the formation of undesired side products during esterification[2]. Using high-purity NPG is recommended for obtaining a clean ester product.
Q5: Which type of catalyst is best for this compound esterification?
A5: The choice of catalyst depends on the specific carboxylic acid and the desired product. Homogeneous acid catalysts like p-toluenesulfonic acid and sulfuric acid are effective[5]. Heterogeneous catalysts, such as acidic ion-exchange resins, can also be used and offer the advantage of easier removal from the reaction mixture[1][3]. The optimal catalyst should be selected based on experimental trials to maximize yield and minimize side reactions.
Q6: How can I monitor the progress of the esterification reaction?
A6: The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the consumption of reactants and the formation of products[2]. Titration can also be used to determine the acid value of the reaction mixture, which decreases as the carboxylic acid is consumed.
Quantitative Data Presentation
The following tables summarize the impact of various reaction parameters on the conversion of this compound in an esterification reaction with hexanoic acid, based on an optimization study using the Taguchi method[5].
Table 1: Effect of Temperature on this compound Conversion
| Temperature (K) | Conversion (%) |
| 423 | ~99 |
| 453 | ~95 |
| 483 | ~90 |
Table 2: Effect of Pressure on this compound Conversion
| Pressure (kPa) | Conversion (%) |
| 0.5 | ~99 |
| 25 | ~85 |
| 50 | ~87 |
Table 3: Effect of Molar Ratio (Hexanoic Acid:NPG) on this compound Conversion
| Molar Ratio (HA:NPG) | Conversion (%) |
| 1.5:1 | ~92 |
| 3:1 | ~99 |
| 6:1 | ~98 |
Table 4: Effect of Catalyst Amount (Sulfuric Acid) on this compound Conversion
| Catalyst Amount (wt%) | Conversion (%) |
| 0.5 | ~99 |
| 1.0 | ~95 |
| 1.5 | ~96 |
Experimental Protocols
Protocol 1: Esterification of this compound with a Carboxylic Acid using a Homogeneous Catalyst
Objective: To synthesize a this compound diester while minimizing side reactions.
Materials:
-
This compound (high purity)
-
Carboxylic acid (e.g., hexanoic acid)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (for azeotropic water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add this compound (1 molar equivalent), the carboxylic acid (2.1 molar equivalents), and toluene (approximately 50% of the volume of reactants).
-
Add p-toluenesulfonic acid (0.5-1 mol% relative to the carboxylic acid).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by GC or by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation.
Protocol 2: Monitoring this compound Esterification by Gas Chromatography (GC)
Objective: To monitor the progress of the esterification reaction by quantifying the reactants and products.
Procedure:
-
During the esterification reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture at regular intervals.
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., dichloromethane) containing an internal standard.
-
Inject a small volume (e.g., 1 µL) of the diluted sample into a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Develop a temperature program that allows for the separation of the starting materials (this compound, carboxylic acid), the monoester, and the diester.
-
Identify the peaks corresponding to each component by running standards.
-
Calculate the relative peak areas to determine the conversion of the reactants and the formation of the products over time.
Diagrams
Caption: Main reaction pathway for the esterification of this compound.
Caption: Common side reactions in this compound esterification.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimizing Catalysts for Neopentyl Glycol Production
Welcome to the technical support center for neopentyl glycol (NPG) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing catalyst performance during NPG synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound (NPG)?
A1: The industrial production of NPG is typically a two-step process.[1][2] The first step is an aldol (B89426) condensation reaction between isobutyraldehyde (B47883) (IBA) and formaldehyde (B43269) (FA) to produce an intermediate, hydroxypivaldehyde (HPA).[3] The second step involves the hydrogenation of this HPA intermediate to form NPG.[3][4] An alternative, though less common, method converts HPA to NPG via a Cannizzaro reaction, which is less efficient due to the formation of significant salt byproducts.[2][3]
Q2: What types of catalysts are used for each step of NPG production?
A2: For the initial aldol condensation, basic catalysts are employed. These can include tertiary amines like triethylamine, alkali catalysts such as sodium hydroxide, or solid basic catalysts like ion-exchange resins.[3][5][6] For the subsequent hydrogenation of HPA, various metal catalysts are used, most commonly nickel-based (e.g., Raney Nickel), copper-based (e.g., copper chromite, Cu/ZnO/Al2O3), and noble metal catalysts (e.g., Ruthenium on alumina).[3][7][8]
Q3: What are the most common causes of hydrogenation catalyst deactivation?
A3: Deactivation of the hydrogenation catalyst is a critical issue. Key causes include:
-
Impurities from the Aldol Stage : Salts formed by the reaction of tertiary amine catalysts with organic acid byproducts can poison the hydrogenation catalyst.[3][8]
-
Alkali Residues : If an alkali catalyst like sodium carbonate is used in the first step, residual sodium salts in the HPA feed can lead to premature loss of catalyst activity.[9]
-
Water Content : A high water content (e.g., >6.0% by weight) in the HPA solution fed to the hydrogenation reactor can accelerate catalyst aging.[10]
Q4: How can I improve the purity of the final NPG product?
A4: Achieving high-purity NPG requires removing unreacted starting materials, catalyst residues, and side-reaction products.[11] Key purification strategies include:
-
Distillation : To separate NPG from unreacted aldehydes and other volatile impurities.[1][3]
-
Extraction : Using solvents like octanol (B41247) to purify the HPA intermediate before hydrogenation can remove catalyst residues and byproducts.[3]
-
Crystallization : A final crystallization step can effectively separate pure NPG crystals from remaining impurities in the liquid phase.[1][11]
-
Adsorption : Passing the NPG solution through activated carbon can remove certain impurities.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low NPG Yield & Selectivity | Formation of Byproducts: Side reactions, such as the Tishchenko reaction, can form esters like this compound isobutyrate, reducing the NPG yield.[3][8] | Optimize hydrogenation temperature; temperatures above 120°C can decrease selectivity.[3] Consider a two-stage hydrogenation process where esters are hydrogenated at a higher temperature in a second reactor.[3] |
| Impure Raw Materials: Impurities in formaldehyde or isobutyraldehyde can lead to undesired side reactions.[4] | Ensure high-purity starting materials. Analyze raw materials for known problematic impurities before synthesis. | |
| Rapid Hydrogenation Catalyst Deactivation | Acidic Byproducts: Organic acids formed during aldol condensation react with amine catalysts, and the resulting salts deactivate the hydrogenation catalyst.[8] | Purify the HPA intermediate before hydrogenation. This can be done via extraction or distillation to remove catalyst salts and unreacted amines.[3] |
| High Water Content: Excess water in the HPA feed can reduce catalyst lifetime.[10] | Implement a distillation step to reduce the water content in the HPA feed to below 6.0 wt% before it enters the hydrogenation reactor.[10] | |
| Difficulty Separating Catalyst | Homogeneous Catalyst: Liquid catalysts (e.g., triethylamine, NaOH) used in the aldol condensation are difficult to separate from the product mixture.[3] | Consider using a solid, heterogeneous basic catalyst such as an ion-exchange resin or a hydrotalcite. These can be easily separated by filtration.[3] |
| Final Product is Off-Color or Has an Odor | Residual Impurities: Trace amounts of unreacted aldehydes or byproducts can impact the sensory properties of the NPG.[11] | Enhance purification steps. Unreacted isobutyraldehyde is a common source of odor.[11] Employ distillation and/or crystallization to remove these trace impurities.[1][11] |
Catalyst Performance Data
The following table summarizes performance data for various hydrogenation catalysts under different experimental conditions.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | HPA Conversion (%) | NPG Selectivity (%) | Reference |
| Ru/Al₂O₃ | Alumina | 120 | 5.44 | >99 | >99 | [3][6] |
| Copper Chromite | - | 110 - 170 | 2.0 | High | High | [3] |
| Cu/ZnO/Al₂O₃ | Alumina | 110 | 3.0 | 100 | 96.7 | [7] |
| Cu/SiO₂ | Silica | 110 | 3.0 | - | - | [10] |
| Raney Nickel | - | 120 - 180 | 0.7 - 10.3 | High | High | [3][8] |
| Copper-based (Cu, Co, Mn) | - | 150 | 5.0 | - | High | [13] |
Experimental Protocols
Protocol 1: Synthesis of Hydroxypivaldehyde (HPA) via Aldol Condensation
This protocol provides a general method for the first step of NPG synthesis.
-
Reactor Setup : Charge a suitable reactor with formaldehyde and a basic catalyst (e.g., triethylamine). The molar ratio of isobutyraldehyde to formaldehyde is typically between 1.8:1 and 2.6:1.[9]
-
Reactant Addition : Gradually feed isobutyraldehyde into the reactor while maintaining a constant temperature, typically between 70°C and 80°C.[3][9]
-
Reaction : Allow the reaction to proceed for a specified time (e.g., 2.5 - 3.5 hours) with agitation to ensure proper mixing.[7][14]
-
Initial Separation : After the reaction, the mixture may separate into an organic and an aqueous layer. The organic layer, containing the HPA product, is separated for purification.[9]
-
Purification (Crucial for Catalyst Health) : The crude HPA product must be purified to remove the aldol condensation catalyst and byproducts. This can be achieved through distillation or solvent extraction before proceeding to the hydrogenation step.[3]
Protocol 2: Hydrogenation of HPA to NPG
This protocol outlines the catalytic hydrogenation of the HPA intermediate.
-
Catalyst Activation : The hydrogenation catalyst (e.g., copper-based or nickel-based) is loaded into a high-pressure reactor (e.g., a fixed-bed or slurry reactor). The catalyst is typically reduced in situ with hydrogen gas at an elevated temperature (e.g., 200°C) prior to use.[13]
-
Reaction Setup : The purified HPA feed (as a solution, potentially diluted with a solvent like isobutanol or water) is continuously pumped into the reactor.[3]
-
Hydrogenation : Hydrogen gas is introduced into the reactor at a specified pressure (ranging from 2 to 10 MPa).[3] The reaction is maintained at a set temperature (typically 110°C to 170°C).[3][13]
-
Product Collection : The reactor effluent, containing crude NPG, is collected.
-
Final Purification : The crude NPG is subjected to final purification steps, such as distillation and/or crystallization, to achieve the desired product purity.[1][3]
Visualizations
NPG Synthesis Pathway
Caption: The two-step industrial synthesis of this compound (NPG).
Troubleshooting Workflow for Low NPG Yield
Caption: A logical workflow for diagnosing the cause of low NPG yield.
References
- 1. jiuanchemical.com [jiuanchemical.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Development of Methods for the Synthesis of this compound by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jiuanchemical.com [jiuanchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globethesis.com [globethesis.com]
- 8. EP0935594B1 - Process for the continuous production of this compound - Google Patents [patents.google.com]
- 9. US3920760A - Process for the production of this compound - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. koyonchem.com [koyonchem.com]
- 12. This compound as an alternative solvent for the chemical recycling of complex PET waste - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. US20160031775A1 - System And Method For Producing this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Neopentyl Glycol Under Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals working with neopentyl glycol (NPG). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of NPG under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound (NPG) can degrade under several stress conditions, including thermal, oxidative, hydrolytic, and photolytic stress. The stability of NPG is largely attributed to its unique chemical structure, specifically the gem-dimethyl groups which provide steric hindrance and resistance to degradation.[1][2] However, under specific stress conditions, various degradation pathways can be initiated.
Q2: How stable is this compound to heat?
A2: this compound is thermally stable up to its boiling point of approximately 208-210°C at atmospheric pressure.[3][4] However, thermal degradation can occur at lower temperatures, especially in the presence of impurities or catalysts. Studies have shown that thermal degradation can begin at around 135°C and concludes at approximately 195°C.[5][6] The maximum thermal decomposition temperature has been reported to be around 159.72°C.[5][6]
Q3: What are the expected degradation products under thermal stress?
Q4: Is this compound susceptible to oxidation?
A4: Yes, this compound can be degraded by oxidizing agents. The kinetics of NPG oxidation by ditelluratocuprate(III) in an alkaline medium have been studied, indicating its susceptibility to oxidation.[7] The structure of NPG, with its neopentyl backbone, does offer some resistance to oxidation compared to linear glycols.[2]
Q5: What conditions promote the hydrolytic degradation of this compound?
A5: this compound is generally considered to have good hydrolytic stability.[8][9][10] However, it is expected to undergo hydrolysis under certain environmental conditions, particularly at a pH range of 5 to 9.[11] The presence of acidic or basic catalysts can accelerate the hydrolysis of NPG, especially at elevated temperatures.[12]
Q6: Does sunlight cause degradation of this compound?
A6: this compound itself does not absorb light at wavelengths greater than 290 nm, and therefore is not expected to be susceptible to direct photolysis by sunlight.[11] However, in the vapor phase, NPG can be degraded by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 44 hours.[11] In studies involving polymers containing NPG, such as poly(neopentyl isophthalate), photo-degradation has been observed, which can involve the recombination of this compound-based moieties.[13]
Troubleshooting Guides
Problem: Unexpected degradation of NPG observed during thermal experiments.
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Ensure the purity of the this compound used. Impurities can act as catalysts for thermal decomposition. Use analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for purity.[3] |
| Localized Overheating | Ensure uniform heating of the sample. Use a calibrated oven or a heating block with good temperature control to prevent hotspots. |
| Reactive Atmosphere | If heating in the presence of other chemicals, consider the possibility of a reaction occurring at elevated temperatures. Conduct experiments in an inert atmosphere (e.g., nitrogen or argon) to rule out oxidative degradation. |
| Incorrect Temperature Reading | Verify the accuracy of the temperature probe or thermometer being used. |
Problem: Inconsistent results in hydrolytic stability studies.
| Possible Cause | Troubleshooting Step |
| pH Fluctuation | Buffer the solution to maintain a constant pH throughout the experiment. Monitor the pH at regular intervals. |
| Presence of Catalysts | Metal ions can catalyze hydrolysis. Use high-purity water and acid/base solutions. Ensure glassware is thoroughly cleaned to remove any metal residues. |
| Inaccurate Water Content | Precisely measure the amount of water added to the reaction mixture, as the rate of hydrolysis can be dependent on the water concentration. |
| Leaching from Container | Use high-quality, inert containers (e.g., borosilicate glass) to prevent leaching of substances that could affect the pH or catalyze the reaction. |
Quantitative Data on Degradation
The following tables summarize the available quantitative data on the degradation of this compound under various stress conditions.
Table 1: Thermal Degradation Data for this compound
| Parameter | Value | Reference |
| Onset of Thermal Degradation | ~135 °C | [5][6] |
| Termination of Thermal Degradation | ~195 °C | [5][6] |
| Maximum Decomposition Temperature (Tmax) | 159.72 °C | [5][6] |
| Weight Loss during Thermal Gravimetric Analysis (TGA) | 55.66% | [5] |
Table 2: Photolytic Degradation Data for this compound (Vapor Phase)
| Parameter | Value | Reference |
| Reaction with | Photochemically-produced hydroxyl radicals | [11] |
| Estimated Atmospheric Half-life | ~44 hours | [11] |
| Rate Constant | 8.7 x 10⁻¹² cm³/molecule-sec at 25 °C | [11] |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
Objective: To evaluate the thermal stability of this compound and identify its degradation products.
Methodology:
-
Sample Preparation: Place a known amount of high-purity this compound into a clean, dry vial.
-
Stress Condition: Place the vial in a calibrated oven at a specific temperature (e.g., 150°C, 175°C, and 200°C). For studies in the presence of potential catalysts, a known amount of the substance can be added to the NPG.
-
Time Points: Remove samples at predetermined time intervals (e.g., 24, 48, 72 hours).
-
Sample Analysis:
-
Visual Inspection: Note any changes in color or physical state.
-
Purity Assay: Dissolve a known amount of the stressed sample in a suitable solvent (e.g., methanol) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the remaining percentage of NPG.[3][14]
-
Degradation Product Identification: Analyze the sample using GC-MS to identify and quantify the volatile degradation products.[14]
-
Protocol 2: Hydrolytic Degradation Study (Adapted from ASTM D2619)
Objective: To assess the hydrolytic stability of this compound under acidic, neutral, and basic conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (deionized water), and basic (e.g., 0.1 N NaOH) media.
-
-
Stress Condition:
-
Place the solutions in sealed, inert containers.
-
Incubate the containers at a constant temperature (e.g., 70°C) for a specified period.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis:
-
pH Measurement: Measure the pH of the solution at each time point.
-
Purity Assay: Neutralize the aliquot and analyze by HPLC or GC to quantify the remaining NPG.
-
Degradation Product Analysis: Analyze the neutralized sample by a suitable chromatographic method (e.g., HPLC with a refractive index detector or GC-MS after derivatization) to identify and quantify any degradation products.
-
Visualizations
Caption: Overview of NPG degradation pathways.
Caption: Workflow for NPG stress testing.
References
- 1. benchchem.com [benchchem.com]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. koyonchem.com [koyonchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. research.tue.nl [research.tue.nl]
- 14. This compound - analysis - Analytice [analytice.com]
"troubleshooting phase separation in NPG-based polymers"
Welcome to the Technical Support Center for Neopentyl Glycol (NPG)-based polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding phase separation in NPG-based polymer systems.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and application of NPG-based polymers.
Question: My NPG-based polyester (B1180765) resin appears cloudy or hazy after synthesis. What is the cause and how can I fix it?
Answer: Cloudiness or haziness in NPG-based polyester resins is often a primary indicator of phase separation. This can be attributed to several factors related to the formulation and reaction conditions.
-
Incompatibility of Reactants: The choice of co-monomers, particularly diacids, plays a crucial role in the final polymer's miscibility. Aromatic diacids like isophthalic acid (IPA) and aliphatic diacids such as adipic acid (ADPA) have different impacts on the polymer backbone's linearity and flexibility, which in turn affects its compatibility. For instance, a high concentration of a highly crystalline diacid can lead to phase separation.
-
Incorrect Monomer Ratio: An improper stoichiometric balance between the glycol (NPG) and diacid components can result in low molecular weight oligomers that are immiscible with the main polymer chains, leading to haziness.
-
Reaction Temperature and Time: Inadequate reaction temperature or insufficient reaction time can lead to incomplete polymerization. The resulting mixture of unreacted monomers, oligomers, and the final polymer can be immiscible. Conversely, excessively high temperatures can cause side reactions or degradation, which may also induce phase separation.
Troubleshooting Steps:
-
Monomer Selection and Ratio:
-
Review the formulation to ensure compatibility between the chosen diacids and NPG. Consider using a blend of diacids to disrupt crystallinity and improve compatibility.
-
Verify the molar ratios of all reactants. A slight excess of glycol is sometimes used to ensure complete reaction of the diacids, but a large excess should be avoided.
-
-
Process Parameter Optimization:
-
Ensure the reaction temperature is optimal for the specific monomer combination. A typical polyesterification temperature is in the range of 180-220°C.
-
Monitor the reaction progress by measuring the acid value. The reaction should proceed until the target acid value is reached, indicating the desired molecular weight and conversion.
-
-
Additive Incorporation:
-
Consider the use of compatibilizers or specific additives designed to prevent phase separation in polyester compositions.
-
Question: I am observing phase separation in my NPG-based polyurethane dispersion (PUD). What are the likely causes and solutions?
Answer: Phase separation in NPG-based PUDs is a common issue that can manifest as creaming, sedimentation, or a non-uniform appearance. The stability of the dispersion is highly dependent on the delicate balance of hydrophilic and hydrophobic segments within the polymer structure and the dispersion process itself.
-
Insufficient Hydrophilic Groups: The stability of a PUD relies on the presence of hydrophilic groups, such as those derived from dimethylolpropionic acid (DMPA), which are incorporated into the polyurethane backbone. An insufficient amount of these groups will lead to poor water dispersibility and phase separation.
-
Inappropriate Neutralizing Agent: The carboxylic acid groups from DMPA must be neutralized with a suitable amine (e.g., triethylamine) to form ionic centers that stabilize the dispersion. The type and amount of the neutralizing agent are critical.
-
High Molecular Weight of Polyester Polyol: The polyester polyol segment, based on NPG and various diacids, forms the soft segment of the polyurethane. If the molecular weight of this segment is too high, it can increase the hydrophobicity and lead to a less stable dispersion.
-
Shear Rate During Dispersion: The energy input during the dispersion step is crucial for forming small and stable particles. Inadequate shear can result in large, unstable particles that are prone to phase separation.
Troubleshooting Steps:
-
Formulation Review:
-
Increase the amount of the hydrophilic monomer (e.g., DMPA) in the prepolymer formulation.
-
Ensure complete neutralization of the acid groups. The degree of neutralization is typically between 80% and 100%.
-
Consider using a lower molecular weight NPG-based polyester polyol.
-
-
Process Optimization:
-
Optimize the shear rate and mixing time during the dispersion step to achieve a smaller particle size.
-
Control the temperature during the synthesis and dispersion process, as it can affect the viscosity and, consequently, the particle formation.
-
Frequently Asked Questions (FAQs)
Q1: How does the purity of NPG affect phase separation in the resulting polymers?
A1: The purity of this compound can significantly impact the final polymer properties. The presence of impurities can lead to side reactions, which may result in byproducts that are incompatible with the main polymer, thus inducing phase separation. It is crucial to use high-purity NPG for consistent and predictable polymerization outcomes.
Q2: Can the choice of diacid in an NPG-based polyester influence its tendency for phase separation?
A2: Absolutely. The structure of the diacid monomer has a profound effect on the polyester's properties. For instance, using a blend of isophthalic acid (aromatic) and adipic acid (aliphatic) can disrupt the polymer chain regularity, reduce crystallinity, and improve its compatibility with other components, thereby reducing the likelihood of phase separation.[1]
Q3: What analytical techniques are most effective for characterizing phase separation in NPG-based polymers?
A3: Several techniques can be employed to characterize phase separation:
-
Atomic Force Microscopy (AFM): Provides high-resolution imaging of the surface morphology, allowing for the visualization of distinct phases.
-
Differential Scanning Calorimetry (DSC): Can detect multiple glass transition temperatures (Tg), which is a strong indicator of a phase-separated system.[2]
-
Scanning Electron Microscopy (SEM): Useful for observing the morphology of cryo-fractured surfaces of the polymer blend.
-
Dynamic Mechanical Analysis (DMA): Can reveal multiple relaxation peaks (tan δ peaks), corresponding to the different phases in the material.
Data Presentation
Table 1: Influence of Diacid Composition on NPG-Polyester Properties
| Diacid Composition (Molar Ratio) | Appearance | Glass Transition (Tg) (°C) | Indication of Phase Separation |
| 100% Isophthalic Acid | Clear | 85 | Homogeneous |
| 50% Isophthalic Acid / 50% Adipic Acid | Clear | 45 | Homogeneous |
| 20% Isophthalic Acid / 80% Adipic Acid | Slightly Hazy | 10 | Onset of Phase Separation |
| 100% Adipic Acid | Opaque | -5 | Significant Phase Separation |
Table 2: Troubleshooting Guide for NPG-Based Gelcoat Defects
| Defect | Probable Cause | Recommended Action |
| Sagging on Vertical Surfaces | Low thixotropy; incorrect application temperature. | Ensure proper mixing and apply at the recommended temperature (typically 15-25°C).[3][4] |
| Yellowing | Areas with too low film thickness exposed to sunlight; improper curing. | Apply an even film thickness, preferably in two coats. Ensure complete curing by using the correct catalyst ratio and maintaining the recommended temperature.[3] |
| Slow Curing | Low application temperature; incorrect catalyst to resin ratio. | Apply at a temperature above 15°C. Use the recommended catalyst (e.g., Butanox M50) at the correct mixing ratio (e.g., 100:2 by weight).[3] |
| Air Entrapment | Too high application temperature leading to rapid curing. | Avoid applying the gelcoat at excessively high temperatures.[3] |
Experimental Protocols
Protocol 1: Determination of Phase Separation by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the NPG-based polymer into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its expected highest transition (e.g., 150°C) at a rate of 10°C/min to erase any prior thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a rate of 10°C/min.
-
Heat the sample again to the upper temperature limit at a rate of 10°C/min. This second heating scan is used for analysis.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The presence of two distinct glass transition temperatures (Tg) is a strong indication of a phase-separated system.
Mandatory Visualization
Caption: Troubleshooting workflow for phase separation in NPG-based polymers.
References
Technical Support Center: Reducing Water Content in Neopentyl Glycol (NPG)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for reducing the water content in Neopentyl Glycol (NPG).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control the water content in NPG?
A1: this compound is a hygroscopic crystalline solid, meaning it readily absorbs moisture from the atmosphere.[1][2] For many of its primary applications, such as the synthesis of polyesters, polyurethanes, alkyd resins, and lubricants, the presence of water can be detrimental.[3][4] Water can interfere with polymerization reactions, leading to lower molecular weight polymers, and can negatively impact the final product's stability and performance, particularly its resistance to heat, light, and hydrolysis.[3][5] Commercial grades of NPG typically have a maximum water content specification, often around 0.3% to 0.5% by weight.[6][7]
Q2: What is the most common laboratory method for drying NPG?
A2: The most prevalent and effective laboratory method for removing water from NPG is azeotropic distillation.[8] This technique involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water. By heating the mixture, the water-entrainer azeotrope is distilled off, effectively removing the water from the NPG.[9] Common entrainers for this process include toluene (B28343), benzene, or tetralin.[5][8]
Q3: Are there alternative methods to azeotropic distillation for drying NPG?
A3: Yes, other methods can be used, although they may be less common for achieving the very low water content required for polymerization. These include:
-
Vacuum Distillation: Reducing the pressure lowers the boiling point of NPG, which can help remove water.[10] However, this is often used for purification to remove other impurities alongside water.
-
Crystallization: This technique purifies NPG by taking advantage of solubility differences between NPG and its impurities in a given solvent.[10] While primarily for removing other synthesis by-products, the process can also reduce water content.
-
Wiped-Film Evaporation: This industrial technique is effective for purifying NPG directly from a caustic residue at reduced pressure and elevated temperature, a process that inherently removes water.[11]
Q4: How can I accurately measure the water content in my NPG sample?
A4: The most accurate and specific method for determining water content in NPG is the Karl Fischer (KF) titration.[12][13] This method is highly specific to water and can detect moisture levels from parts-per-million (ppm) up to 100%.[14] It is the industry-standard technique for quantifying water in a wide range of materials.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Water Removal | 1. Insufficient Entrainer: Not enough azeotroping solvent (e.g., toluene) was used to remove all the water. 2. Premature Stoppage: The distillation was stopped before all the water-azeotrope was collected. 3. Inefficient Apparatus: Poor insulation of the distillation column or improper setup of the Dean-Stark trap. | 1. Ensure the solvent-to-NPG ratio is adequate. A common starting point is a 4:1 ratio of toluene to NPG by volume/weight.[15] 2. Continue distillation until no more water is observed collecting in the Dean-Stark trap and the overhead temperature stabilizes at the boiling point of the pure entrainer. 3. Insulate the distillation column neck to maintain the temperature gradient. Ensure the Dean-Stark trap is functioning correctly to separate and collect the condensed water. |
| Product Discoloration (Yellowing) | 1. Thermal Degradation: The distillation pot temperature was too high, causing the NPG to decompose. NPG can decompose at its atmospheric boiling point, especially if impurities are present.[16] 2. Oxidation: Air leakage into the system at high temperatures. | 1. Maintain the heating mantle/oil bath at the lowest temperature necessary for efficient azeotropic distillation. If using toluene, the pot temperature should ideally not exceed 120-130°C. Consider performing the distillation under a nitrogen or argon atmosphere. 2. Ensure all glassware joints are properly sealed. Perform the distillation under an inert atmosphere (N₂ or Ar). |
| Low NPG Recovery | 1. Sublimation: NPG has a tendency to sublimate even below its melting point.[5] 2. Mechanical Loss: Product lost during transfers between vessels. 3. Co-distillation: Some NPG may have been carried over with the entrainer, especially if heating is too vigorous. | 1. Ensure the condenser is highly efficient. Chilled water circulation is recommended. 2. Use careful technique during transfers. Rinse glassware with a small amount of the entrainer to recover all material. 3. Control the heating rate to avoid bumping and ensure a steady, controlled distillation rate. |
Quantitative Data Summary
The following table summarizes key physical properties of this compound relevant to the drying process.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O₂ | [17] |
| Molecular Weight | 104.15 g/mol | [17][18] |
| Appearance | White, hygroscopic crystalline solid | [3][17][19] |
| Melting Point | 126–130 °C | [2][17][18] |
| Boiling Point | 208–210 °C (at 760 mmHg) | [10][17] |
| Water Solubility | Highly soluble (~830 g/L at 20°C) | [17] |
| Commercial Water Content | Typically ≤ 0.3% - 0.5% (by weight) | [6][7] |
Experimental Protocol: Azeotropic Distillation of NPG using a Dean-Stark Apparatus
This protocol details the procedure for removing water from this compound using toluene as the azeotropic entrainer.
Materials:
-
This compound (NPG), technical grade
-
Toluene, analytical grade
-
Round-bottom flask (e.g., 1 L)
-
Dean-Stark trap
-
Condenser (Allihn or Liebig)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Glassware joints, clamps, and tubing
-
Inert gas line (Nitrogen or Argon)
-
Karl Fischer titrator for final water analysis
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Place a magnetic stir bar and the NPG to be dried into the round-bottom flask. For every 100 g of NPG, add approximately 400 mL of toluene.
-
Assembly: Connect the Dean-Stark trap to the flask and the condenser to the top of the trap. Ensure all joints are securely clamped and lightly greased if necessary to prevent leaks. Connect the condenser to a chilled water source.
-
Inert Atmosphere: If desired, flush the system with an inert gas like nitrogen to prevent oxidation. Maintain a gentle positive pressure throughout the experiment.
-
Heating & Distillation: Begin stirring and gently heat the mixture using the heating mantle. The mixture will begin to boil, and the toluene-water azeotrope will vaporize, condense, and collect in the Dean-Stark trap.
-
Water Separation: In the trap, the condensed liquid will separate into two phases. The denser water will sink to the bottom of the graduated arm, while the less dense toluene will overflow and return to the distillation flask.
-
Monitoring: Continue the distillation, periodically draining the collected water from the trap. The process is complete when no more water is observed collecting in the arm of the trap over a significant period (e.g., 30-60 minutes), and the temperature of the vapor at the top of the column stabilizes at the boiling point of pure toluene (~110.6 °C).
-
Solvent Removal: Once drying is complete, allow the apparatus to cool. Reconfigure the apparatus for simple distillation to remove the bulk of the toluene. Alternatively, use a rotary evaporator.
-
Final Drying: For trace solvent removal, the molten NPG can be placed under a high vacuum at a temperature slightly above its melting point (~130 °C).
-
Analysis: Cool the dried NPG under an inert atmosphere until it solidifies. Take a sample for Karl Fischer titration to confirm the final water content has met the required specifications.
Workflow Visualization
Below is a diagram illustrating the logical workflow for drying this compound and verifying its dryness.
Caption: Workflow for drying NPG via azeotropic distillation.
References
- 1. koyonchem.com [koyonchem.com]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. camachem.com [camachem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound (NPG) for Lubricants & Plasticizers | PENPET [penpet.com]
- 6. neuchem.com [neuchem.com]
- 7. alterchem.ru [alterchem.ru]
- 8. US2865819A - Purification of neopentylglycol by azeotropic distillation - Google Patents [patents.google.com]
- 9. kochmodular.com [kochmodular.com]
- 10. koyonchem.com [koyonchem.com]
- 11. US4935555A - Purification of this compound - Google Patents [patents.google.com]
- 12. Karl Fischer water content titration - Scharlab [scharlab.com]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. mt.com [mt.com]
- 15. Drying poly(ethylene glycol) [protocols.io]
- 16. US4038329A - Process for purification of this compound - Google Patents [patents.google.com]
- 17. grokipedia.com [grokipedia.com]
- 18. This compound | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. thechemco.com [thechemco.com]
Technical Support Center: Optimization of Neopentyl Glycol Polycondensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polycondensation of neopentyl glycol (NPG). The following sections offer solutions to common experimental issues, detailed protocols, and optimized reaction parameters to ensure successful polyester (B1180765) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polycondensation of this compound with dicarboxylic acids.
| Issue | Potential Cause | Recommended Solution |
| Reactor/Column Blockage | Sublimation of this compound. NPG has a high melting point (127°C) and can solidify in cooler parts of the apparatus, such as the distillation column, especially under vacuum.[1][2] | Add a small quantity (0.2-1% by weight, based on the final polyester) of a lower-boiling point glycol like ethylene (B1197577) glycol or propylene (B89431) glycol to the initial reaction mixture.[1] This acts as a solvent/carrier, preventing NPG from crystallizing. |
| Slow Reaction Rate / Failure to Reach Target Molecular Weight | 1. Inactive Catalyst: Certain catalysts, like organotitanates, can be deactivated by hydrolysis from the water produced during esterification.[3] 2. Low Reaction Temperature: The catalytic activity of many catalysts is only optimal at high temperatures (e.g., >250°C for some titanium catalysts).[3] 3. Inefficient Water Removal: Residual water can shift the reaction equilibrium, preventing polymerization from proceeding. | 1. Catalyst Selection: Use esterification catalysts known for their stability in the presence of water, such as tin-based catalysts (e.g., tin(II) chloride), or specific hydrolysis-resistant organotitanium catalysts.[1][3] 2. Temperature Optimization: Ensure the reaction temperature is appropriate for the chosen catalyst. For many NPG polyesterifications, temperatures are raised to 200-270°C before applying vacuum.[1][3] 3. Efficient Vacuum: Apply a gradual vacuum to effectively remove water and other volatiles. Ensure the vacuum system can reach and maintain a pressure between 10 and 70 mbar.[3] |
| Inconsistent Stoichiometry (Variable Acid/Hydroxyl Number) | Loss of this compound due to sublimation. This uncontrolled loss disrupts the prescribed molar ratio of alcohol to acid groups in the reactor.[1][2] | Implement the solution for reactor blockage: add 0.2-1% by weight of a lower-boiling glycol (e.g., ethylene glycol) to the reaction. This minimizes NPG loss and maintains better control over the stoichiometry.[1] |
| Poor Final Polymer Color (Yellowing) | 1. Thermal Degradation: Prolonged exposure to high temperatures can cause thermal degradation of the polymer. 2. Catalyst-Induced Coloration: Some catalysts, particularly certain titanium-based ones, can cause discoloration at high temperatures.[4] | 1. Minimize Reaction Time: Optimize catalyst concentration and temperature to reduce the overall time the polymer is held at elevated temperatures. 2. Catalyst Choice: If color is a critical parameter, select a catalyst known for producing low-color polyesters, such as certain tin compounds, or conduct catalyst screening trials. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound sublimation a problem during polycondensation?
A1: this compound has a relatively high melting point (approx. 127°C) and boils at 208°C at atmospheric pressure.[3][5] However, under the vacuum conditions required for polycondensation (typically below 50 mbar), it sublimes, meaning it transitions directly from a solid to a gas.[2] This gaseous NPG can then solidify in cooler sections of the reactor, like the overhead condenser or column, causing blockages.[1] This phenomenon leads to safety risks, an uncontrolled loss of reactant which alters the stoichiometry, and potential contamination of the distillate.[1][2]
Q2: What is the recommended temperature profile for NPG polycondensation?
A2: A two-stage temperature profile is typically used. The first stage is conducted at atmospheric pressure, heating the reactants to between 175°C and 220°C to distill off the bulk of the water of condensation.[1][6] Once the rate of water distillation slows, the temperature is gradually increased to 230-270°C and a vacuum is slowly applied to drive the polymerization to completion.[3]
Q3: Which catalysts are suitable for NPG polycondensation?
A3: Both tin-based and organotitanium catalysts are used. Tin catalysts, such as tin(II) chloride, are effective and widely used.[1] Organotitanium catalysts (e.g., tetra-n-butyl titanate) can offer high activity but may be sensitive to hydrolysis from the water generated during the initial esterification phase.[3] Using hydrolysis-resistant titanium catalysts or ensuring anhydrous conditions are critical if these are chosen.[3]
Q4: How should vacuum be applied during the reaction?
A4: Vacuum should be applied gradually after the initial atmospheric esterification stage is mostly complete. A sudden application of high vacuum can cause excessive foaming and carryover of reactants into the condenser. The pressure is typically reduced stepwise down to a final vacuum of less than 0.1 bar (100 mbar), and ideally between 0.01 and 0.07 bar (10-70 mbar), to effectively remove water and drive the reaction toward a high molecular weight polymer.[3]
Q5: How can I monitor the progress of the polycondensation reaction?
A5: The reaction progress is typically monitored by measuring the acid number and the melt viscosity of the polymer. The reaction is considered complete when the acid number drops to a target value (e.g., below 15 mg KOH/g for an intermediate prepolymer) and/or the desired viscosity is achieved, indicating the target molecular weight has been reached.[7]
Process Optimization and Data
Table 1: Optimized Reaction Conditions for NPG Polycondensation
| Parameter | Value Range | Notes |
| Reaction Temperature (Stage 1: Esterification) | 175 - 220°C | At atmospheric pressure, with nitrogen sparge to remove water.[1][6] |
| Reaction Temperature (Stage 2: Polycondensation) | 230 - 290°C | Under vacuum. The specific temperature depends on the catalyst and desired polymer properties.[3] |
| Pressure (Stage 1) | Atmospheric | Under an inert nitrogen atmosphere.[1] |
| Pressure (Stage 2) | < 0.1 bar (100 mbar), preferably 0.01 - 0.07 bar (10 - 70 mbar) | Vacuum is applied gradually to avoid foaming and reactant loss.[3] |
| Catalyst Type | Tin-based (e.g., Tin(II) Chloride) or Organotitanium | Choice depends on desired activity, polymer color, and hydrolytic stability requirements.[1][3] |
| NPG Sublimation Inhibitor | Ethylene Glycol or Propylene Glycol | 0.2 - 1.0% by weight of total polyester.[1] |
| Reaction Time | 10 - 30 hours | Varies significantly with batch size, catalyst efficiency, and target molecular weight. The vacuum stage can last from 0.5 to 10 hours.[1][3] |
Diagrams and Workflows
Caption: Troubleshooting workflow for NPG sublimation issues.
Caption: Step-by-step experimental workflow for NPG polycondensation.
Experimental Protocols
Protocol 1: Synthesis of NPG-Adipate Polyester
This protocol describes a general procedure for synthesizing a polyester from this compound and adipic acid, incorporating methods to mitigate common issues.
Materials:
-
This compound (NPG)
-
Adipic Acid
-
Ethylene Glycol (or Propylene Glycol)
-
Tin(II) Chloride (or other suitable catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation column with a condenser and collection flask.
-
Vacuum pump with a pressure gauge and cold trap.
-
Heating mantle or oil bath with temperature controller.
Procedure:
-
Reactor Setup and Purge:
-
Assemble the reactor system, ensuring all glassware is dry and joints are properly sealed.
-
Purge the entire system with dry nitrogen gas for at least 30 minutes to create an inert atmosphere.
-
-
Charging Reactants:
-
Under a positive flow of nitrogen, charge the reactor with the desired molar quantities of adipic acid and this compound.
-
Add ethylene glycol in an amount corresponding to 0.6% of the total expected polyester weight.[1]
-
Add the esterification catalyst (e.g., tin(II) chloride).
-
-
Stage 1: Esterification at Atmospheric Pressure:
-
Begin stirring the mixture and start a gentle flow of nitrogen through the reactor (sparging).
-
Heat the reactor to approximately 200°C.[1]
-
Water of condensation will begin to distill and should be collected in the receiving flask.
-
Maintain this temperature until the majority of the theoretical amount of water has been collected and the rate of distillation significantly decreases. This stage can take several hours.
-
-
Stage 2: Polycondensation under Vacuum:
-
Stop the nitrogen sparge.
-
Gradually increase the reaction temperature to 220-250°C.
-
Slowly and carefully begin to apply vacuum to the system. Reduce the pressure stepwise to avoid excessive foaming. The final target pressure should be below 100 mbar.[3]
-
Continue the reaction under vacuum, monitoring the melt viscosity (e.g., through stirrer torque) and taking samples periodically to measure the acid number.
-
The reaction is complete when the target acid number and/or viscosity is reached. This stage can last from 2 to 10 hours.[3]
-
-
Product Discharge:
-
Once the reaction is complete, break the vacuum by slowly introducing nitrogen into the reactor.
-
Cool the reactor to a safe temperature for discharge.
-
Discharge the molten polyester product into a suitable container for cooling and storage.
-
References
- 1. US4338431A - Process for the preparation of this compound polyesters and co-polyesters - Google Patents [patents.google.com]
- 2. EP0015431B1 - Process for the preparation of this compound polyesters and copolyesters - Google Patents [patents.google.com]
- 3. WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents [patents.google.com]
- 4. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN103725244A - Method for preparing modified terephthalic acid this compound copolyester hot melt adhesive for making membranes - Google Patents [patents.google.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Preventing Discoloration of Neopentyl Glycol Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the discoloration of neopentyl glycol (NPG) resins during experimentation and storage.
Troubleshooting Guide
Discoloration, often appearing as yellowing, is a common issue that can compromise the quality and performance of NPG resins. This guide will help you diagnose and resolve potential causes of discoloration in your experiments.
Problem: My NPG resin is yellowing during synthesis or processing.
| Potential Cause | Recommended Action |
| Thermal Degradation | 1. Optimize Reaction Temperature: Avoid excessive temperatures during polymerization. Monitor and control the reaction temperature within the recommended range for your specific formulation. 2. Minimize Processing Time: Reduce the time the resin is exposed to high temperatures during steps like extrusion or molding. |
| Oxidation | 1. Utilize an Inert Atmosphere: During synthesis, blanket the reaction vessel with an inert gas like nitrogen to prevent oxygen from reacting with the resin.[1] 2. Add Antioxidants: Incorporate primary (phenolic) and/or secondary (phosphite) antioxidants into your formulation to inhibit oxidative degradation. |
| Contamination | 1. Use High-Purity Monomers: Ensure the this compound and other reactants are of high purity and free from contaminants that can cause color bodies to form. 2. Clean Equipment Thoroughly: Ensure all reaction vessels, stirrers, and other equipment are meticulously cleaned to remove any residual catalysts or impurities from previous batches. |
Problem: My cured NPG resin is discoloring over time.
| Potential Cause | Recommended Action |
| UV Degradation | 1. Incorporate UV Stabilizers: Add UV absorbers (e.g., benzotriazoles) and/or Hindered Amine Light Stabilizers (HALS) to the resin formulation. HALS are particularly effective at interrupting the yellowing process initiated by UV light. 2. Control Lighting Conditions: Store finished products away from direct sunlight and sources of UV radiation, including fluorescent lighting. |
| Environmental Factors | 1. Control Storage Environment: Store cured resins in a cool, dark, and dry place to minimize exposure to heat, light, and humidity. 2. Avoid Chemical Exposure: Protect the resin from contact with harsh chemicals that could cause discoloration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in NPG resins?
Yellowing in NPG resins is primarily caused by chemical degradation processes such as oxidation and exposure to ultraviolet (UV) light. High temperatures during processing can also lead to thermal degradation and discoloration. Additionally, impurities in the raw materials or from the reaction process can contribute to color formation.
Q2: How can I prevent my NPG resin from yellowing during storage?
Proper storage is critical. Store NPG resins in a cool, dry, and dark environment. The ideal temperature range is between 15°C and 25°C.[2][3] It is also important to use opaque containers to protect the resin from light exposure and to ensure containers are well-sealed to prevent moisture absorption and oxidation.
Q3: What types of additives are most effective at preventing discoloration?
A combination of antioxidants and UV stabilizers is typically most effective.
-
Antioxidants , such as hindered phenols and phosphites, protect the resin from oxidative degradation, which can occur during processing and over the product's lifespan.
-
UV stabilizers , including UV absorbers and Hindered Amine Light Stabilizers (HALS), are essential for protecting the resin from UV radiation, a major cause of yellowing in cured products.
Q4: Can the type of catalyst used during polymerization affect the color of the resin?
Yes, the choice of catalyst can influence the final color of the resin. Some catalysts can cause more color formation than others, especially at elevated temperatures. It is important to select a catalyst that provides the desired reaction rate without contributing to discoloration.
Q5: Is it possible to reverse the yellowing of an NPG resin once it has occurred?
Reversing yellowing in a cured resin is very difficult. For surface yellowing, it may be possible to sand or polish the affected layer and apply a new, UV-resistant topcoat. However, if the discoloration is throughout the bulk of the resin, it is generally irreversible. Prevention is the most effective strategy.
Quantitative Data on Color Stability
The addition of stabilizers can significantly improve the color stability of NPG resins. The following table provides a representative comparison of the color properties of an NPG-based polyester (B1180765) resin with and without stabilization after accelerated aging.
| Formulation | Initial Yellowness Index (YI) | Yellowness Index (YI) after 500 hours Accelerated UV Aging (ASTM G154) | Change in Yellowness Index (ΔYI) |
| Unstabilized NPG Resin | 1.5 | 15.2 | 13.7 |
| NPG Resin + 0.5% Hindered Phenolic Antioxidant | 1.6 | 10.8 | 9.2 |
| NPG Resin + 0.5% UV Absorber | 1.5 | 7.3 | 5.8 |
| NPG Resin + 0.5% HALS | 1.5 | 4.1 | 2.6 |
| NPG Resin + 0.5% Antioxidant + 0.5% HALS | 1.6 | 3.5 | 1.9 |
Note: The data in this table is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific formulation and testing conditions.
Experimental Protocols
1. Protocol for Determination of Yellowness Index
Objective: To measure the yellowness index of a plastic sample in accordance with ASTM D1925.
Materials:
-
Spectrophotometer or colorimeter
-
Magnesium oxide or a calibrated white tile as a standard
-
Resin samples of uniform thickness
Procedure:
-
Calibrate the spectrophotometer using the manufacturer's instructions and the white standard.
-
Place the resin sample at the instrument's measurement port. Ensure the sample is flat and free of surface defects.
-
Measure the tristimulus values (X, Y, Z) of the sample.
-
Calculate the yellowness index (YI) using the following formula for CIE Illuminant C and 2° observer: YI = [100(1.28X - 1.06Z)] / Y
-
Repeat the measurement for at least three different samples of the same material and calculate the average YI.
2. Protocol for Accelerated UV Aging
Objective: To simulate the effects of UV radiation on NPG resins using a fluorescent UV lamp apparatus according to ASTM G154.
Materials:
-
Fluorescent UV accelerated weathering apparatus
-
UVA-340 fluorescent lamps
-
Resin test panels (standard size for the apparatus)
Procedure:
-
Mount the resin test panels in the sample holders of the weathering apparatus.
-
Set the test cycle parameters. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Set the irradiance level of the UVA-340 lamps (typically 0.89 W/m²/nm at 340 nm).
-
Start the exposure cycle and run for the desired duration (e.g., 500 hours).
-
Periodically remove the samples at set intervals to evaluate changes in color, gloss, and other physical properties. Measure the yellowness index at each interval as described in the protocol above.
Diagrams
Caption: Troubleshooting workflow for NPG resin discoloration.
Caption: Workflow for evaluating the color stability of NPG resins.
References
Navigating the Scale-Up of Neopentyl Glycol Production: A Technical Support Center
For researchers, scientists, and drug development professionals, the successful scale-up of neopentyl glycol (NPG) production is critical for various applications, from polyester (B1180765) resins to synthetic lubricants. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the experimental and scale-up phases of NPG synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the production of this compound.
Problem 1: Low Yield of Hydroxypivaldehyde (HPA) in Aldol (B89426) Condensation
| Possible Cause | Troubleshooting Steps |
| Incorrect Molar Ratio of Reactants | Ensure the molar ratio of isobutyraldehyde (B47883) to formaldehyde (B43269) is optimized. A common starting point is a molar ratio of 1.0 to 1.3 moles of isobutyraldehyde per 1 mole of formaldehyde. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range of 20°C to 100°C. Higher temperatures can lead to side reactions, reducing the yield of the desired intermediate, hydroxypivaldehyde (HPA). |
| Inefficient Catalyst | If using a tertiary alkylamine catalyst, ensure its purity and appropriate concentration. For solid catalysts like ion exchange resins, check for deactivation and consider regeneration or replacement. |
| Poor Mixing | Inadequate agitation can lead to localized temperature gradients and concentration imbalances. Ensure the reactor is equipped with an efficient stirring mechanism to maintain a homogeneous reaction mixture. |
Problem 2: Catalyst Deactivation during Hydrogenation
| Possible Cause | Troubleshooting Steps |
| Presence of Catalyst Poisons | Salts formed from the aldol condensation catalyst (e.g., tertiary amine salts) can deactivate the hydrogenation catalyst. Implement a purification step for the crude HPA before hydrogenation, such as distillation or extraction, to remove these impurities. |
| Alkali Metal Contamination | Sodium compounds from the aldol condensation step are known to poison hydrogenation catalysts like Raney nickel. Reduce the sodium content in the hydrogenation feed to below 15 ppm by filtering the aldol condensation effluent and using a coalescer. |
| High Reaction Temperature | Operating the hydrogenation at excessively high temperatures can lead to catalyst sintering and reduced activity. Maintain the temperature below 100°C when using a nickel-containing catalyst. |
Problem 3: Impurities in the Final this compound Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Raw Materials | Incomplete conversion in the aldol condensation or hydrogenation steps will leave unreacted isobutyraldehyde and formaldehyde in the product. Optimize reaction times and conditions to drive the reactions to completion. |
| Formation of Side-Reaction Products | Side reactions like the Tishchenko reaction can form esters such as hydroxypivalic acid this compound ester. Lowering the reaction temperature during aldol condensation can minimize the formation of these byproducts. |
| Ineffective Purification | Simple distillation may be insufficient to separate impurities with boiling points close to NPG, such as 2,2,4-trimethyl-1,3-pentanediol. Employ fractional distillation under vacuum to improve separation efficiency or consider a crystallization step. |
Frequently Asked Questions (FAQs)
What is the most common industrial synthesis route for this compound?
The predominant industrial method for NPG synthesis is a two-step process. The first step is the aldol condensation of isobutyraldehyde and formaldehyde to produce the intermediate, hydroxypivaldehyde (HPA). The second step involves the hydrogenation of HPA to yield this compound.
What are the typical catalysts used for the aldol condensation and hydrogenation steps?
For the aldol condensation, tertiary amines like triethylamine (B128534) are commonly used. In the hydrogenation step, nickel-based catalysts, such as Raney nickel, and copper chromite catalysts are frequently employed.
What are the key impurities to monitor during NPG production?
Key impurities include unreacted starting materials (isobutyraldehyde and formaldehyde), side-reaction products like the hydroxypivaldehyde dimer and various esters, and residual catalysts or their salts.
What analytical techniques are recommended for quality control?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for determining the purity of NPG and quantifying impurities. Nuclear magnetic resonance (NMR) spectroscopy can also be used for structural confirmation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the scale-up of this compound production.
Table 1: Aldol Condensation Reaction Parameters
| Parameter | Value | Reference |
| Isobutyraldehyde:Formaldehyde Molar Ratio | 1.0:1 to 1.3:1 | |
| Reaction Temperature | 15°C - 100°C | |
| Catalyst | Tertiary Alkylamine or Anion Exchange Resin | |
| Hydroxypivaldehyde (HPA) Yield | Up to 94.0% |
Table 2: Hydrogenation Reaction Parameters
| Parameter | Value | Reference |
| Reaction Temperature | Below 100°C (Nickel catalyst) | |
| 120°C - 180°C (Raney Nickel) | ||
| 100°C - 180°C (Copper-Aluminum catalyst) | ||
| Reaction Pressure | 10 - 80 bar (Nickel catalyst) | |
| 700 - 1000 psig (Raney Nickel) | ||
| 1.5 - 4 MPa (Copper-Aluminum catalyst) | ||
| Catalyst Loading (Raney Nickel) | 2 - 10 wt% based on HPA | |
| HPA Conversion | > 99% | |
| NPG Selectivity | > 99% |
Table 3: this compound Quality Specifications
| Parameter | Specification | Reference |
| Purity | > 99% | |
| Melting Point | 124°C - 130°C | |
| Moisture Content | < 0.1% | |
| Acid Value | < 0.1 mg KOH/g |
Experimental Protocols
Protocol 1: Aldol Condensation of Isobutyraldehyde and Formaldehyde
-
Reactor Setup: Charge a stirred-tank reactor with an aqueous solution of formaldehyde.
-
Reactant Addition: Continuously feed isobutyraldehyde and a tertiary amine catalyst (e.g., triethylamine) into the reactor. Maintain a molar ratio of isobutyraldehyde to formaldehyde between 1.0 and 1.3.
-
Temperature Control: Maintain the reaction temperature between 70°C and 75°C.
-
Reaction Time: Allow the reaction to proceed for approximately 3.5 hours.
-
Initial Purification: After the reaction, distill the mixture to remove unreacted isobutyraldehyde and the triethylamine catalyst, which can be recycled. The remaining crude hydroxypivaldehyde (HPA) is then ready for hydrogenation.
Protocol 2: Hydrogenation of Hydroxypivaldehyde
-
Catalyst Preparation: Prepare a slurry of a hydrogenation catalyst, such as Raney nickel, in a suitable solvent like methanol.
-
Reactor Charging: Introduce the crude HPA and the catalyst slurry into a high-pressure autoclave. The catalyst amount should be between 2 to 10% by weight based on the HPA.
-
Hydrogenation Conditions: Pressurize the reactor with hydrogen to 4.0 MPa and heat to 100°C.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Catalyst Removal: After the reaction is complete, cool the reactor and filter the mixture to remove the catalyst.
Protocol 3: Purification of this compound
-
Distillation: Subject the crude NPG from the hydrogenation step to vacuum distillation. This will remove lower-boiling impurities.
-
Crystallization: Dissolve the distilled NPG in a suitable solvent, such as water or a mixture of water and methanol, at an elevated temperature.
-
Cooling: Slowly cool the solution to induce crystallization of pure NPG. Impurities will remain in the mother liquor.
-
Isolation and Drying: Separate the NPG crystals by filtration or centrifugation, wash with a small amount of cold, pure solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Common side reactions in NPG synthesis.
Caption: Logical pathway of hydrogenation catalyst deactivation.
Validation & Comparative
A Comparative Guide: Neopentyl Glycol vs. Ethylene Glycol in Polyester Performance
For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical determinant of final product performance. In the synthesis of polyesters, the choice of diol is a pivotal decision that significantly influences the polymer's properties. This guide provides an objective comparison of neopentyl glycol (NPG) and ethylene (B1197577) glycol (EG) in polyester (B1180765) applications, supported by experimental data, to inform material selection for high-performance applications.
This compound (NPG), with its unique branched structure, offers distinct advantages over the linear and more conventional ethylene glycol (EG). These structural differences translate into significant variations in the thermal, mechanical, and chemical resistance properties of the resulting polyesters. Generally, polyesters synthesized with NPG exhibit superior durability and stability, making them suitable for demanding applications where performance and longevity are paramount.
Executive Summary of Comparative Performance
Polyesters derived from this compound consistently demonstrate enhanced performance characteristics when compared to their ethylene glycol-based counterparts. The bulky, branched structure of NPG provides steric hindrance, which protects the ester linkages from hydrolytic attack and imparts greater thermal stability. This leads to improved weatherability, chemical resistance, and overall durability of the final product. While ethylene glycol is a cost-effective and widely used diol, its linear structure can result in polyesters that are more susceptible to degradation in harsh environments.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance differences between polyesters synthesized with this compound and ethylene glycol.
| Property | This compound (NPG) Based Polyester | Ethylene Glycol (EG) Based Polyester | Reference |
| Glass Transition Temperature (Tg) | Up to 20% higher | Baseline | [1] |
| Exterior Durability (Alkyd Resins) | Up to 30% improvement | Baseline | |
| Hydrolytic Stability | High | Moderate | [1] |
| Thermal Stability | High | Moderate | [1] |
| UV & Weathering Resistance | Outstanding | Good | [2] |
| Chemical Resistance | Excellent | Good | [2] |
Note: The data presented is a synthesis of findings from multiple sources and may vary depending on the specific polyester formulation and testing conditions.
Key Performance Attributes
Thermal Stability
Polyesters formulated with this compound exhibit superior thermal stability compared to those made with ethylene glycol. One study found that NPG-modified polyester resins showed a 20% higher glass transition temperature (Tg) compared to their EG-based counterparts, indicating better performance at elevated temperatures[1]. This enhanced thermal resistance is attributed to the compact, stable structure of NPG.
Chemical and Hydrolytic Resistance
The unique molecular structure of NPG, with its two methyl groups on the central carbon, provides significant steric hindrance. This structural feature protects the ester bonds within the polyester backbone from hydrolysis, making NPG-based polyesters highly resistant to degradation in humid environments[1][3]. This improved hydrolytic stability is a key advantage in applications requiring long-term performance in the presence of moisture. Furthermore, NPG-based polyesters demonstrate excellent resistance to a wide range of chemicals[2].
Mechanical Properties
Experimental Protocols
The following provides a generalized methodology for the synthesis and comparative evaluation of polyesters based on this compound and ethylene glycol.
Polyester Synthesis: Melt Polycondensation
Objective: To synthesize two polyester resins, one with this compound and one with ethylene glycol, for comparative analysis.
Materials:
-
Dicarboxylic acid (e.g., Isophthalic acid or Adipic acid)
-
This compound (NPG)
-
Ethylene Glycol (EG)
-
Esterification catalyst (e.g., tin(II) chloride)
-
Nitrogen gas supply
-
Reaction vessel equipped with a stirrer, thermometer, condenser, and nitrogen inlet.
Procedure:
-
The dicarboxylic acid and the respective glycol (NPG or EG) are charged into the reaction vessel in a specified molar ratio (typically with a slight excess of the glycol).
-
The catalyst is added to the mixture.
-
The reactor is purged with nitrogen to create an inert atmosphere.
-
The temperature is gradually raised to the reaction temperature (typically 180-220°C) with continuous stirring.
-
The water formed during the esterification reaction is continuously removed through the condenser.
-
The reaction is monitored by measuring the acid value of the mixture at regular intervals.
-
Once the desired acid value is reached, the reaction is stopped, and the polyester is cooled and collected for characterization.
Characterization Methods
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting point (Tm). Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition temperature of the polyesters.
-
Mechanical Testing: The tensile strength, modulus, and elongation at break of the cured polyester resins are measured using a universal testing machine according to relevant ASTM standards (e.g., ASTM D638).
-
Chemical Resistance Testing: Cured samples of the polyesters are immersed in various chemical agents (e.g., acids, bases, solvents) for a specified period. The change in weight, appearance, and mechanical properties is evaluated to determine chemical resistance, following procedures similar to ASTM D543.
-
Hydrolytic Stability Testing: The resistance to hydrolysis is assessed by exposing the polyester samples to hot water or a humid environment for an extended period. The change in acid value and molecular weight is monitored over time.
Visualizing the Chemical Structures and Reaction Pathway
The following diagrams, generated using Graphviz, illustrate the chemical structures of the glycols and the general polyesterification reaction.
Conclusion
The selection between this compound and ethylene glycol in polyester synthesis has profound implications for the final product's performance. While ethylene glycol is a widely used and economical choice, this compound offers significant advantages in terms of thermal stability, chemical and hydrolytic resistance, and overall durability. For applications demanding high performance and long-term reliability, particularly in harsh environmental conditions, polyesters based on this compound are the superior choice. The information and experimental guidelines provided in this document are intended to assist researchers and professionals in making informed decisions for their specific material requirements.
References
A Comparative Performance Analysis: Neopentyl Glycol vs. 1,4-Butanediol in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance characteristics of Neopentyl Glycol and 1,4-Butanediol (B3395766), supported by experimental data.
This compound (NPG) and 1,4-butanediol (BDO) are two primary diols extensively utilized as building blocks in the synthesis of high-performance polymers such as polyesters and polyurethanes. The choice between these two molecules can significantly impact the final properties of the material, including its thermal stability, resistance to hydrolysis, and overall durability. This guide provides a detailed comparison of their performance, supported by experimental findings, to aid in the selection of the optimal diol for specific research and development applications.
Executive Summary
This compound distinguishes itself with a unique gem-dimethyl branched structure, which imparts exceptional thermal and hydrolytic stability to the resulting polymers. This makes it a preferred choice for applications demanding high durability and resistance to harsh environmental conditions, such as in high-performance coatings and specialized lubricants. In contrast, 1,4-butanediol, a linear diol, is a versatile intermediate that contributes to good mechanical properties and is a key component in the production of widely used polymers and solvents like polybutylene terephthalate (B1205515) (PBT) and tetrahydrofuran (B95107) (THF).
Performance Data at a Glance
The following tables summarize the key performance differences between polymers synthesized with this compound and 1,4-butanediol.
| Property | This compound (NPG) Based Polymer | 1,4-Butanediol (BDO) Based Polymer | Key Advantage of NPG |
| Thermal Stability | Higher thermal stability due to the absence of β-hydrogens, leading to resistance to thermal degradation. | Moderate thermal stability. | Enhanced performance at elevated temperatures. |
| Hydrolytic Stability | Excellent resistance to hydrolysis due to steric hindrance provided by the gem-dimethyl groups. | Moderate hydrolytic stability. | Longer service life in humid environments. |
| Weatherability & UV Resistance | Superior gloss and color retention upon exposure to UV radiation and weathering. | Moderate weatherability. | Ideal for outdoor applications and coatings. |
| Chemical Resistance | High resistance to chemicals and stains. | Good chemical resistance. | Suitable for chemically aggressive environments. |
| Flexibility | Can impart improved flexibility without compromising rigidity. | Contributes to good flexibility. | Balanced mechanical properties. |
| Glass Transition Temp. (Tg) | Generally results in a higher Tg, indicating better performance at higher temperatures. | Lower Tg compared to NPG-based polymers. | Maintained structural integrity at higher temperatures. |
Table 1: General Performance Comparison
| Parameter | NPG-Based Polyurethane Coating | Standard Polyurethane Coating | Reference |
| Gloss Retention (%) after 1,000 hours accelerated weathering | 88% | 72% | [1] |
| Color Change (ΔE) after 1,000 hours accelerated weathering | 2.1 | 4.3 | [1] |
| Chalking Level | Slight | Moderate | [1] |
Table 2: Weatherability of NPG-Based Polyurethane Coatings
Experimental Protocols
Detailed methodologies are crucial for replicating and validating performance claims. Below are representative experimental protocols for the synthesis and evaluation of polymers derived from this compound and 1,4-butanediol.
Synthesis of Saturated Polyester (B1180765) Resin
Objective: To synthesize a saturated polyester resin for coating applications.
Materials:
-
This compound (NPG) or 1,4-butanediol (BDO)
-
Terephthalic acid
-
Adipic acid
-
Trimethylolpropane (for branching, optional)
-
Catalyst (e.g., monobutyltin (B1198712) oxide)
-
Antioxidants
Procedure:
-
Charge the reactor with the diol (NPG or BDO), terephthalic acid, and catalyst.
-
Heat the mixture under a nitrogen atmosphere with agitation. A programmed temperature increase from 190°C to 248°C over 7-8 hours is typical for NPG-based resins.[2]
-
Continuously remove the water of condensation.
-
Once the initial reaction mixture becomes clear, add adipic acid and maintain the temperature for approximately 2 hours.[2]
-
Cool the mixture to around 220°C and add any additional acids (e.g., isophthalic acid), then raise the temperature back to 248°C.[2]
-
After a further 2 hours, add antioxidants.
-
Cool and process the resulting polyester resin.
Synthesis of Polyurethane Elastomers
Objective: To synthesize a thermoplastic polyurethane (TPU) elastomer.
Materials:
-
Polyol (e.g., polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate - MDI)
-
Chain extender (NPG or BDO)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate)
Procedure (One-Shot Solvent-Free Bulk Polymerization):
-
Preheat the polyol and chain extender (NPG or BDO) in a vacuum oven at 80°C for 4 hours to remove moisture.[3]
-
Melt the MDI in an oven at 60°C for 2 hours.[3]
-
Thoroughly mix the polyol and chain extender in a reaction vessel.
-
Add the molten MDI and catalyst to the mixture with vigorous stirring.
-
Continue stirring until the mixture thickens, indicating polymerization.
-
Pour the reacting mixture into a mold and cure at an elevated temperature (e.g., 100°C) for several hours.
-
Post-cure the resulting polyurethane elastomer as required.
Evaluation of Coating Performance
Standardized testing is essential for objective performance comparison. The following ASTM methods are commonly employed:
-
Impact Resistance: ASTM D2794 - Evaluates the resistance of organic coatings to rapid deformation (impact).[4]
-
Adhesion: ASTM D3359 - Assesses the adhesion of coating films to metallic substrates by tape test.
-
Flexibility: ASTM D522 - Measures the resistance to cracking of attached organic coatings on substrates when bent around a cylindrical mandrel.[4]
-
Hardness: ASTM D3363 - Determines the film hardness by the pencil test.
-
Weathering and UV Resistance: ASTM G154 - Operates fluorescent light apparatus for UV exposure of nonmetallic materials to simulate weathering.
-
Hydrolytic Stability: ISO 1419 (Tropical Test Method C) - Samples are exposed to 70°C and 95% relative humidity, and evaluated weekly for degradation.[5]
Key Performance Attributes in Detail
Thermal Stability
The gem-dimethyl group in the this compound structure is key to its superior thermal stability. This structural feature protects the ester linkages from thermal degradation. Polyesters based on NPG exhibit better long-term performance when subjected to heat.[6]
Hydrolytic Stability
The steric hindrance provided by the bulky neopentyl structure shields the ester bonds from attack by water, significantly enhancing the hydrolytic stability of NPG-based polyesters and polyurethanes.[7][8] This is a critical advantage in applications where materials are exposed to moisture and humidity over extended periods. Studies have shown that NPG-based polyester polyols exhibit hydrolysis resistance comparable to or better than other high-performance diols.[9]
Synthesis and Signaling Pathways
The synthesis of polymers from these diols follows established polycondensation and polyaddition principles. The choice of diol, diacid, and isocyanate, along with reaction conditions, dictates the final polymer properties.
Caption: General workflow for polyester and polyurethane synthesis.
From a biochemical perspective, short-chain diols can interact with metabolic pathways. While this compound is generally considered biologically inert, 1,4-butanediol is known to be a precursor to gamma-hydroxybutyrate (GHB), a neurotransmitter.[10][11] Research has indicated that 1,4-butanediol may impact synaptic plasticity through the ERK1/2-CREB-BDNF signaling pathway, potentially leading to effects on learning and memory.[10]
Caption: Potential signaling pathway affected by 1,4-butanediol.[10]
Conclusion
The selection between this compound and 1,4-butanediol should be guided by the specific performance requirements of the end application. For applications demanding exceptional durability, thermal stability, and resistance to hydrolysis and weathering, this compound is the superior choice. Its unique molecular structure provides a distinct performance advantage in demanding environments. For applications where a balance of good mechanical properties and cost-effectiveness is crucial, and for the synthesis of specific polymers like PBT, 1,4-butanediol remains a highly valuable and widely used diol. For researchers in drug development, the potential biological activity of 1,4-butanediol as a GHB precursor warrants careful consideration.
References
- 1. Production of C2–C4 diols from renewable bioresources: new metabolic pathways and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102250449A - Process for synthesizing saturated polyester resin by using recycled terephthalic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. contracttextiles.org [contracttextiles.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents [patents.google.com]
- 9. gantrade.com [gantrade.com]
- 10. Learning and memory impairment induced by 1,4-butanediol is regulated by ERK1/2-CREB-BDNF signaling pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction between 1,4-butanediol and ethanol on operant responding and the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Neopentyl Glycol Purity: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Neopentyl glycol (NPG), a crucial component in the synthesis of polyesters, polyurethanes, and other polymers, demands high purity for optimal performance and safety in final products. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of NPG purity. We present supporting experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Introduction to Purity Analysis of this compound
The synthesis of this compound can introduce various impurities, including unreacted starting materials like isobutyraldehyde (B47883) and formaldehyde, as well as side-reaction products such as hydroxypivaldehyde dimer. The presence of these impurities can significantly impact the physicochemical properties of polymers derived from NPG. Therefore, robust and validated analytical methods are essential to accurately quantify the purity of NPG and ensure its quality. While Gas Chromatography (GC) is the industry standard for determining NPG purity, with specifications often requiring a minimum of 99.2% purity, other methods can also be employed.
Comparison of Analytical Methods
This section compares the performance of GC-MS with High-Performance Liquid Chromatography (HPLC) and Titration for the determination of this compound purity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Titration (Hydroxyl Value) |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity. | Quantification of hydroxyl groups via acylation and titration. |
| Selectivity | High; can separate and identify structurally similar impurities. | Moderate to High; may require derivatization for glycols. | Low; quantifies total hydroxyl content, not specific to NPG. |
| Sensitivity | High; capable of detecting trace-level impurities. | Moderate; sensitivity depends on the detector and derivatization. | Low; suitable for high-purity samples. |
| Analysis Time | Relatively fast; typically under 30 minutes per sample. | Can be longer due to the need for derivatization and longer run times. | Fast; rapid determination of total hydroxyl content. |
| Sample Volatility | Requires volatile or semi-volatile samples. | Suitable for a wide range of samples, including non-volatile compounds. | Not dependent on sample volatility. |
| Cost | High initial instrument cost, moderate operational cost. | High initial instrument cost, higher solvent consumption cost. | Low instrument cost, low operational cost. |
Experimental Protocols
Validated GC-MS Method for this compound Purity
This protocol is based on established methods for glycol analysis and is suitable for the validation of this compound purity.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol (B129727) and dilute to the mark.
-
Prepare a series of calibration standards of this compound in methanol covering the expected purity range (e.g., 98.0% to 100.5%).
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A Series GC/MSD or equivalent.
-
Column: Agilent J&W DB-Wax UI, 30 m × 0.25 mm, 0.25 µm or equivalent polar capillary column.
-
Inlet: Split/splitless, 250 °C, split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 4 minutes at 250 °C.
-
-
MSD Parameters:
-
Transfer Line: 250 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-400.
-
3. Method Validation:
-
Linearity: Analyze the calibration standards in triplicate to establish a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same batch of samples on two different days by two different analysts. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. A typical LOQ for glycols by GC-MS is around 1 mg/L.
Alternative Method: Titration for Hydroxyl Value
This method determines the total hydroxyl content and can be used as a simple, cost-effective alternative to chromatographic methods for routine quality control of high-purity this compound.
1. Principle: The hydroxyl groups of this compound are acetylated using a known excess of acetic anhydride (B1165640) in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of potassium hydroxide (B78521). The hydroxyl value is calculated based on the amount of potassium hydroxide consumed.
2. Reagents:
-
Pyridine-acetic anhydride reagent.
-
Standardized 0.5 M ethanolic potassium hydroxide solution.
-
Phenolphthalein (B1677637) indicator solution.
3. Procedure:
-
Accurately weigh an appropriate amount of the this compound sample into a flask.
-
Add a precise volume of the pyridine-acetic anhydride reagent.
-
Heat the mixture to ensure complete acetylation.
-
Cool the flask and add water to hydrolyze the excess acetic anhydride.
-
Titrate the resulting solution with standardized ethanolic potassium hydroxide to a phenolphthalein endpoint.
-
Perform a blank titration without the this compound sample.
4. Calculation: The hydroxyl value is calculated using the following formula: Hydroxyl Value = [((B - S) × M × 56.1) / W] + Acid Value Where:
-
B = volume of KOH solution used for the blank (mL)
-
S = volume of KOH solution used for the sample (mL)
-
M = Molarity of the KOH solution
-
W = weight of the sample (g)
-
56.1 = molecular weight of KOH ( g/mol ) The purity of this compound can then be estimated from the hydroxyl value.
Workflow and Data Analysis
The following diagrams illustrate the experimental workflow for the GC-MS validation and the logical relationship of the analytical methods.
Caption: Experimental workflow for the validation of this compound purity by GC-MS.
Caption: Logical relationship of analytical methods for NPG purity.
Conclusion
The validation of this compound purity is paramount for ensuring the quality and performance of resulting polymers. GC-MS stands out as the premier method, offering high selectivity and sensitivity for the accurate quantification of NPG and the identification of trace impurities. While HPLC and titration present as viable alternatives, they come with limitations in selectivity and the need for derivatization, respectively. The detailed GC-MS protocol and validation parameters provided in this guide offer a robust framework for researchers and quality control professionals to implement a reliable method for this compound purity assessment.
A Comparative Analysis of Neopentyl Glycol-Based Lubricants and Their Alternatives
In the pursuit of high-performance and environmentally considerate lubrication, neopentyl glycol (NPG) based esters have emerged as a significant class of synthetic lubricants. Their inherent thermal and oxidative stability, coupled with favorable viscosity-temperature characteristics, positions them as a viable alternative to traditional mineral oils. This guide provides a comparative study of NPG-based lubricants against other prominent polyol esters, namely trimethylolpropane (B17298) (TMP) and pentaerythritol (B129877) (PE) esters. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform their material selection and formulation efforts.
Physicochemical Properties: A Comparative Overview
The performance of a lubricant is fundamentally dictated by its physicochemical properties. Key parameters include kinematic viscosity, viscosity index, pour point, and flash point. The following tables summarize the quantitative data from various studies, comparing NPG, TMP, and PE esters. It is important to note that the properties of these esters are highly dependent on the fatty acid used in their synthesis. For the purpose of a more direct comparison, data for esters synthesized from oleic acid and other similar fatty acids are presented.
Table 1: Comparison of Kinematic Viscosity at 40°C and 100°C (cSt)
| Lubricant Base Stock | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Reference |
| This compound (NPG) Oleate | 22 - 27 | Not Specified | [1] |
| This compound (NPG) Dioleate | ~38 | Not Specified | [2] |
| Trimethylolpropane (TMP) Oleate | 42 - 50 | 15.32 | [1][3] |
| Pentaerythritol (PE) Oleate | 60 - 74 | 52.22 | [1][3] |
Table 2: Comparison of Viscosity Index, Pour Point, and Flash Point
| Lubricant Base Stock | Viscosity Index | Pour Point (°C) | Flash Point (°C) | Reference |
| This compound (NPG) Oleate | > 200 | ≤ -20 | Not Specified | [1] |
| This compound (NPG) Dioleate | 227 | -44 | 200 | [2] |
| Trimethylolpropane (TMP) Oleate | > 180 | ≤ -40 | 280 - 300 | [1][3] |
| Pentaerythritol (PE) Oleate | > 140 | ≤ -15 | 280 - 300 | [1][3] |
Tribological Performance: Friction and Wear Characteristics
The primary function of a lubricant is to mitigate friction and wear between moving surfaces. The tribological properties of NPG, TMP, and PE esters have been evaluated in various studies, often using four-ball or pin-on-disc testers. A lower coefficient of friction and a smaller wear scar diameter are indicative of superior lubricating performance.
Table 3: Comparative Tribological Data for Polyol Esters
| Lubricant Base Stock | Coefficient of Friction | Wear Scar Diameter (mm) | Reference |
| This compound (NPG) Ester | > Commercial Lubricant & PE Ester | > Commercial Lubricant & PE Ester | [4] |
| Trimethylolpropane (TMP) Ester | Higher than PE Ester | Higher than PE Ester | [4] |
| Pentaerythritol (PE) Ester | Lower than NPG & TMP Esters | Lower than NPG & TMP Esters | [4] |
Experimental Protocols
The data presented in this guide are derived from standardized test methods. A summary of the key experimental protocols is provided below to aid in the understanding and replication of these performance evaluations.
Kinematic Viscosity (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Viscosity Index (ASTM D2270)
The viscosity index is a dimensionless number that characterizes the viscosity-temperature relationship of a lubricating oil. It is calculated from the kinematic viscosities at 40°C and 100°C. A higher viscosity index signifies a smaller change in viscosity with temperature.
Pour Point (ASTM D97)
This test method determines the lowest temperature at which a lubricant will continue to flow. The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The pour point is the lowest temperature at which movement of the specimen is observed.
Flash Point (ASTM D92)
The flash point is the lowest temperature at which the vapors of a lubricant will ignite when a small flame is passed over it. This test is crucial for assessing the fire hazard of a lubricant.
Wear Preventive Characteristics (ASTM D4172)
This method, commonly known as the Four-Ball Wear Test, evaluates the anti-wear properties of lubricating fluids. It involves rotating a steel ball under a specified load against three stationary steel balls lubricated by the test fluid. The average wear scar diameter on the three stationary balls is measured as an indicator of the lubricant's wear protection.
Oxidative Stability (ASTM D6186)
This test uses a pressure differential scanning calorimeter (PDSC) to determine the oxidation induction time of a lubricant. A small sample is heated to a specified temperature in a pressurized oxygen atmosphere. The time until the onset of an exothermic reaction is measured as an indicator of the lubricant's resistance to oxidation.
Visualizing Experimental and Logical Relationships
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and performance evaluation of polyol ester lubricants.
Caption: Relationship between polyol structure and key lubricant performance characteristics.
Conclusion
The selection of a lubricant base oil is a critical decision in the formulation of high-performance fluids. This compound esters offer a balanced profile of good thermal stability and low-temperature performance.[4] However, for applications demanding superior lubricity and higher thermal and oxidative stability, trimethylolpropane and particularly pentaerythritol esters often exhibit enhanced performance, albeit typically with higher viscosities.[4][5] The choice of the fatty acid component plays a crucial role in fine-tuning the final properties of the lubricant. This guide provides a foundational comparison to assist in the selection of the most appropriate polyol ester for a given application, supported by experimental data and standardized testing protocols. Further research into the formulation of these base oils with advanced additive packages can unlock even greater performance capabilities.
References
A Comparative Guide to the Thermal Properties of Neopentyl Glycol and Other Phase Change Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of neopentyl glycol (NPG) with common alternative phase change materials (PCMs), namely paraffin (B1166041) wax and fatty acids. The information presented is supported by experimental data to assist in the selection of appropriate materials for thermal energy storage and management applications.
Executive Summary
This compound, a solid-solid PCM, exhibits a unique thermal behavior with a high latent heat of solid-solid phase transition, making it a compelling candidate for thermal energy storage applications where maintaining a solid form is advantageous. Paraffin waxes, as solid-liquid PCMs, offer a wide range of melting temperatures and high latent heat of fusion, but their low thermal conductivity can be a limitation. Fatty acids, also solid-liquid PCMs, are bio-based and provide good thermal energy storage capacity with a variety of melting points. The choice of the most suitable PCM depends on the specific requirements of the application, including operating temperature, energy storage density, and physical state constraints.
Data Presentation: Comparison of Thermal Properties
The following table summarizes the key thermal properties of this compound, paraffin wax, and selected fatty acids.
| Property | This compound (NPG) | Paraffin Wax (C20-C40) | Capric Acid | Lauric Acid | Palmitic Acid |
| Phase Transition Type | Solid-Solid & Solid-Liquid | Solid-Liquid | Solid-Liquid | Solid-Liquid | Solid-Liquid |
| Solid-Solid Transition Temperature (°C) | 41.9 - 43[1] | - | - | - | - |
| Melting Point (°C) | 128 - 129.46[1] | 37 - 68[2] | 32.14[3] | 43-44 | 59.40[3] |
| Latent Heat of Solid-Solid Transition (J/g) | ~141.9[1] | - | - | - | - |
| Latent Heat of Fusion (J/g) | - | 200 - 220[2][4] | 156.40[3] | 188 | 218.53[3] |
| Specific Heat Capacity (Solid) (J/g·K) | ~1.76 (α phase)[5] | 2.14 - 2.9[2][4] | - | - | - |
| Specific Heat Capacity (Plastic Crystal) (J/g·K) | 2.36 - 4.55 (γ phase)[5] | - | - | - | - |
| Specific Heat Capacity (Liquid) (J/g·K) | - | 2.9[6] | - | - | ~1.51[7] |
Experimental Protocols: Differential Scanning Calorimetry (DSC)
The thermal properties presented in this guide are typically determined using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To determine the phase transition temperatures, latent heat of fusion/transition, and specific heat capacity of the phase change materials.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans and lids
-
Analytical balance (precision of ±0.01 mg)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PCM sample into a hermetic aluminum pan using an analytical balance.
-
Seal the pan hermetically to prevent any mass loss during heating.
-
Prepare an empty hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Equilibrate the sample at a starting temperature well below the expected first phase transition.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its final phase transition.[8]
-
Hold the sample at the final temperature for a few minutes to ensure complete transition.
-
Cool the sample at a constant rate (e.g., 10°C/min) back to the starting temperature.
-
Perform a second heating and cooling cycle to erase the thermal history of the sample and obtain reproducible results.[9]
-
-
Data Analysis:
-
Phase Transition Temperatures: Determine the onset and peak temperatures of the endothermic (melting/transition) and exothermic (solidification) peaks from the DSC curve.
-
Latent Heat: Calculate the latent heat of transition or fusion by integrating the area of the corresponding peak in the DSC curve.[10]
-
Specific Heat Capacity: Determine the specific heat capacity of the material in its different phases (solid, plastic crystal, liquid) by analyzing the shift in the baseline of the DSC curve. This often requires a separate experiment with a sapphire standard.
-
This protocol is based on general procedures and should be adapted according to the specific instrument and relevant standards such as ASTM E793 for enthalpies of fusion and crystallization.[11]
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of thermal properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Paraffin wax - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Paraffin [chemeurope.com]
- 5. "Heat Capacities of ‘Plastic Crystal’ Solid-state Thermal Energy Storag" by Dhanesh Chandra, Wen-Ming Chien et al. [oasis.library.unlv.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. qualitest.ae [qualitest.ae]
- 9. s4science.at [s4science.at]
- 10. dl.asminternational.org [dl.asminternational.org]
- 11. youtube.com [youtube.com]
Assessing the Biocompatibility of Neopentyl Glycol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neopentyl glycol (NPG) and its derivatives are versatile compounds utilized in the synthesis of various polymers, including polyesters, polyurethanes, and resins, which have found applications in the biomedical field. This guide provides a comparative assessment of the biocompatibility of two common this compound derivatives: this compound Diacrylate (NPGDA) and this compound Diglycidyl Ether (NPGDGE). The information presented is based on available in vitro and in vivo studies, with a focus on cytotoxicity, skin sensitization, and potential inflammatory responses.
Executive Summary
Both this compound Diacrylate (NPGDA) and this compound Diglycidyl Ether (NPGDGE) exhibit potential biocompatibility concerns that warrant careful consideration in their application, particularly in materials designed for direct or indirect contact with the body. Available data suggests that NPGDA may be toxic and a skin sensitizer (B1316253). Similarly, NPGDGE is classified as a skin irritant and sensitizer. This guide provides a detailed comparison of their performance in key biocompatibility assays and outlines the experimental protocols for these evaluations.
Comparative Biocompatibility Data
The following tables summarize the available quantitative data on the cytotoxicity and skin sensitization potential of NPGDA and NPGDGE. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Assay | Concentration | Cell Viability (%) | IC50 Value | Reference |
| This compound Diacrylate (NPGDA) | L929 mouse fibroblasts | MTT | Not specified | Not specified | Not specified | Data not available in searched literature |
| Human Gingival Fibroblasts | MTT | Not specified | Not specified | Not specified | Data not available in searched literature | |
| Triethylene Glycol Dimethacrylate (TEGDMA) (for comparison) | Human pulp cells | MTT | 2.5 mmol L⁻¹ | Induces apoptosis | - | [1] |
| THP-1 monocytes | Not specified | 4 mM | Strong inhibition of proliferation | - | [2] | |
| This compound Diglycidyl Ether (NPGDGE) | 3T3 fibroblasts | MTT | Not specified | Not specified | Not specified | Data not available in searched literature |
| Bisphenol A Diglycidyl Ether (BADGE) (for comparison) | Caco-2 cells | Not specified | 200 µM | Induces morphological changes and F-actin disruption | - | [3] |
Table 2: Skin Sensitization Potential of this compound Derivatives
| Compound | Test Method | Species | Induction Concentration | Challenge Concentration | Sensitization Rate (%) | Classification | Reference |
| This compound Diacrylate (NPGDA) | Guinea Pig Maximization Test (GPMT) | Guinea Pig | Not specified | Not specified | Not specified | Not specified | Data not available in searched literature |
| Propoxylated this compound Diacrylate | Not specified | Not specified | Not specified | Not specified | Not specified | Moderate skin sensitizer | |
| This compound Diglycidyl Ether (NPGDGE) | Guinea Pig Maximization Test (GPMT) | Guinea Pig | Not specified | Not specified | Not specified | Skin sensitizer | [4] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are crucial for the replication and validation of findings. Below are protocols for in vitro cytotoxicity testing and the Guinea Pig Maximization Test for skin sensitization, based on established standards.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
This protocol outlines a common method for assessing the cytotoxicity of a material extract using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Preparation of Material Extracts:
-
Prepare extracts of the test material (e.g., polymer containing NPG derivative) and a negative control (e.g., high-density polyethylene) according to ISO 10993-12 standards. Typically, this involves incubating the material in a cell culture medium at 37°C for a specified period (e.g., 24 hours).
2. Cell Culture:
-
Culture a suitable cell line, such as L929 mouse fibroblasts or 3T3 fibroblasts, in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and incubate until they reach a near-confluent monolayer.
3. Exposure to Extracts:
-
Remove the culture medium from the cells and replace it with the prepared material extracts at various concentrations. Include positive (e.g., dilute phenol (B47542) solution) and negative controls.
-
Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
4. MTT Assay:
-
After the exposure period, remove the extracts and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect. The IC50 value (the concentration that causes 50% inhibition of cell viability) can also be determined.
Skin Sensitization: Guinea Pig Maximization Test (GPMT) (Based on OECD 406)
The GPMT is a widely used in vivo method to assess the potential of a substance to cause skin sensitization.
1. Induction Phase:
-
Intradermal Induction: On day 0, inject a group of guinea pigs intradermally at a shaved dorsal site with the test substance in an appropriate vehicle, Freund's Complete Adjuvant (FCA), and a mixture of the two. A control group is injected with the vehicle and FCA only.
-
Topical Induction: On day 7, apply a patch containing the test substance at a non-irritating concentration to the same site for 48 hours.
2. Challenge Phase:
-
On day 21, apply a patch with a non-irritating concentration of the test substance to a naive, shaved area on both the test and control animals for 24 hours.
3. Evaluation:
-
At 24 and 48 hours after patch removal, observe and score the skin reactions at the challenge site for erythema and edema according to a standardized grading scale (e.g., Magnusson and Kligman scale).
-
The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is considered a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group. A response rate of at least 30% in the GPMT is often considered positive[5][6][7].
Potential Signaling Pathways
The biological effects of this compound derivatives, particularly acrylates and epoxides, may be mediated through the activation of cellular stress and inflammatory signaling pathways. While specific data for NPGDA and NPGDGE is limited, the following diagrams illustrate potential pathways that could be involved based on the known effects of similar chemical classes.
References
- 1. Effect of triethylene glycol dimethacrylate on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicinaoral.com [medicinaoral.com]
- 3. Cytotoxic effects of BADGE (bisphenol A diglycidyl ether) and BFDGE (bisphenol F diglycidyl ether) on Caco-2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound diglycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 7. ec.europa.eu [ec.europa.eu]
Neopentyl Glycol Leads the Pack in High-Performance Powder Coatings
A detailed comparison of neopentyl glycol (NPG) with other common diols, including 1,6-hexanediol (B165255) (HDD), 1,4-cyclohexanedimethanol (B133615) (CHDM), and trimethylolpropane (B17298) (TMP), reveals that NPG-based polyester (B1180765) resins consistently deliver a superior balance of properties essential for durable and high-quality powder coatings. Supported by experimental data, NPG demonstrates exceptional performance in terms of weatherability, chemical resistance, and mechanical properties, making it the preferred choice for demanding applications.
This compound's unique chemical structure, characterized by a quaternary carbon atom, provides excellent thermal and hydrolytic stability to polyester resins. This inherent stability translates into powder coatings with outstanding long-term performance, particularly in harsh environments. While other diols offer specific advantages, they often involve trade-offs in other critical performance areas.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the performance of powder coatings formulated with different diols. The data is collated from various studies, and while direct head-to-head comparisons are not always available, the presented information offers valuable insights into the relative performance of each diol.
Table 1: Mechanical Properties of Powder Coatings
| Property | NPG-Based | HDD-Based | CHDM-Based | TMP-Based (modified) | Test Method |
| Impact Resistance (Direct, in-lbs) | 160 | >160 | 120-160 | 140-160 | ASTM D2794 |
| Impact Resistance (Reverse, in-lbs) | 160 | >160 | 100-140 | 120-160 | ASTM D2794 |
| Pencil Hardness | H-2H | F-H | 2H-3H | 2H-4H | ASTM D3363 |
| Flexibility (Mandrel Bend) | Pass (1/8 inch) | Pass (1/8 inch) | Pass (1/8 inch) | Pass (1/8 inch) | ASTM D522 |
| Adhesion (Cross-hatch) | 5B | 5B | 5B | 5B | ASTM D3359 |
Note: Data is compiled from multiple sources and represents typical performance. Actual values may vary depending on the full formulation.
Table 2: Weatherability and Chemical Resistance
| Property | NPG-Based | HDD-Based | CHDM-Based | TMP-Based (modified) | Test Method |
| Gloss Retention (QUV-A, 1000h) | >85% | 70-85% | >90% | >85% | ASTM G154 |
| Salt Spray Resistance (1000h) | Excellent | Good | Excellent | Excellent | ASTM B117 |
| Humidity Resistance (1000h) | Excellent | Good | Excellent | Excellent | ASTM D2247 |
| Chemical Resistance (MEK rubs) | >100 | 50-100 | >100 | >100 | ASTM D5402 |
Note: Data is compiled from multiple sources and represents typical performance. Actual values may vary depending on the full formulation.
In-Depth Analysis of Diol Performance
This compound (NPG): The All-Round Performer
Powder coatings formulated with NPG-based polyester resins exhibit an excellent balance of flexibility, impact resistance, and hardness.[1] The unique structure of NPG contributes to superior hydrolytic stability and weatherability, making it a staple for durable outdoor coatings.[2] The high glass transition temperature (Tg) of NPG-based resins also ensures good powder stability during storage.[3]
1,6-Hexanediol (HDD): The Flexibility Enhancer
The linear structure of 1,6-hexanediol imparts excellent flexibility and impact resistance to powder coatings.[4] However, this increased flexibility can sometimes come at the cost of hardness and chemical resistance. While suitable for applications requiring high flexibility, HDD-based coatings may not offer the same level of overall durability as NPG-based systems.
1,4-Cyclohexanedimethanol (CHDM): The Hardness and Weatherability Booster
The cycloaliphatic structure of CHDM provides excellent hardness, chemical resistance, and weatherability to powder coatings.[5] Resins based on CHDM often exhibit high gloss retention and are suitable for demanding outdoor applications.[6][7] However, the rigidity of the cyclohexane (B81311) ring can sometimes lead to reduced flexibility compared to NPG.[6]
Trimethylolpropane (TMP): The Crosslinking Powerhouse
As a triol, trimethylolpropane is used as a branching monomer to increase the crosslink density of polyester resins.[8] This results in coatings with enhanced hardness, chemical resistance, and durability.[9][10] However, incorporating high levels of TMP can lead to brittleness and reduced flexibility, so it is often used in combination with other diols like NPG to achieve a balance of properties.[8]
Experimental Protocols
Synthesis of Carboxyl-Terminated Polyester Resin
A typical two-stage melt condensation process is used for synthesizing carboxyl-terminated polyester resins for powder coatings.
-
Stage 1 (Esterification): Diols (e.g., this compound), dicarboxylic acids (e.g., Terephthalic Acid, Isophthalic Acid), and a catalyst (e.g., Dibutyltin oxide) are charged into a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a distillation column.[11] The mixture is heated to approximately 230-250°C under a nitrogen blanket. Water is continuously removed as the esterification reaction proceeds.[6]
-
Stage 2 (Carboxylation): Once the desired hydroxyl value is reached, the reaction mixture is cooled to around 210-220°C. A polyacid, such as trimellitic anhydride, is then added to the reactor to introduce carboxyl functionality. The reaction is continued until the desired acid value and viscosity are achieved. The final molten resin is then discharged and cooled.[6]
Powder Coating Formulation and Application
-
Formulation: The synthesized polyester resin is dry-blended with a crosslinker (e.g., Triglycidyl Isocyanurate - TGIC or Hydroxyalkyl Amide - HAA), pigments, fillers, and additives such as flow control agents and degassing agents.[11]
-
Extrusion: The dry blend is then melt-mixed in a heated extruder to ensure homogeneous dispersion of all components.[11]
-
Grinding and Sieving: The extruded material is cooled, crushed, and then finely ground into a powder. The powder is sieved to obtain the desired particle size distribution for application.
-
Application: The powder coating is applied to a substrate (e.g., steel panels) using an electrostatic spray gun.
-
Curing: The coated substrate is then cured in an oven at a specific temperature and time (e.g., 180-200°C for 10-15 minutes) to allow the powder to melt, flow, and crosslink, forming a durable film.
Visualizing the Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. koyonchem.com [koyonchem.com]
- 3. chempoint.com [chempoint.com]
- 4. danickspecialties.com [danickspecialties.com]
- 5. ulprospector.com [ulprospector.com]
- 6. matsc.ktu.lt [matsc.ktu.lt]
- 7. mdpi.com [mdpi.com]
- 8. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]
- 9. nbinno.com [nbinno.com]
- 10. perstorp.com [perstorp.com]
- 11. pcimag.com [pcimag.com]
A Spectroscopic Showdown: Neopentyl Glycol and Its Isomers
A comparative guide to the spectroscopic signatures of C5H12O2 diols for researchers, scientists, and drug development professionals.
In the world of chemical research and development, precise molecular identification is paramount. For isomers—molecules sharing the same chemical formula but differing in atomic arrangement—distinguishing between them can be a significant challenge. This guide provides a detailed spectroscopic comparison of neopentyl glycol (2,2-dimethylpropane-1,3-diol) and its structural isomers: pentane-1,2-diol, pentane-1,5-diol, 2-methylbutane-1,4-diol, and 2,3-pentanediol. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present key differentiating features and experimental data to aid in the unambiguous identification of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and its isomers.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Proton Environment | Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₂- | 3.32 | s |
| -OH | 2.65 | s | |
| -CH₃ | 0.94 | s | |
| Pentane-1,2-diol | -CH(OH)- | 3.4-3.6 | m |
| -CH₂(OH)- | 3.3-3.5 | m | |
| -CH₂- | 1.3-1.6 | m | |
| -CH₃ | 0.9 | t | |
| Pentane-1,5-diol | -CH₂- (terminal) | 3.64 | t |
| -CH₂- (internal) | 1.59 | m | |
| -CH₂- (central) | 1.43 | m | |
| 2-Methylbutane-1,4-diol | -CH(OH)- | 3.6-3.8 | m |
| -CH₂(OH)- | 3.4-3.6 | m | |
| -CH- | 1.6-1.8 | m | |
| -CH₂- | 1.4-1.6 | m | |
| -CH₃ | 0.9 | d | |
| 2,3-Pentanediol | -CH(OH)- | 3.3-3.7 | m |
| -CH₂- | 1.4-1.6 | m | |
| -CH₃ (next to OH) | 1.1-1.2 | d | |
| -CH₃ (terminal) | 0.9 | t |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Carbon Environment | Chemical Shift (ppm) |
| This compound | -C(CH₃)₂ | 36.6 |
| -CH₂OH | 71.5 | |
| -CH₃ | 22.1 | |
| Pentane-1,5-diol | -CH₂OH | 62.9 |
| -CH₂- | 32.6 | |
| -CH₂- (central) | 22.8 | |
| 2-Methylbutane-1,4-diol | -CH₂OH (C1) | 68.2 |
| -CH(CH₃)- | 35.8 | |
| -CH₂- (C3) | 30.1 | |
| -CH₂OH (C4) | 61.5 | |
| -CH₃ | 16.9 |
IR Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C-O Stretch |
| This compound | 3200-3400 (broad) | 2870-2960 | 1040 |
| Pentane-1,2-diol | 3200-3500 (broad) | 2870-2960 | ~1050 |
| Pentane-1,5-diol | 3200-3500 (broad) | 2850-2950 | ~1060 |
| 2-Methylbutane-1,4-diol | 3200-3500 (broad) | 2870-2960 | ~1045 |
| 2,3-Pentanediol | 3200-3500 (broad) | 2875-2965 | ~1070 |
Mass Spectrometry Data
Table 4: Key Mass-to-Charge Ratios (m/z) and Their Relative Intensities
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound | 104 (weak) | 73 | 56, 43 |
| Pentane-1,2-diol | 104 (weak) | 45 | 57, 73 |
| Pentane-1,5-diol | 104 (weak) | 56 | 41, 31 |
| 2-Methylbutane-1,4-diol | 104 (weak) | 43 | 57, 71 |
| 2,3-Pentanediol | 104 (weak) | 45 | 59, 73 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for diols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the diol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required. A spectral width of 200-220 ppm is common for aliphatic compounds.
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Neat (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum : Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Sample Spectrum : Place the prepared sample in the spectrometer and acquire the spectrum. Typically, a range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned. Co-adding 16 to 32 scans is common to enhance the signal quality.
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds like these diols, gas chromatography-mass spectrometry (GC-MS) is a common technique. The sample is first vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a standard method for these types of molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides a molecular fingerprint that is crucial for structural elucidation.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for the spectroscopic analyses described.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationship for isomer comparison.
A Comparative Benchmarking of Neopentyl Glycol Production Processes
Neopentyl glycol (NPG), a crucial organic compound with the chemical formula C5H12O2, serves as a fundamental building block in the synthesis of high-performance polymers, including polyester (B1180765) and alkyd resins, polyurethanes, and synthetic lubricants.[1] Its unique branched structure imparts exceptional thermal and chemical stability to the final products, making it indispensable in the coatings, automotive, construction, and electronics industries.
This guide provides an objective comparison of the primary industrial production processes for this compound, with a focus on the hydrogenation and Cannizzaro reaction pathways. The performance of these methods is evaluated based on quantitative data from published research and patents, offering researchers, scientists, and drug development professionals a comprehensive overview to inform process selection and optimization.
Key Production Pathways: An Overview
The industrial synthesis of this compound predominantly begins with the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). This initial step yields an intermediate, hydroxypivaldehyde (HPA). Subsequently, HPA is converted to NPG via one of two primary routes: catalytic hydrogenation or a crossed Cannizzaro reaction with excess formaldehyde.
Hydrogenation of Hydroxypivaldehyde
This is the more common and contemporary method for NPG production.[2] It involves the catalytic reduction of the aldehyde group in HPA to a hydroxyl group, yielding NPG. A variety of catalysts are employed in this process, with copper and nickel-based systems being the most prevalent.
Crossed Cannizzaro Reaction
In this process, HPA reacts with excess formaldehyde in the presence of a strong base, such as sodium hydroxide (B78521) or calcium hydroxide.[3][4] This disproportionation reaction results in the formation of this compound and a formate (B1220265) salt as a co-product.[3] While this method can achieve high yields, the production of an equimolar amount of formate salt is a significant drawback, impacting the process's atom economy and necessitating downstream separation.[1][5]
Comparative Performance Data
The following tables summarize quantitative data for the different this compound production processes, offering a side-by-side comparison of key performance indicators.
Table 1: Comparison of Hydrogenation and Cannizzaro Reaction Processes
| Parameter | Hydrogenation Process | Cannizzaro Reaction Process |
| Intermediate | Hydroxypivaldehyde (HPA) | Hydroxypivaldehyde (HPA) |
| Primary Reagent | Hydrogen (H2) | Formaldehyde |
| Catalyst | Metal-based (e.g., Cu, Ni, Ru) | Strong Base (e.g., NaOH, Ca(OH)2) |
| Reported Yield | Up to 99.7% | 94% |
| Reported Purity | >98% | >98% |
| Key Byproduct | Minimal with high selectivity | Formate Salt (equimolar) |
| Environmental Note | Generally considered greener | Generates significant salt waste |
Table 2: Comparison of Catalysts for the Hydrogenation of Hydroxypivaldehyde
| Catalyst | Temperature (°C) | Pressure (MPa) | HPA Conversion (%) | NPG Selectivity (%) | NPG Yield (%) | Reference |
| Copper Chromite (Mn-doped) | 120 - 135 | 8 | 99.9 | 100 | - | [1] |
| Copper-based (CuO/BaO) | 100 - 250 | 10 - 25 | 99.2 - 99.8 | - | 99.2 - 99.7 | [5] |
| Copper/Zinc Oxide (Al-promoted) | 110 - 180 | 0.1 - 3.4 | 100 | 100 | - | [1] |
| Raney Nickel (Mo-promoted) | 100 | 3 | 99.8 | - | - | [5] |
| Ruthenium on Alumina (Ru/Al2O3) | 120 | 5.4 | - | >99 | - | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the chemical transformations and experimental setups provide a clearer understanding of the this compound production processes.
Chemical Reaction Pathway
The following diagram illustrates the two main synthetic routes to this compound starting from isobutyraldehyde and formaldehyde.
Experimental Workflow for the Hydrogenation Process
This diagram outlines the typical steps involved in the production of this compound via the hydrogenation route, from raw material input to final product purification.
Detailed Experimental Protocols
The following are generalized experimental protocols for the key stages in this compound production, based on information from various sources.
Aldol Condensation of Isobutyraldehyde and Formaldehyde
-
Reaction Setup : A suitable reactor is charged with isobutyraldehyde, an aqueous solution of formaldehyde, and a tertiary amine catalyst (e.g., triethylamine). The molar ratio of formaldehyde to isobutyraldehyde is typically maintained between 1:1 and 1.3:1.
-
Reaction Conditions : The reaction mixture is heated to a temperature in the range of 60-95°C and stirred vigorously. The reaction is monitored until the conversion of the limiting reactant (typically isobutyraldehyde) is maximized.
-
Work-up and Purification : Upon completion, the reaction mixture is cooled. The catalyst and unreacted starting materials may be removed by distillation. The resulting crude hydroxypivaldehyde (HPA) can be used directly in the next step or further purified by extraction or distillation.
Hydrogenation of Hydroxypivaldehyde
-
Catalyst Activation : The chosen hydrogenation catalyst (e.g., copper chromite or Raney nickel) is activated according to standard procedures.
-
Reaction Setup : A high-pressure reactor is charged with the crude or purified HPA, a solvent (e.g., isobutanol, if necessary), and the activated catalyst.
-
Hydrogenation : The reactor is sealed and purged with hydrogen gas. The pressure is then raised to the desired level (typically ranging from 3 to 10 MPa), and the temperature is increased to between 100°C and 200°C. The reaction mixture is agitated to ensure efficient contact between the reactants, catalyst, and hydrogen.
-
Monitoring and Completion : The reaction is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Product Isolation and Purification : After cooling and depressurizing the reactor, the catalyst is separated by filtration. The resulting crude this compound is then purified by distillation and/or crystallization to obtain a high-purity product.
Crossed Cannizzaro Reaction for this compound Synthesis
-
Reaction Setup : A reactor is charged with hydroxypivaldehyde, an excess of formaldehyde (typically in a 1:1.1 to 1:1.5 molar ratio to HPA), and a strong alkali solution (e.g., sodium hydroxide).
-
Reaction Conditions : The reaction is typically carried out at a temperature of around 60°C. The mixture is stirred until the reaction is complete.
-
Product Isolation and Purification : The reaction mixture, containing this compound and a formate salt, is worked up. The this compound is typically extracted with a suitable solvent and then purified by distillation or crystallization. The formate salt remains in the aqueous phase.[3]
Conclusion
The production of this compound is a well-established industrial process with two primary synthesis routes. The hydrogenation of hydroxypivaldehyde is generally favored due to its higher atom economy and avoidance of significant salt byproduct generation, making it a more environmentally benign and efficient process. Advances in catalyst technology for the hydrogenation step continue to improve yields and selectivities, with copper-based catalysts demonstrating excellent performance. The Cannizzaro reaction route, while capable of producing high-purity NPG, is less economically and environmentally attractive due to the co-production of formate salts. The choice of a specific production process will depend on various factors, including the desired product purity, economic considerations, and environmental regulations.
References
- 1. Development of Methods for the Synthesis of this compound by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. Improvement on Synthesis and Purification Process of this compound-Academax [exhibition.academax.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Methods for the Synthesis of this compound by Hydrogenation of Hydroxypivaldehyde [mdpi.com]
Performance Comparison of Neopentyl Glycol Esterification Catalysts
A Comparative Analysis of Catalysts for Neopentyl Glycol Esterification
The synthesis of this compound (NPG) esters is a critical industrial process, yielding products with applications as synthetic lubricants, plasticizers, and coatings. The efficiency of this esterification reaction is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts used in the esterification of this compound, with a focus on their performance based on experimental data. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing to aid in catalyst selection and process optimization.
The selection of a catalyst for this compound esterification involves a trade-off between reaction rate, selectivity, cost, and ease of separation. The following table summarizes the performance of several common catalysts based on published experimental data.
| Catalyst Type | Catalyst Name | Carboxylic Acid | Molar Ratio (Acid:NPG) | Temp. (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Homogeneous Acid | p-Toluenesulfonic acid (p-TsOH) | Propionic Acid | - | - | - | - | [1][2][3] |
| p-Toluenesulfonic acid (p-TsOH) | Hexanoic Acid | - | - | 6 | 70-97 | [4] | |
| Sulfuric acid | Oleic Acid | 2:1 | 130 | 4 | 80 (Yield) | [5] | |
| Sulfuric acid | Palm Oil Fatty Acids | 2:1 | 145 | 4.56 | 90 (Yield) | [5] | |
| Sulfuric acid | Hexanoic Acid | 3:1 | 150 | 1 | 99 (Conversion) | [4] | |
| Heterogeneous Acid | Dowex 50WX2 (gellular resin) | Propionic Acid | - | - | - | - | [1][2][3][6] |
| Dowex 50WX2 (gellular resin) | Isobutyric Acid | - | - | - | - | [1] | |
| Amberlyst 15 (macroreticular resin) | Propionic Acid | - | - | - | - | [1][2][3] | |
| Acidic ion exchange resin | Fatty Acids | - | - | 4-5 | - | [7][8] | |
| Metal-Based | Tin complexes | Terephthalic acid | - | - | - | High Efficiency | [9] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for this compound esterification using both homogeneous and heterogeneous catalysts, based on common practices reported in the literature.
Protocol 1: Homogeneous Acid Catalysis (e.g., Sulfuric Acid)
-
Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Reactant Charging: this compound and a fatty acid (e.g., hexanoic acid) are charged into the flask at a specified molar ratio (e.g., 1:3).[4] An organic solvent that forms an azeotrope with water, such as toluene, can be added to facilitate water removal.[7]
-
Catalyst Addition: A predetermined amount of the homogeneous catalyst, such as sulfuric acid (e.g., 0.5 wt% of total reactants), is carefully added to the reaction mixture.[4]
-
Reaction: The mixture is heated to the desired reaction temperature (e.g., 150°C) and stirred vigorously.[4] The water produced during the esterification is continuously removed by azeotropic distillation and collected in the Dean-Stark trap.
-
Monitoring: The progress of the reaction is monitored by analyzing samples periodically using techniques like gas chromatography (GC) to determine the conversion of this compound.[4][10]
-
Work-up: After the reaction reaches the desired conversion, the mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is then washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to obtain the this compound ester.[7]
Protocol 2: Heterogeneous Acid Catalysis (e.g., Ion-Exchange Resin)
-
Catalyst Preparation: The ion-exchange resin (e.g., Dowex 50WX2) may require pre-treatment, such as drying in an oven at a specific temperature (e.g., 110°C) to remove moisture.[1]
-
Reactor Setup: A batch reactor is set up with a mechanical stirrer and a system for continuous removal of water, such as purging with an inert gas (e.g., nitrogen) through the reactor.[1][2][3]
-
Reactant and Catalyst Charging: this compound, the carboxylic acid, and the prepared heterogeneous catalyst are added to the reactor.
-
Reaction: The reaction mixture is heated to the target temperature while being stirred. The continuous removal of water shifts the equilibrium towards the formation of the ester.[1]
-
Monitoring: The reaction is monitored by taking samples of the liquid phase and analyzing them by gas-liquid chromatography (GLC).[1]
-
Product Separation: Upon completion, the reaction mixture is cooled, and the solid catalyst is easily separated by simple filtration.[7]
-
Purification: The filtrate, containing the product and unreacted starting materials, is then purified, typically by vacuum distillation, to isolate the desired this compound ester.[7]
Visualizing the Process
To better understand the experimental and logical flow of catalyst comparison in this compound esterification, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. Synthesis of this compound and ethylene glycol esters by fatty acids in the presence of acidic ion exchange resin catalyst [icc.journals.pnu.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic regularities of this compound esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
Safety Operating Guide
Neopentyl glycol proper disposal procedures
Proper disposal of neopentyl glycol is critical for ensuring laboratory safety and environmental protection. Adherence to correct procedures minimizes risks to personnel and prevents chemical contamination of the environment. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for research and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place. Proper handling is the first step in safe disposal.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye and Face Protection: Wear safety glasses with side-shields or goggles.[1] Use face protection if there is a risk of splashing.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves must be inspected for integrity before use.[3]
-
Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a P2 filter respirator for harmful particles.[4]
2. Safe Handling and Storage:
-
Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2][4]
-
Use a closed system and dust explosion-proof electrical equipment.[4]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[3]
-
Store this compound in a cool, dry place in a tightly closed container.[1][2] It is hygroscopic, meaning it absorbs moisture from the air.[1]
-
It should be stored separately from oxidants, with which it can react violently.[4]
Step-by-Step Disposal Procedure
This compound disposal must comply with local, state, and federal environmental regulations.[5] Never pour it down the drain or dispose of it in regular trash.[5][6]
Step 1: Waste Characterization Pure, unused this compound is not typically listed as a hazardous waste under federal regulations like the Resource Conservation and Recovery Act (RCRA).[7] However, it is the generator's responsibility to determine if the waste is hazardous. Waste this compound may be considered hazardous if it is mixed with other harmful substances or exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).[7][8]
Step 2: Collect and Contain Waste
-
Collect waste this compound in a designated, durable, and sealable container.[4][9]
-
The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should identify the contents (this compound).[8][9]
-
Do not mix this compound waste with other chemical waste streams, such as solvents or oils, to prevent chemical reactions and simplify disposal.[10]
Step 3: Accidental Spill Management In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition.[4]
-
Wearing full PPE, sweep the spilled solid substance into a covered container for disposal.[4] Avoid creating dust.[2]
-
For residual material, a fine water spray can be used to remove gas.[4]
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to manage the collection, transportation, and final disposal of the this compound waste.[8][11]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Maintain detailed records and manifests of the disposal for regulatory compliance.[10]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, derived from safety data sheets.
| Property | Value | Source Citation |
| Chemical Formula | C5H12O2 | [2] |
| Molecular Weight | 104.15 g/mol | [2] |
| Appearance | Colorless flakes or crystalline solid | [3][5] |
| Boiling Point | 210 °C | [1] |
| Melting Point | 124 °C | [1] |
| Flash Point | 103 °C | [1] |
| Density | 1.064 g/cm³ at 20 °C | [1] |
| Solubility in Water | 830 g/L at 20 °C | [1] |
| Acute Dermal Toxicity | LD50 (guinea pig): > 4000 mg/kg bw | [4] |
| Explosion Limits | Lower: 1.1 Vol %, Upper: 11.4 Vol % | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. moellerchemie.com [moellerchemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. jiuanchemical.com [jiuanchemical.com]
- 6. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 9. goglycolpros.com [goglycolpros.com]
- 10. Laboratory Guide for Managing Chemical Waste [enviro-bee.com]
- 11. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
